molecular formula C9H15NO4 B1331622 Boc-D-Homoserine lactone CAS No. 67198-86-1

Boc-D-Homoserine lactone

Cat. No.: B1331622
CAS No.: 67198-86-1
M. Wt: 201.22 g/mol
InChI Key: IMWMFJMYEKHYKG-ZCFIWIBFSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Boc-D-Homoserine lactone (CAS 67198-86-1) is a chiral building block of significant value in biochemical and microbiological research. Its molecular formula is C9H15NO4, with a molecular weight of 201.22 g/mol . This compound is primarily utilized in the study of bacterial communication systems known as quorum sensing (QS). Researchers employ this compound and its analogs as molecular probes to investigate and inhibit QS pathways in Gram-negative bacteria, such as Pseudomonas aeruginosa . By modulating the activity of transcriptional regulators like LasR, this compound helps in unraveling the mechanisms behind virulence factor production and biofilm formation, presenting a promising antivirulence strategy to combat antibiotic-resistant pathogens . Furthermore, in the field of synthetic chemistry, it serves as a key protected intermediate in Boc (tert-butoxycarbonyl) solid-phase peptide synthesis (SPPS) protocols . The lactone function provides a handle for further chemical modification, making it a versatile precursor for constructing complex peptides and other biologically active molecules. For optimal stability, this product should be stored sealed in a dry environment at 2-8°C . This product is intended For Research Use Only and is not intended for diagnostic or therapeutic procedures.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

tert-butyl N-[(3R)-2-oxooxolan-3-yl]carbamate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H15NO4/c1-9(2,3)14-8(12)10-6-4-5-13-7(6)11/h6H,4-5H2,1-3H3,(H,10,12)/t6-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IMWMFJMYEKHYKG-ZCFIWIBFSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NC1CCOC1=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)OC(=O)N[C@@H]1CCOC1=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H15NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00350875
Record name Boc-D-Homoserine lactone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00350875
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

201.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

67198-86-1
Record name Boc-D-Homoserine lactone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00350875
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

Synthesis of Boc-D-Homoserine Lactone from D-Methionine: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis of N-tert-butoxycarbonyl-D-homoserine lactone (Boc-D-Homoserine lactone) starting from the readily available amino acid D-methionine. This transformation is a key process for accessing a valuable chiral building block used in the synthesis of various biologically active molecules, including quorum sensing modulators and peptide analogues. This document details the synthetic strategy, provides step-by-step experimental protocols, and presents relevant data in a clear and accessible format.

Synthetic Strategy

The synthesis of this compound from D-methionine is a multi-step process that can be broadly divided into three key stages:

  • Conversion of D-Methionine to D-Homoserine: This initial step involves the demethylthiolation of D-methionine to introduce a hydroxyl group, yielding D-homoserine.

  • N-Boc Protection of D-Homoserine: The amino group of D-homoserine is then protected with a tert-butoxycarbonyl (Boc) group to prevent unwanted side reactions in the subsequent cyclization step.

  • Intramolecular Cyclization (Lactonization): The final step involves the intramolecular esterification of N-Boc-D-homoserine to form the desired γ-butyrolactone ring of this compound.

This overall synthetic pathway is illustrated in the workflow diagram below.

Synthesis_Workflow D_Met D-Methionine D_Hse D-Homoserine D_Met->D_Hse Demethylthiolation Boc_D_Hse Boc-D-Homoserine D_Hse->Boc_D_Hse N-Boc Protection Boc_D_Hsl Boc-D-Homoserine lactone Boc_D_Hse->Boc_D_Hsl Lactonization

Caption: Overall workflow for the synthesis of this compound from D-methionine.

Experimental Protocols

This section provides detailed experimental procedures for each step of the synthesis.

Step 1: Synthesis of D-Homoserine from D-Methionine

This protocol is adapted from the procedure described by Natelson and Natelson for the conversion of methionine to homoserine.

Materials:

  • D-Methionine

  • Bromoacetic acid

  • Acetic acid

  • Isopropanol

  • Water

Equipment:

  • Round-bottom flask

  • Reflux condenser

  • Heating mantle

  • Magnetic stirrer and stir bar

  • Rotary evaporator

Procedure:

  • In a round-bottom flask, dissolve D-methionine in a 1:1 solution of water and isopropanol containing 20% acetic acid.

  • Add a stoichiometric amount of bromoacetic acid to the solution.

  • Equip the flask with a reflux condenser and heat the mixture to reflux with stirring.

  • Monitor the reaction progress by a suitable method (e.g., TLC). The reaction is typically complete within several hours.

  • Once the reaction is complete, cool the mixture to room temperature.

  • Remove the solvents under reduced pressure using a rotary evaporator to obtain the crude D-homoserine hydrobromide.

  • The crude product can be further purified by recrystallization.

Step 2: Synthesis of N-tert-butoxycarbonyl-D-homoserine (Boc-D-Homoserine)

This protocol outlines the N-Boc protection of D-homoserine.

Materials:

  • D-Homoserine

  • Di-tert-butyl dicarbonate ((Boc)₂O)

  • Sodium bicarbonate (NaHCO₃)

  • Dioxane

  • Water

  • Ethyl acetate

  • Saturated aqueous sodium chloride solution (brine)

  • Anhydrous magnesium sulfate (MgSO₄)

  • 1 M Hydrochloric acid (HCl)

Equipment:

  • Erlenmeyer flask or beaker

  • Magnetic stirrer and stir bar

  • Separatory funnel

  • Rotary evaporator

  • pH meter or pH paper

Procedure:

  • Dissolve D-homoserine in a mixture of dioxane and water.

  • Add sodium bicarbonate to the solution to maintain basic conditions (pH 9-10).

  • To the stirred solution, add a solution of di-tert-butyl dicarbonate in dioxane dropwise.

  • Stir the reaction mixture at room temperature overnight.

  • Monitor the reaction for the disappearance of the starting material by TLC.

  • Once the reaction is complete, remove the dioxane by evaporation under reduced pressure.

  • Wash the remaining aqueous solution with ethyl acetate to remove any unreacted (Boc)₂O.

  • Cool the aqueous layer in an ice bath and acidify to pH 2-3 with 1 M HCl.

  • Extract the product into ethyl acetate (3 x volumes).

  • Combine the organic extracts, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield crude Boc-D-Homoserine.

  • The crude product can be purified by silica gel column chromatography.

Step 3: Synthesis of this compound

This protocol describes the intramolecular cyclization of Boc-D-Homoserine.

Materials:

  • Boc-D-Homoserine

  • Dichloromethane (DCM), anhydrous

  • N,N'-Dicyclohexylcarbodiimide (DCC)

  • 4-(Dimethylamino)pyridine (DMAP)

  • Ethyl acetate

  • Hexanes

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Saturated aqueous sodium chloride (brine) solution

  • Anhydrous magnesium sulfate (MgSO₄)

  • Silica gel for column chromatography

Equipment:

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Apparatus for filtration

  • Rotary evaporator

  • Chromatography column

Procedure:

  • Dissolve Boc-D-Homoserine in anhydrous dichloromethane in a round-bottom flask.

  • To the stirred solution, add a catalytic amount of DMAP followed by DCC (1.1 equivalents).

  • Stir the reaction mixture at room temperature. A white precipitate of dicyclohexylurea (DCU) will form.

  • Monitor the reaction progress by TLC. The reaction is typically complete within 2-4 hours.

  • Once the reaction is complete, filter off the DCU precipitate and wash it with a small amount of DCM.

  • Combine the filtrate and washings and transfer to a separatory funnel.

  • Wash the organic layer sequentially with saturated aqueous NaHCO₃ solution and brine.

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purify the crude this compound by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes.

Data Presentation

The following tables summarize the key reagents and expected outcomes for each synthetic step.

Table 1: Reagents for the Synthesis of D-Homoserine from D-Methionine

ReagentMolar EquivalentPurpose
D-Methionine1.0Starting material
Bromoacetic acid1.0Demethylthiolating agent
Acetic acid-Solvent/Catalyst
Isopropanol/Water-Solvent

Table 2: Reagents for the Synthesis of Boc-D-Homoserine

ReagentMolar EquivalentPurpose
D-Homoserine1.0Substrate
Di-tert-butyl dicarbonate1.1 - 1.5Boc-protecting agent
Sodium bicarbonateExcessBase
Dioxane/Water-Solvent

Table 3: Reagents for the Synthesis of this compound

ReagentMolar EquivalentPurpose
Boc-D-Homoserine1.0Substrate
DCC1.1Dehydrating agent
DMAP0.1Catalyst
Dichloromethane-Solvent

Table 4: Expected Yields and Purity

ProductStepTypical Yield (%)Purity (%)
D-Homoserine170-85>95 (after purification)
Boc-D-Homoserine280-95>98 (after purification)
This compound375-90>99 (after purification)

Note: Yields and purity are dependent on reaction scale, purity of starting materials, and purification efficiency.

Signaling Pathways and Logical Relationships

The synthesis of this compound is a chemical process. The logical relationship between the steps is a linear progression from the starting material to the final product.

Logical_Progression cluster_step1 Step 1: Demethylthiolation cluster_step2 Step 2: N-Boc Protection cluster_step3 Step 3: Lactonization D_Met D-Methionine Reaction1 Reaction with Bromoacetic Acid D_Met->Reaction1 D_Hse D-Homoserine Reaction1->D_Hse Boc_Anhydride (Boc)₂O Reaction2 Reaction with D-Homoserine D_Hse->Reaction2 Boc_Anhydride->Reaction2 Boc_D_Hse Boc-D-Homoserine Reaction2->Boc_D_Hse Reaction3 Intramolecular Cyclization Boc_D_Hse->Reaction3 DCC_DMAP DCC, DMAP DCC_DMAP->Reaction3 Boc_D_Hsl This compound Reaction3->Boc_D_Hsl

Caption: Logical progression of the three main synthetic steps.

The Inner Workings of Bacterial Communication: A Technical Guide to N-Acyl-D-Homoserine Lactone Signaling

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

N-acyl-D-homoserine lactones (AHLs) are the quintessential signaling molecules in quorum sensing (QS), a sophisticated system of bacterial cell-to-cell communication. This guide provides an in-depth exploration of the mechanism of action of AHLs, detailing the core signaling pathways, presenting key quantitative data, and outlining experimental protocols for their study. Understanding these intricate mechanisms is paramount for the development of novel antimicrobial strategies that disrupt bacterial coordination and virulence.

The Core Signaling Pathway: A Tale of Two Proteins

The canonical AHL-mediated quorum sensing circuit hinges on the interplay of two key protein families: the LuxI-type AHL synthases and the LuxR-type transcriptional regulators. This elegant system allows bacteria to monitor their population density and collectively alter gene expression.

At low cell densities, the basal level of AHLs produced by LuxI-type synthases diffuses freely across the bacterial membrane into the surrounding environment. As the bacterial population grows, the extracellular concentration of AHLs increases. Once a critical threshold concentration is reached, AHLs diffuse back into the cells and bind to their cognate LuxR-type receptors.[1][2][3][4][5][6][7] This binding event induces a conformational change in the LuxR protein, promoting its dimerization and enhancing its affinity for specific DNA sequences known as "lux boxes" located in the promoter regions of target genes.[6][7][8] The LuxR-AHL complex then acts as a transcriptional activator, upregulating the expression of genes involved in a variety of processes, including biofilm formation, virulence factor production, and antibiotic resistance.[9] A common feature of these systems is a positive feedback loop, where the LuxR-AHL complex upregulates the expression of the luxI gene, leading to a rapid amplification of the AHL signal.[7]

AHL_Signaling_Pathway cluster_cell Bacterial Cell AHL_out AHL LuxI LuxI Synthase AHL_in AHL LuxI->AHL_in Synthesis LuxR_inactive Inactive LuxR (Monomer) LuxR_active Active LuxR-AHL (Dimer) LuxR_inactive->LuxR_active DNA DNA (lux box) LuxR_active->DNA Binds Genes Target Genes (e.g., virulence, biofilm) DNA->Genes Transcriptional Activation precursors Acyl-ACP + SAM precursors->LuxI Substrates AHL_in->AHL_out Diffusion AHL_in->LuxR_inactive Binding & Dimerization

Caption: Canonical N-acyl-homoserine lactone signaling pathway.

Quantitative Insights: Binding Affinities and Enzyme Kinetics

The specificity and efficiency of AHL signaling are underpinned by the molecular interactions between AHLs and their receptors, and the catalytic activity of the synthases.

Binding Affinities of AHLs to LuxR-Type Receptors

The strength of the interaction between an AHL and its cognate LuxR-type receptor is a critical determinant of the sensitivity of the quorum-sensing system. This is quantified by the dissociation constant (Kd), with lower values indicating tighter binding.

ReceptorLigandDissociation Constant (Kd)OrganismReference
CarRN-(3-oxohexanoyl)-L-homoserine lactone (3-oxo-C6-HSL)1.8 µMErwinia carotovora[4]
Enzyme Kinetics of LuxI-Type Synthases

LuxI-type synthases exhibit substrate specificity for both the acyl-acyl carrier protein (acyl-ACP) and S-adenosylmethionine (SAM), which dictates the specific AHL molecule produced. The kinetic parameters, Michaelis constant (Km) and catalytic rate constant (kcat), provide insights into the efficiency of these enzymes.

EnzymeSubstrateKm (µM)kcat (s-1)kcat/Km (M-1s-1)OrganismReference
BjaIIsovaleryl-CoA---Bradyrhizobium japonicum[10]
RhlIButyryl-ACP---Pseudomonas aeruginosa[10]
AinSOctanoyl-ACP150.042667Vibrio fischeri[11]
AinSOctanoyl-CoA40.0035875Vibrio fischeri[11]
MesIOctanoyl-CoA14.440.0144997-[12]
MesIOctanoyl-ACP10.020.00207207-[12]

Experimental Protocols: Unraveling the Mechanism

Investigating AHL-mediated quorum sensing requires a suite of specialized experimental techniques. Below are detailed methodologies for key experiments.

Extraction of N-Acyl-D-Homoserine Lactones from Bacterial Cultures

This protocol describes the liquid-liquid extraction of AHLs from bacterial culture supernatants, a crucial first step for their subsequent analysis.

Materials:

  • Bacterial culture grown to the desired cell density

  • Ethyl acetate (acidified with 0.1% v/v glacial acetic acid)

  • Centrifuge and sterile centrifuge tubes

  • Rotary evaporator or nitrogen stream

  • Methanol or other suitable solvent for resuspension

Procedure:

  • Grow the bacterial strain of interest in an appropriate liquid medium to the late exponential or stationary phase, when AHL production is typically maximal.

  • Pellet the bacterial cells by centrifugation (e.g., 10,000 x g for 10 minutes at 4°C).

  • Carefully decant the cell-free supernatant into a sterile flask.

  • Perform a liquid-liquid extraction by adding an equal volume of acidified ethyl acetate to the supernatant.

  • Mix vigorously by vortexing for 1-2 minutes and then allow the phases to separate in a separatory funnel.

  • Collect the upper organic (ethyl acetate) phase.

  • Repeat the extraction of the aqueous phase with another equal volume of acidified ethyl acetate to maximize AHL recovery.

  • Pool the organic phases and remove the solvent using a rotary evaporator or a gentle stream of nitrogen gas until a dry residue is obtained.

  • Resuspend the dried extract in a small, known volume of methanol or another appropriate solvent for subsequent analysis.

AHL_Extraction_Workflow Start Bacterial Culture (Late exponential/stationary phase) Centrifugation Centrifugation (10,000 x g, 10 min, 4°C) Start->Centrifugation Supernatant Collect Cell-Free Supernatant Centrifugation->Supernatant Extraction1 Liquid-Liquid Extraction (with acidified ethyl acetate) Supernatant->Extraction1 Separation1 Phase Separation Extraction1->Separation1 OrganicPhase1 Collect Organic Phase Separation1->OrganicPhase1 Extraction2 Repeat Extraction Separation1->Extraction2 Pooling Pool Organic Phases OrganicPhase1->Pooling Separation2 Phase Separation Extraction2->Separation2 OrganicPhase2 Collect Organic Phase Separation2->OrganicPhase2 OrganicPhase2->Pooling Evaporation Solvent Evaporation (Rotary evaporator or N2 stream) Pooling->Evaporation Resuspension Resuspend in Solvent Evaporation->Resuspension End AHL Extract for Analysis Resuspension->End

Caption: Workflow for the extraction of AHLs from bacterial cultures.
Quantitative Analysis of AHLs by LC-MS/MS

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is a highly sensitive and specific method for the quantification of AHLs.

Materials:

  • AHL extract (from Protocol 3.1)

  • AHL standards of known concentrations

  • Stable isotope-labeled internal standards

  • LC-MS/MS system equipped with a C18 reverse-phase column

  • Appropriate mobile phases (e.g., water and acetonitrile with 0.1% formic acid)

Procedure:

  • Prepare a series of AHL standards of known concentrations to generate a standard curve.

  • Spike the AHL extract and the standards with a known concentration of a stable isotope-labeled internal standard corresponding to the AHL of interest. This corrects for variations in sample preparation and instrument response.

  • Inject the samples onto the LC-MS/MS system.

  • Separate the AHLs using a suitable gradient of the mobile phases on the C18 column.

  • Detect the AHLs using the mass spectrometer in multiple reaction monitoring (MRM) mode. This involves selecting the precursor ion (the protonated AHL molecule) and a specific product ion generated by its fragmentation.

  • Integrate the peak areas for the analyte and the internal standard.

  • Calculate the concentration of the AHL in the extract by comparing the ratio of the analyte peak area to the internal standard peak area against the standard curve.

LuxR-Based Biosensor Assay for AHL Detection

Bacterial biosensors are engineered strains that produce a measurable output (e.g., light, color) in the presence of specific AHLs. This protocol describes a common cross-streak plate assay for the qualitative detection of AHL production.

Materials:

  • AHL biosensor strain (e.g., Agrobacterium tumefaciens NTL4(pZLR4) or Chromobacterium violaceum CV026)

  • Bacterial strain to be tested for AHL production

  • Appropriate agar plates (e.g., LB agar)

  • For some biosensors, a chromogenic substrate (e.g., X-gal) is required in the medium.

Procedure:

  • Grow overnight cultures of the biosensor strain and the test strain.

  • Using a sterile loop, streak the biosensor strain in a single line across the center of an agar plate.

  • Streak the test strain perpendicular to the biosensor streak, ensuring the two streaks do not touch.

  • Incubate the plate at the appropriate temperature (e.g., 30°C) for 24-48 hours.

  • Observe for the induction of the reporter gene in the biosensor strain in the vicinity of the test strain streak. A positive result is indicated by the development of color (e.g., blue for a lacZ-based biosensor with X-gal) or bioluminescence in the biosensor lawn adjacent to the test strain.

Biosensor_Assay_Workflow Start Overnight Cultures (Biosensor & Test Strain) Streak_Biosensor Streak Biosensor Strain (Center of agar plate) Start->Streak_Biosensor Streak_Test Streak Test Strain (Perpendicular to biosensor) Start->Streak_Test Incubate Incubate Plate (e.g., 30°C, 24-48h) Streak_Biosensor->Incubate Streak_Test->Incubate Observe Observe for Reporter Induction (Color change or bioluminescence) Incubate->Observe Result Qualitative Detection of AHL Production Observe->Result

Caption: Workflow for a qualitative AHL biosensor plate assay.

Molecular Interactions: A Closer Look at the LuxR-AHL Complex

The binding of an AHL molecule into the N-terminal ligand-binding domain of a LuxR-type receptor is a highly specific interaction, primarily driven by hydrogen bonds and hydrophobic interactions. X-ray crystallography of LuxR homologs, such as TraR from Agrobacterium tumefaciens, has provided invaluable structural insights into this process.

Key interactions often involve conserved amino acid residues within the binding pocket. For instance, in many LuxR homologs, a conserved tryptophan residue forms a hydrogen bond with the carbonyl group of the homoserine lactone ring, while a tyrosine residue interacts with the amide group of the AHL. The acyl chain of the AHL is typically buried within a hydrophobic pocket, and the length and modifications of this chain are major determinants of binding specificity.[13][14] Molecular docking and site-directed mutagenesis studies have further elucidated the roles of specific amino acid residues in ligand recognition and receptor activation.[2][15][16]

LuxR_AHL_Interaction cluster_LuxR LuxR Ligand-Binding Pocket cluster_AHL AHL Molecule Tyr Conserved Tyrosine Trp Conserved Tryptophan Hydrophobic Hydrophobic Pocket Amide Amide Group Amide->Tyr H-Bond Lactone Lactone Ring (Carbonyl) Lactone->Trp H-Bond AcylChain Acyl Chain AcylChain->Hydrophobic Hydrophobic Interaction

Caption: Key molecular interactions between an AHL and a LuxR-type receptor.

Conclusion and Future Directions

The mechanism of action of N-acyl-D-homoserine lactones is a cornerstone of our understanding of bacterial communication and social behavior. The intricate signaling cascade, governed by the LuxI/LuxR paradigm, offers numerous potential targets for the development of anti-virulence therapies. By disrupting AHL synthesis, promoting AHL degradation, or blocking AHL-receptor interactions, it is possible to disarm pathogenic bacteria without exerting selective pressure for resistance, a significant advantage over traditional antibiotics. Future research will likely focus on the discovery of novel AHLs and their cognate signaling systems, the elucidation of the structural basis for the specificity of a wider range of LuxR-AHL interactions, and the development of potent and specific inhibitors of quorum sensing for clinical applications.

References

The Biological Activity of Boc-D-Homoserine Lactone Derivatives: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

An in-depth exploration of the synthesis, biological evaluation, and mechanisms of action of Boc-D-Homoserine lactone derivatives as modulators of bacterial quorum sensing.

Introduction

In the intricate world of microbial communication, N-acylhomoserine lactones (AHLs) have emerged as pivotal signaling molecules, orchestrating a density-dependent gene expression phenomenon known as quorum sensing (QS) in a multitude of Gram-negative bacteria. This sophisticated communication system governs a wide array of physiological processes, including biofilm formation, virulence factor production, and antibiotic resistance. The central role of QS in bacterial pathogenicity has rendered it an attractive target for the development of novel anti-infective strategies. Among the diverse array of synthetic AHL analogs, this compound derivatives have garnered significant attention for their potential to modulate QS pathways. The tert-butoxycarbonyl (Boc) protecting group offers a versatile scaffold for synthetic modifications, enabling the generation of diverse chemical libraries to probe structure-activity relationships. This technical guide provides a comprehensive overview of the biological activity of this compound derivatives, with a focus on their synthesis, quantitative biological data, experimental protocols, and the signaling pathways they influence.

Synthesis of this compound Derivatives

The synthesis of this compound derivatives typically begins with the commercially available Boc-D-Homoserine. A common synthetic route involves a two-step process: lactonization of Boc-D-Homoserine to form this compound, followed by deprotection of the Boc group and subsequent N-acylation to introduce desired side chains.[1]

A representative synthetic workflow is depicted below:

Boc_D_Homoserine Boc-D-Homoserine Lactonization Lactonization (e.g., DCC, DMAP) Boc_D_Homoserine->Lactonization Boc_D_HSL This compound Lactonization->Boc_D_HSL Deprotection Boc Deprotection (e.g., TFA, HCl) Boc_D_HSL->Deprotection D_HSL D-Homoserine lactone Deprotection->D_HSL N_Acylation N-Acylation (Acyl chlorides, etc.) D_HSL->N_Acylation AHL_Analog N-Acyl-D-Homoserine lactone Derivative N_Acylation->AHL_Analog

Synthetic pathway for N-Acyl-D-Homoserine lactone derivatives.

Biological Activity: Quorum Sensing Inhibition

The primary biological activity investigated for this compound derivatives is the inhibition of quorum sensing, a process often referred to as quorum quenching. These compounds have been shown to interfere with QS-regulated processes in various Gram-negative pathogens, most notably Chromobacterium violaceum and Pseudomonas aeruginosa.

Quantitative Data on Quorum Sensing Inhibition

The inhibitory effects of various this compound derivatives have been quantified using different bioassays. The following tables summarize key quantitative data from published studies.

Table 1: Inhibition of Violacein Production in Chromobacterium violaceum

CompoundN-SubstituentIC50 (µM)Reference
1 p-Nitrobenzylcarbamate~20[2]
2 Thiocarbamate analog of 1~20[2]
3 N-sulfonyl derivativePromising activity[2]
4 Carbamoyl derivativePromising activity[2]
5 N-alkyl-N-sulfonyl derivativePromising activity[2]

Table 2: Inhibition of Biofilm Formation and Virulence Factors in Pseudomonas aeruginosa

CompoundModificationBiofilm Inhibition (%)Pyocyanin Reduction (%)Elastase Reduction (%)Reference
10 2-(4-bromophenyl)-N-(2-oxotetrapyridinefuran-3-yl) butanamide>60% at 200 µM65.29-[3]
3 -~35% at 50-400 µMWeak-[3]
11f Phenylurea-containing N-dithiocarbamated homoserine lactoneSignificantSignificantSignificant[4]

Signaling Pathway: The LuxI/LuxR Circuit

This compound derivatives primarily exert their quorum quenching effects by antagonizing the LuxR-type transcriptional activators. In the canonical LuxI/LuxR quorum sensing circuit, the LuxI synthase produces AHL autoinducers.[5] At a critical concentration, these AHLs bind to the LuxR receptor, leading to the activation of target gene expression, which often includes virulence factors and biofilm formation machinery.[6] this compound derivatives, as structural analogs of natural AHLs, can competitively bind to the LuxR receptor, thereby preventing the binding of the native autoinducer and subsequent gene activation.[7]

cluster_cell Bacterial Cell LuxI LuxI (AHL Synthase) AHL AHL Autoinducer LuxI->AHL Synthesis LuxR LuxR (Transcriptional Regulator) Complex AHL-LuxR Complex AHL->LuxR Binding AHL_out AHLs (extracellular) AHL->AHL_out Diffusion Boc_AHL Boc-D-HSL Derivative (Antagonist) Boc_AHL->LuxR Competitive Binding Target_Genes Target Genes (Virulence, Biofilm) Complex->Target_Genes Activation Response QS-mediated Response Target_Genes->Response Expression

Mechanism of action of Boc-D-HSL derivatives on the LuxI/LuxR pathway.

Experimental Protocols

Detailed methodologies are crucial for the replication and advancement of research in this field. The following sections outline the key experimental protocols for the synthesis and biological evaluation of this compound derivatives.

Synthesis of this compound

This protocol describes the intramolecular cyclization of N-Boc-D-homoserine to form the corresponding γ-butyrolactone.[1]

Materials:

  • Boc-D-Homoserine

  • Anhydrous Dichloromethane (DCM)

  • N,N'-Dicyclohexylcarbodiimide (DCC)

  • 4-(Dimethylamino)pyridine (DMAP)

  • Ethyl acetate (EtOAc)

  • Hexanes

  • Saturated aqueous sodium bicarbonate (NaHCO₃)

  • Brine (saturated aqueous NaCl)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Silica gel for column chromatography

Procedure:

  • Reaction Setup: Dissolve Boc-D-homoserine (1.0 eq) in anhydrous DCM to a concentration of approximately 0.1 M in a round-bottom flask with a magnetic stir bar.

  • Reagent Addition: Add DMAP (0.1 eq) followed by DCC (1.1 eq) to the stirred solution.

  • Reaction Monitoring: Stir the reaction at room temperature and monitor its progress by thin-layer chromatography (TLC). The reaction is typically complete within 4-6 hours.

  • Work-up: Filter the reaction mixture to remove the dicyclohexylurea precipitate and wash the precipitate with a small amount of DCM. Combine the filtrate and washings and wash sequentially with saturated aqueous NaHCO₃ and brine.

  • Purification: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes.

start Dissolve Boc-D-Homoserine in anhydrous DCM add_reagents Add DMAP and DCC start->add_reagents stir Stir at room temperature (4-6 hours) add_reagents->stir monitor Monitor by TLC stir->monitor filter Filter to remove precipitate monitor->filter Reaction complete wash Wash organic layer with NaHCO3 and brine filter->wash dry Dry with MgSO4, filter, and concentrate wash->dry purify Purify by flash column chromatography dry->purify end Pure this compound purify->end

Workflow for the synthesis of this compound.
Quorum Sensing Inhibition Assay (Chromobacterium violaceum)

This assay utilizes the reporter strain C. violaceum, which produces the purple pigment violacein in a QS-dependent manner.[2] Inhibition of violacein production indicates QS antagonism.

Materials:

  • Chromobacterium violaceum (e.g., CECT 494)

  • Luria-Bertani (LB) medium

  • Test compounds dissolved in a suitable solvent (e.g., DMSO)

  • Microtiter plates

Procedure:

  • Bacterial Culture: Grow C. violaceum overnight in LB broth.

  • Assay Setup: Dilute the overnight culture in fresh LB medium. In a microtiter plate, add the bacterial suspension to wells containing various concentrations of the test compounds. Include positive (known inhibitor) and negative (solvent) controls.

  • Incubation: Incubate the plate at an appropriate temperature (e.g., 30°C) for 24-48 hours.

  • Quantification: After incubation, quantify the violacein production by lysing the cells and measuring the absorbance of the supernatant at a specific wavelength (e.g., 585 nm).

  • Data Analysis: Calculate the percentage of inhibition relative to the negative control and determine the IC50 value.

Biofilm Inhibition Assay (Pseudomonas aeruginosa)

This assay assesses the ability of the test compounds to prevent the formation of biofilms by P. aeruginosa.[3]

Materials:

  • Pseudomonas aeruginosa (e.g., PAO1)

  • LB medium

  • Test compounds

  • Microtiter plates

  • Crystal violet solution

  • Ethanol or acetic acid

Procedure:

  • Bacterial Culture and Assay Setup: Similar to the QS inhibition assay, prepare a bacterial suspension and add it to a microtiter plate containing different concentrations of the test compounds.

  • Incubation: Incubate the plate without shaking for 24-48 hours to allow for biofilm formation.

  • Staining: After incubation, discard the planktonic cells and wash the wells gently with water. Stain the adherent biofilm with crystal violet solution.

  • Destaining and Quantification: After a brief incubation with the stain, wash the wells again to remove excess stain. Solubilize the bound crystal violet with ethanol or acetic acid and measure the absorbance at a specific wavelength (e.g., 595 nm).

  • Data Analysis: Calculate the percentage of biofilm inhibition compared to the untreated control.

Conclusion and Future Directions

This compound derivatives represent a promising class of quorum sensing inhibitors with demonstrated activity against clinically relevant pathogens. Their synthetic tractability allows for the systematic exploration of structure-activity relationships, paving the way for the design of more potent and specific QS modulators. Future research should focus on expanding the chemical diversity of these derivatives, elucidating their precise molecular interactions with LuxR-type receptors through structural biology studies, and evaluating their efficacy in more complex in vivo infection models. A deeper understanding of their pharmacokinetic and pharmacodynamic properties will be crucial for their potential translation into novel anti-infective therapeutics that can circumvent the growing challenge of antibiotic resistance.

References

The Emergence of D-Homoserine Lactones: A New Frontier in Quorum Sensing

Author: BenchChem Technical Support Team. Date: December 2025

A Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction: The Language of Bacteria

Quorum sensing (QS) is a sophisticated cell-to-cell communication system that enables bacteria to monitor their population density and collectively alter gene expression.[1][2][3][4][5] This process orchestrates a variety of collective behaviors, including biofilm formation, virulence factor production, and antibiotic resistance.[1][5][6] In many Gram-negative bacteria, the chemical language of quorum sensing is mediated by a class of small signaling molecules known as N-acyl-homoserine lactones (AHLs).[1][4][7][8][9]

The canonical AHL-based quorum sensing system, often referred to as the LuxI/LuxR circuit, involves two key protein components.[5][10][11][12][13] A LuxI-type synthase is responsible for producing a specific AHL molecule.[13] As the bacterial population grows, the extracellular concentration of the AHL increases. Once a threshold concentration is reached, the AHL diffuses back into the cells and binds to its cognate LuxR-type transcriptional regulator.[5] This AHL-receptor complex then modulates the expression of target genes.[5] For decades, the scientific consensus has been that the naturally occurring, biologically active forms of these molecules are predominantly the L-enantiomers.[6]

Discovery and Significance of D-Homoserine Lactones

Recent investigations have challenged the long-held paradigm of L-enantiomer exclusivity in AHL-mediated quorum sensing.[8] Studies have now identified the natural production of D-enantiomers of homoserine lactones, revealing a previously unappreciated layer of complexity in bacterial communication.[6][8] The presence and biological activity of these D-isomers suggest a more intricate regulatory landscape than previously understood and have opened up new avenues for research and therapeutic development.[7][8]

The significance of D-homoserine lactones lies in their ability to modulate quorum sensing pathways.[7] This has profound implications for the development of novel anti-infective strategies, as understanding the enantiomeric specificity of quorum sensing receptors is crucial for designing effective therapeutics.[6] Intriguingly, some D-enantiomers have been shown to exhibit significant, and in some cases, enhanced agonist activity when compared to their L-counterparts.[6] Furthermore, D-homoserine lactone has been identified as a potential regulator of the AHL synthase RhlI, directly influencing the production of quorum sensing signals.[14][15] Beyond their role in bacterial communication, these molecules have also been investigated as potential inhibitors of serine hydroxymethyltransferase.[14][15] The discovery of D-homoserine lactones is particularly relevant in the context of complex microbial communities, such as biofilms, where they may play a critical role in inter-species communication and the overall architecture of the biofilm.[2][16][17]

Biosynthesis of D-Homoserine Lactones

The established biosynthetic pathway for L-AHLs involves the enzymatic activity of a LuxI-type synthase, which catalyzes the ligation of S-adenosylmethionine (SAM) and an acylated-acyl carrier protein (acyl-ACP).[8][18] However, the precise mechanism by which D-AHLs are synthesized remains an active area of investigation.[8] Current hypotheses include the potential for racemization of L-AHLs to their D-form or the existence of a novel, direct biosynthetic pathway.[8]

Quantitative Data on Homoserine Lactone Activity

The following tables summarize the quantitative data on the biological activity of various D- and L-homoserine lactones, providing a comparative analysis of their efficacy as agonists or antagonists of LuxR-type receptors.

Table 1: Agonistic Activity of Natural and Synthetic Halogenated AHL Analogs

CompoundConcentration (µM)Activity (% of OHHL)
N-(3-oxohexanoyl)-L-homoserine lactone (OHHL)1100
Synthetic Analog 1 (α-fluoro)1120
Synthetic Analog 2 (α-chloro)195
Synthetic Analog 3 (α-bromo)180
Data adapted from a study on the biological evaluation of novel N-α-haloacylated homoserine lactones.[7]

Table 2: Antagonistic Activity of Synthetic AHL Analogs

CompoundIC50 (µM)
Synthetic Analog A15.2
Synthetic Analog B25.8
Synthetic Analog C8.9
This table presents the half-maximal inhibitory concentration (IC50) values, with lower values indicating higher potency.[7]

Table 3: Comparative Agonist Activity of N-Acylated L- and D-Homoserine Lactones

CompoundReceptorRelative Activation (%)
N-hexanoyl-L-homoserine lactoneLuxR100
N-hexanoyl-D-homoserine lactoneLuxR25
N-(3-oxohexanoyl)-L-homoserine lactoneLuxR100
N-(3-oxohexanoyl)-D-homoserine lactoneLuxR40
Activation is reported relative to the native L-ligand.[6]

Signaling Pathways and Experimental Workflows

LuxI_LuxR_Pathway cluster_bacterium Gram-Negative Bacterium SAM S-adenosylmethionine LuxI LuxI Synthase SAM->LuxI Acyl_ACP Acyl-ACP Acyl_ACP->LuxI AHL L-AHL LuxI->AHL Synthesis LuxR LuxR Receptor AHL->LuxR Binding AHL_out L-AHL (extracellular) AHL->AHL_out Diffusion AHL_LuxR AHL-LuxR Complex LuxR->AHL_LuxR DNA Target Genes AHL_LuxR->DNA Activation/Repression mRNA mRNA DNA->mRNA Transcription Proteins Proteins (e.g., virulence factors) mRNA->Proteins Translation AHL_out->AHL Diffusion (High Density)

Canonical LuxI/LuxR Quorum Sensing Circuit.

Compare_D_L_Activity start Start reporter_strain Prepare bacterial reporter strain start->reporter_strain add_compounds Add D- and L-homoserine lactones at various concentrations reporter_strain->add_compounds incubate Incubate plates add_compounds->incubate lyse_cells Lyse cells to release reporter enzyme incubate->lyse_cells add_substrate Add chromogenic/ luminescent substrate lyse_cells->add_substrate measure_signal Measure absorbance/ luminescence add_substrate->measure_signal analyze Calculate and compare activity measure_signal->analyze end End analyze->end

Workflow for comparing D- and L-homoserine lactone activity.

TLC_Overlay_Workflow start Start extract_ahl Extract AHLs from bacterial culture start->extract_ahl spot_tlc Spot extract and standards on C18 TLC plate extract_ahl->spot_tlc develop_tlc Develop TLC plate in mobile phase spot_tlc->develop_tlc dry_tlc Air dry TLC plate develop_tlc->dry_tlc overlay Overlay with biosensor -containing soft agar dry_tlc->overlay incubate Incubate plate overlay->incubate observe Observe for colored/ luminescent spots incubate->observe analyze Compare Rf values to identify AHLs observe->analyze end End analyze->end

Experimental workflow for AHL detection by TLC overlay.

HPLC_MS_Workflow start Start sample_prep Prepare sample (e.g., culture supernatant) start->sample_prep extraction Liquid-Liquid or Solid-Phase Extraction sample_prep->extraction evaporate Evaporate solvent extraction->evaporate reconstitute Reconstitute in suitable solvent evaporate->reconstitute hplc_ms Analyze by HPLC-MS/MS reconstitute->hplc_ms quantify Quantify using standard curve hplc_ms->quantify end End quantify->end

Workflow for AHL extraction and analysis by HPLC-MS/MS.

Experimental Protocols

Protocol 1: Detection of D-Homoserine Lactones by Thin-Layer Chromatography (TLC) with Biosensor Overlay

This protocol provides a method for the detection and semi-quantitative analysis of AHLs from bacterial cultures.[10]

1.1. Preparation of Bacterial Culture and AHL Extraction

  • Culture the test bacterium in a suitable liquid medium to the late exponential or stationary phase.

  • Centrifuge the culture to pellet the bacterial cells (e.g., 12,000 x g for 10 minutes at 4°C).[10]

  • Filter-sterilize the supernatant through a 0.22 µm filter.[10]

  • Extract the cell-free supernatant with an equal volume of acidified ethyl acetate (0.1% acetic acid) or dichloromethane.[10]

  • Vigorously mix in a separatory funnel and collect the organic phase.[10]

  • Repeat the extraction of the aqueous phase twice more.[10]

  • Pool the organic extracts and evaporate to dryness under a gentle stream of nitrogen or using a rotary evaporator.

  • Resuspend the dried extract in a small, known volume of a suitable solvent (e.g., methanol or ethyl acetate).[5]

1.2. TLC Procedure

  • Lightly draw an origin line with a pencil approximately 1 cm from the bottom of a C18 reversed-phase TLC plate.[10]

  • Carefully spot 2-10 µL of the bacterial AHL extract and synthetic AHL standards onto the origin line, allowing each spot to dry completely.[10]

  • Place the TLC plate in a chromatography tank saturated with the mobile phase (e.g., 60% methanol in water).

  • Allow the mobile phase to ascend to the top of the plate.[10]

  • Remove the plate, mark the solvent front, and allow the plate to air dry completely in a fume hood.[10]

1.3. Biosensor Overlay and Detection

  • Prepare a soft agar overlay by mixing a log-phase culture of a suitable biosensor strain (e.g., Agrobacterium tumefaciens NTL4(pZLR4) or Chromobacterium violaceum CV026) with molten, cooled LB agar (0.7% agar).[10][19] For A. tumefaciens, supplement the agar with X-Gal.[19]

  • Pour the mixture evenly over the dried TLC plate and allow it to solidify.[10][20]

  • Incubate the plate at the appropriate temperature for the biosensor strain (e.g., 28-30°C) for 24-48 hours.[10]

  • Observe the plate for the appearance of colored spots (e.g., blue for A. tumefaciens with X-Gal, purple for C. violaceum) or bioluminescence, which indicate the presence of AHLs.[10]

  • Tentatively identify the AHLs by comparing the retention factor (Rf) values of the spots from the extract to those of the synthetic standards.[10]

Protocol 2: Quantitative Reporter Gene Assay for D- and L-Homoserine Lactone Activity

This protocol describes a method for quantifying the agonistic or antagonistic activity of homoserine lactones using a bacterial reporter strain.[6][7]

  • Grow an overnight culture of the bacterial reporter strain (e.g., E. coli containing a LuxR homolog and a reporter plasmid).

  • Dilute the overnight culture into fresh medium and grow to early-to-mid exponential phase.

  • In a 96-well microtiter plate, prepare serial dilutions of the D- and L-homoserine lactone test compounds.[5] Include appropriate positive and negative controls.

  • Add the diluted bacterial reporter strain to each well.

  • Incubate the plate for a specified time (e.g., 12 hours) at the optimal temperature with shaking.[5][6]

  • For β-galactosidase reporters, lyse the cells to release the enzyme.[6]

  • Add the appropriate substrate (e.g., ONPG for β-galactosidase) to each well and incubate until a color change is observed.[6]

  • Stop the reaction and measure the absorbance at the appropriate wavelength (e.g., 420 nm).[6]

  • Calculate the reporter activity and plot it against the compound concentration to generate dose-response curves for comparison.[5]

Protocol 3: Extraction and Quantification of D-Homoserine Lactones by HPLC-MS/MS

This protocol outlines a highly sensitive and selective method for the quantification of D-homoserine lactones from complex biological matrices.[21]

3.1. Sample Preparation and Extraction

  • Prepare cell-free supernatant as described in Protocol 1.1.

  • Perform a liquid-liquid extraction with ethyl acetate as described in Protocol 1.1.[21]

  • For complex matrices, a solid-phase extraction (SPE) step may be necessary for sample cleanup and concentration.[11]

    • Condition a C18 SPE cartridge with methanol followed by water.[11]

    • Load the sample onto the cartridge.

    • Wash the cartridge with a low percentage of organic solvent (e.g., 5% methanol in water) to remove polar impurities.[11]

    • Elute the homoserine lactones with a higher concentration of organic solvent (e.g., 50-80% acetonitrile in water).[11]

  • Evaporate the eluate to dryness under a gentle stream of nitrogen.[21]

  • Reconstitute the dried extract in a solvent compatible with the HPLC mobile phase.[8]

3.2. HPLC-MS/MS Analysis

  • Inject the reconstituted sample into an HPLC system equipped with a C18 reversed-phase column.

  • Separate the compounds using a gradient of two solvents, such as water with 0.1% formic acid (Solvent A) and acetonitrile with 0.1% formic acid (Solvent B).[22]

  • Ionize the separated compounds using electrospray ionization (ESI) in positive ion mode.

  • Detect and quantify the analytes using a triple quadrupole mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode.[21] A characteristic fragment ion for homoserine lactones is at m/z 102.055, which corresponds to the core lactone ring.[21]

  • Generate a standard curve using known concentrations of synthetic D-homoserine lactone standards to quantify the amount in the samples.

Conclusion and Future Directions

The discovery of naturally produced D-homoserine lactones has significantly expanded our understanding of bacterial quorum sensing, revealing a previously hidden layer of complexity in this vital communication system. These molecules have demonstrated the ability to modulate QS pathways, highlighting their potential as novel targets for the development of anti-infective therapies. The quantitative data and detailed experimental protocols provided in this guide serve as a valuable resource for researchers aiming to explore this emerging field.

Future research should focus on several key areas. Elucidating the precise biosynthetic pathways of D-AHLs is a critical unanswered question. Identifying and characterizing the enzymes responsible for their production will provide deeper insights into their regulation and function. Furthermore, a more comprehensive investigation into the roles of D-homoserine lactones in the context of polymicrobial communities, such as those found in biofilms and the human microbiome, will be essential for fully appreciating their biological significance. The continued exploration of D-homoserine lactones and their synthetic analogs holds great promise for the development of innovative strategies to combat bacterial infections and manipulate microbial communities for therapeutic benefit.

References

An In-depth Technical Guide to the Physicochemical Properties of Boc-D-Homoserine Lactone

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core physicochemical properties of N-tert-butoxycarbonyl-D-homoserine lactone (Boc-D-Homoserine lactone). This compound is a key synthetic intermediate, particularly in the preparation of D-homoserine lactone derivatives used to study and modulate bacterial quorum sensing, a cell-to-cell communication process implicated in biofilm formation and virulence. Understanding its chemical and physical characteristics is crucial for its effective synthesis, purification, storage, and application in research and drug development.

Physicochemical Properties

This compound is a white to off-white solid at room temperature. Its fundamental properties are summarized in the table below. While experimental data for some properties of the D-isomer are not extensively reported in publicly available literature, data for the L-isomer and related compounds, along with computational predictions, provide a reliable profile.

PropertyValueSource(s)
Molecular Formula C₉H₁₅NO₄[1]
Molecular Weight 201.22 g/mol [1]
Appearance White to off-white solid/powder[2]
Melting Point 124-126 °CData for L-isomer and unspecified isomer suggest a similar range.[3]
Boiling Point 363.7 ± 31.0 °C (Predicted)
Density 1.15 ± 0.1 g/cm³ (Predicted)
CAS Number 67198-86-1[1]
Solubility High solubility in DMSO is reported for the precursor, Boc-D-homoserine. Quantitative data for the lactone in various organic solvents is not readily available.[4]
Optical Rotation Specific rotation for the D-isomer is not readily available. The L-isomer, Boc-L-serine-β-lactone, has a reported [α]D20 of -26 ± 2° (c=1 in ACN). The D-isomer is expected to have a positive rotation of a similar magnitude.[3]
Topological Polar Surface Area (TPSA) 64.63 Ų[1]
LogP 0.8266[1]

Stability Profile

The stability of this compound is primarily influenced by the integrity of the γ-butyrolactone ring.

  • pH Stability : The lactone ring is susceptible to hydrolysis under alkaline conditions, which opens the ring to form the corresponding N-Boc-D-homoserine salt. The rate of this lactonolysis is pH-dependent, with stability increasing in acidic to neutral conditions. At a pH below 2.0, the equilibrium favors the closed-ring lactone form.[5][6]

  • Temperature Stability : Elevated temperatures can increase the rate of hydrolysis, especially in non-neutral pH solutions.[6]

  • Enzymatic Stability : While the Boc protecting group offers some steric hindrance, the lactone bond can be cleaved by certain enzymes, such as lactonases, which are involved in quenching quorum sensing signals in some bacteria.[7]

For long-term storage, it is recommended to keep the compound as a solid at room temperature, protected from moisture.[1]

Experimental Protocols

Synthesis of this compound from Boc-D-Homoserine

This protocol describes the intramolecular cyclization (lactonization) of Boc-D-Homoserine to form this compound. This reaction is a key step in the synthesis of various quorum sensing probes and inhibitors.[8]

Materials:

  • Boc-D-Homoserine

  • Anhydrous Dichloromethane (DCM)

  • N,N'-Dicyclohexylcarbodiimide (DCC)

  • 4-(Dimethylamino)pyridine (DMAP)

  • Ethyl acetate (EtOAc)

  • Hexanes

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Silica gel for column chromatography

Procedure:

  • Reaction Setup: In a clean, dry round-bottom flask equipped with a magnetic stir bar, dissolve Boc-D-homoserine (1.0 equivalent) in anhydrous DCM to a concentration of approximately 0.1 M.[8]

  • Addition of Reagents: To the stirred solution, add DMAP (0.1 equivalents) followed by DCC (1.1 equivalents).[8]

  • Reaction Monitoring: Stir the reaction mixture at room temperature. The progress of the reaction can be monitored by thin-layer chromatography (TLC) using a suitable solvent system (e.g., 50% ethyl acetate in hexanes). The reaction is typically complete within 4-6 hours. A white precipitate of dicyclohexylurea (DCU) will form as the reaction proceeds.[8]

  • Workup:

    • Filter the reaction mixture through a sintered glass funnel to remove the DCU precipitate. Wash the precipitate with a small amount of DCM.[8]

    • Combine the filtrate and washings and transfer to a separatory funnel.

    • Wash the organic layer sequentially with saturated aqueous NaHCO₃ solution and brine.[8]

    • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to obtain the crude product.[8]

  • Purification: Purify the crude this compound by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes to yield the pure product as a white solid.[8]

Workflow for the Synthesis and Purification of this compound

G cluster_synthesis Synthesis cluster_workup Workup cluster_purification Purification dissolve Dissolve Boc-D-Homoserine in anhydrous DCM add_reagents Add DMAP and DCC dissolve->add_reagents stir Stir at Room Temperature (4-6 hours) add_reagents->stir filter Filter to remove DCU stir->filter Reaction Mixture wash_org Wash with NaHCO3 and Brine filter->wash_org dry Dry over MgSO4 wash_org->dry concentrate Concentrate in vacuo dry->concentrate chromatography Flash Column Chromatography (Silica Gel, EtOAc/Hexanes) concentrate->chromatography Crude Product final_product Pure Product chromatography->final_product Pure this compound

Caption: Workflow for the synthesis and purification of this compound.

Biological Context: Role in Quorum Sensing

Homoserine lactones are the core structural motif of a major class of signaling molecules in Gram-negative bacteria called N-acyl homoserine lactones (AHLs). These molecules are central to the process of quorum sensing, which allows bacteria to coordinate gene expression in a cell-density-dependent manner. The canonical quorum sensing systems in the opportunistic pathogen Pseudomonas aeruginosa are the LasI/LasR and RhlI/RhlR systems.[9][10] this compound is a precursor to synthetic probes and antagonists designed to study and inhibit these pathways.

The Hierarchical LasI/R and RhlI/R Quorum Sensing Pathways in Pseudomonas aeruginosa

The LasI/R and RhlI/R systems form a hierarchical signaling cascade that regulates the expression of numerous virulence factors and genes involved in biofilm formation.[11][12]

  • The LasI/LasR System: At low cell density, the expression of the lasI gene is basal. The LasI synthase produces the AHL autoinducer N-(3-oxododecanoyl)-L-homoserine lactone (3-oxo-C12-HSL).[9][13] As the bacterial population grows, 3-oxo-C12-HSL accumulates. Upon reaching a threshold concentration, it binds to and activates the cytoplasmic transcriptional regulator, LasR. The LasR:3-oxo-C12-HSL complex then dimerizes and binds to specific DNA sequences (las boxes) in the promoter regions of target genes, activating their transcription. This includes a positive feedback loop by upregulating the expression of lasI.[13][14] The Las system also activates the expression of the rhlR and rhlI genes, placing it at the top of the quorum sensing hierarchy in P. aeruginosa.[11][15] Key virulence factors regulated by the Las system include elastase (LasB), protease (LasA), and exotoxin A.[16]

  • The RhlI/RhlR System: The RhlI synthase produces the AHL autoinducer N-butanoyl-L-homoserine lactone (C4-HSL).[9][17] Similar to the Las system, when C4-HSL reaches a critical concentration, it binds to and activates the RhlR transcriptional regulator. The RhlR:C4-HSL complex then activates the transcription of its target genes.[18] The Rhl system controls the production of virulence factors such as pyocyanin, rhamnolipids (encoded by the rhlAB operon), and the cyanide synthase operon (hcnABC).[16][19]

Quorum Sensing Signaling Pathway in Pseudomonas aeruginosa

G cluster_las Las System cluster_rhl Rhl System cluster_genes Target Gene Expression LasI LasI AHL_las 3-oxo-C12-HSL LasI->AHL_las Synthesizes LasR LasR LasR_active Active LasR Complex LasR->LasR_active Forms AHL_las->LasR Binds AHL_las_out RhlI RhlI LasR_active->RhlI Activates Transcription RhlR RhlR LasR_active->RhlR Activates Transcription las_genes lasI, lasB, etc. LasR_active->las_genes Activates AHL_rhl C4-HSL RhlI->AHL_rhl Synthesizes RhlR_active Active RhlR Complex RhlR->RhlR_active Forms AHL_rhl->RhlR Binds AHL_rhl_out rhl_genes rhlAB, hcnABC, etc. RhlR_active->rhl_genes Activates AHL_las_out->AHL_las Diffuses (Cell Density Dependent) AHL_rhl_out->AHL_rhl Diffuses (Cell Density Dependent)

Caption: The hierarchical LasI/R and RhlI/R quorum sensing pathways in P. aeruginosa.

References

The Pivotal Role of Boc-D-Homoserine Lactone: A Chiral Scaffold for Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

In the landscape of modern medicinal chemistry, the demand for enantiomerically pure compounds is paramount for the development of safe and efficacious therapeutics. Chiral building blocks, possessing a defined three-dimensional arrangement, are fundamental to the synthesis of complex molecular architectures that characterize contemporary drug candidates. Among these, Boc-D-Homoserine lactone has emerged as a versatile and valuable chiral synthon, particularly in the fields of antimicrobial drug discovery and peptide-based therapeutics. Its rigid, cyclic structure and inherent chirality provide a robust scaffold for the synthesis of a diverse array of biologically active molecules. This technical guide delves into the synthesis, properties, and applications of this compound, offering a comprehensive resource for researchers in drug development.

Physicochemical Properties

A thorough understanding of the physicochemical properties of this compound and its precursor, Boc-D-homoserine, is essential for their effective use in synthesis. Key properties are summarized in the tables below.

Table 1: Physicochemical Properties of Boc-D-Homoserine [1][2]

PropertyValue
Molecular Formula C₉H₁₇NO₅
Molecular Weight 219.23 g/mol
Appearance White to off-white powder
CAS Number 67198-87-2, 745011-75-0
Solubility Soluble in DMSO
Storage Conditions -20°C for long-term storage

Table 2: Physicochemical Properties of this compound [3]

PropertyValue
Molecular Formula C₉H₁₅NO₄
Molecular Weight 201.22 g/mol
Appearance White solid
CAS Number 67198-86-1
Purity ≥97%
Storage Conditions Room temperature

Synthesis of this compound: A Detailed Protocol

The primary route to this compound involves the intramolecular cyclization of Boc-D-homoserine. The following protocol, utilizing dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP), is a widely adopted and efficient method.

Experimental Protocol: Lactonization of Boc-D-Homoserine[4]

Materials:

  • Boc-D-Homoserine

  • Anhydrous Dichloromethane (DCM)

  • N,N'-Dicyclohexylcarbodiimide (DCC)

  • 4-(Dimethylamino)pyridine (DMAP)

  • Ethyl acetate (EtOAc)

  • Hexanes

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Silica gel for column chromatography

Procedure:

  • Reaction Setup: Dissolve Boc-D-homoserine (1.0 eq) in anhydrous DCM to a concentration of approximately 0.1 M in a dry round-bottom flask equipped with a magnetic stir bar.

  • Reagent Addition: To the stirred solution, add DMAP (0.1 eq) followed by DCC (1.1 eq).

  • Reaction Monitoring: Stir the reaction mixture at room temperature. The progress of the reaction can be monitored by thin-layer chromatography (TLC) using a suitable solvent system (e.g., 50% ethyl acetate in hexanes). The reaction is typically complete within 4-6 hours. A white precipitate of dicyclohexylurea (DCU) will form as the reaction proceeds.

  • Workup: Filter the reaction mixture to remove the DCU precipitate. Wash the precipitate with a small amount of DCM. Combine the filtrate and washings and wash sequentially with saturated aqueous NaHCO₃ solution and brine.

  • Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purification: Purify the crude this compound by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes to afford the pure product.

G cluster_synthesis Synthesis Workflow Boc-D-Homoserine Boc-D-Homoserine Lactonization Lactonization Boc-D-Homoserine->Lactonization DCM, DCC, DMAP DCM, DCC, DMAP DCM, DCC, DMAP->Lactonization Crude Product Crude Product Lactonization->Crude Product Purification Purification Crude Product->Purification This compound This compound Purification->this compound

Caption: Synthesis of this compound.

Deprotection to Access the Chiral Amine

The Boc protecting group can be readily removed under acidic conditions to yield the free amine of the D-homoserine lactone, typically as a hydrochloride salt. This unmasked amine is a key functional handle for subsequent derivatization.

Experimental Protocol: Deprotection of this compound[4]

Materials:

  • This compound

  • 4 M HCl in 1,4-dioxane

  • Diethyl ether (Et₂O)

Procedure:

  • Reaction Setup: Dissolve this compound (1.0 eq) in a minimal amount of 1,4-dioxane in a round-bottom flask.

  • Deprotection: Add an excess of 4 M HCl in 1,4-dioxane (e.g., 10 equivalents) to the solution.

  • Reaction Monitoring: Stir the mixture at room temperature for 1-2 hours. Monitor the reaction by TLC until the starting material is consumed.

  • Product Isolation: Concentrate the reaction mixture under reduced pressure. Add diethyl ether to precipitate the product. Collect the solid by vacuum filtration, wash with cold diethyl ether, and dry under vacuum to yield D-homoserine lactone hydrochloride.

G cluster_deprotection Deprotection Workflow This compound This compound Deprotection Deprotection This compound->Deprotection HCl in Dioxane HCl in Dioxane HCl in Dioxane->Deprotection D-Homoserine Lactone HCl D-Homoserine Lactone HCl Deprotection->D-Homoserine Lactone HCl

Caption: Deprotection of this compound.

Application in Drug Discovery: Targeting Bacterial Quorum Sensing

A primary application of D-homoserine lactone derivatives is in the modulation of bacterial quorum sensing (QS). QS is a cell-to-cell communication system used by bacteria to coordinate gene expression in a population-density-dependent manner, often regulating virulence and biofilm formation.[4][5] In many Gram-negative bacteria, N-acyl homoserine lactones (AHLs) act as the signaling molecules.[4] By synthesizing analogs of these natural AHLs using the D-homoserine lactone scaffold, researchers can develop potent antagonists of QS, effectively disarming bacteria without killing them, which may reduce the development of antibiotic resistance.

The general mechanism of LuxI/LuxR-type quorum sensing, a common QS system, is depicted below.

G cluster_qs LuxI/LuxR Quorum Sensing Pathway LuxI LuxI AHL AHL LuxI->AHL Synthesizes LuxR LuxR AHL->LuxR Binds to AHL-LuxR Complex AHL-LuxR Complex AHL->AHL-LuxR Complex LuxR->AHL-LuxR Complex Target Genes Target Genes AHL-LuxR Complex->Target Genes Regulates expression of QS-controlled Phenotypes QS-controlled Phenotypes Target Genes->QS-controlled Phenotypes

Caption: Generalized LuxI/LuxR Quorum Sensing Pathway.

The development of N-acyl-D-homoserine lactone analogs has shown promise in inhibiting these pathways. For instance, various synthetic analogs have demonstrated significant inhibition of biofilm formation in pathogenic bacteria like Pseudomonas aeruginosa.

Table 3: Biofilm Inhibition by N-Acyl-Homoserine Lactone Analogs in Pseudomonas aeruginosa [6][7]

CompoundConcentration (µM)Biofilm Inhibition (%)
Compound 3200~65
Compound 10200>60
4-Br-PHL (positive control)200Slight reduction

It is important to note that the D-enantiomers of AHLs can exhibit different biological activities compared to their natural L-counterparts, sometimes acting as potent inhibitors. For example, 4-phenylbutanoyl-d-HSL has been shown to inhibit the RhlI synthase with an IC₅₀ of 20 ± 10 µM.[8]

This compound as a Versatile Chiral Building Block

Beyond its use in creating quorum sensing modulators, the ring-opening of this compound with various nucleophiles provides access to a wide range of chiral intermediates. For example, reaction with primary amines can yield chiral amino alcohols, which are valuable precursors for the synthesis of peptidomimetics, chiral ligands, and other complex molecules. The inherent chirality of the D-homoserine lactone is transferred to the resulting product, making it an efficient strategy for asymmetric synthesis.

G cluster_applications Applications of this compound This compound This compound Deprotection Deprotection This compound->Deprotection Ring-opening Ring-opening This compound->Ring-opening D-Homoserine Lactone D-Homoserine Lactone Deprotection->D-Homoserine Lactone Acylation Acylation D-Homoserine Lactone->Acylation QS Modulators QS Modulators Acylation->QS Modulators Chiral Amino Alcohols Chiral Amino Alcohols Ring-opening->Chiral Amino Alcohols Nucleophiles (e.g., Amines) Nucleophiles (e.g., Amines) Nucleophiles (e.g., Amines)->Ring-opening Further Synthesis Further Synthesis Chiral Amino Alcohols->Further Synthesis Peptidomimetics, etc. Peptidomimetics, etc. Further Synthesis->Peptidomimetics, etc.

Caption: Synthetic utility of this compound.

Conclusion

This compound stands as a critical chiral building block in contemporary drug discovery and development. Its straightforward synthesis and versatile reactivity provide a gateway to a multitude of enantiomerically pure compounds. The ability to readily access the D-homoserine lactone core allows for the systematic exploration of structure-activity relationships, particularly in the vital area of bacterial quorum sensing inhibition. As the challenge of antimicrobial resistance continues to grow, the strategic use of chiral synthons like this compound will undoubtedly play an increasingly important role in the design and synthesis of novel therapeutic agents. This guide provides a foundational understanding and practical protocols to empower researchers in harnessing the full potential of this valuable chiral building block.

References

A Technical Guide to Boc-D-Homoserine Lactone as a Precursor for Quorum Sensing Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

Quorum sensing (QS) is a cell-to-cell communication mechanism in bacteria that orchestrates collective behaviors, including virulence factor production and biofilm formation, primarily through signaling molecules like N-acyl-homoserine lactones (AHLs) in Gram-negative bacteria.[1][2] The inhibition of QS pathways represents a promising anti-virulence strategy that may circumvent the development of traditional antibiotic resistance.[3] This technical guide provides an in-depth overview of the use of Boc-D-Homoserine lactone as a versatile precursor for the synthesis of novel quorum sensing inhibitors (QSIs). We detail the chemical synthesis, mechanisms of action, and biological evaluation of these compounds, offering comprehensive experimental protocols and quantitative data to support researchers in this field.

Introduction: Quorum Sensing as a Therapeutic Target

Quorum sensing allows bacteria to coordinate gene expression in a population-density-dependent manner.[1] In many Gram-negative pathogens, such as Pseudomonas aeruginosa, this communication is mediated by AHLs.[4][5] These signaling molecules are synthesized by LuxI-family synthases and bind to LuxR-family transcriptional regulators, activating the expression of genes related to pathogenicity.[1][6]

The LasI/LasR and RhlI/RhlR systems in P. aeruginosa are well-characterized QS circuits that control the production of virulence factors like elastase and pyocyanin, as well as biofilm formation, making them prime targets for therapeutic intervention.[4][7] By disrupting these signaling pathways, QSIs can effectively disarm pathogens without exerting bactericidal pressure, thereby reducing the likelihood of resistance development.[3]

This compound is a key building block for creating AHL analogs designed to act as QSIs. The homoserine lactone ring is the conserved structural feature of AHLs, while the Boc (tert-butoxycarbonyl) protecting group facilitates controlled chemical modification. The use of the D-enantiomer is a common strategy to create potent antagonists to the natural L-enantiomer signals.[8]

Synthesis of Quorum Sensing Inhibitors from Boc-D-Homoserine

The synthesis of AHL analogs from a Boc-protected precursor is a foundational step in developing novel QSIs. The process generally involves the formation of the lactone ring followed by deprotection and subsequent acylation with a desired side chain.

General Synthesis Workflow

The following diagram outlines the typical synthetic pathway from the protected amino acid to a final N-acyl-homoserine lactone analog.

G cluster_0 Step 1: Lactonization cluster_1 Step 2: Deprotection cluster_2 Step 3: Acylation Boc_D_Homoserine Boc-D-Homoserine Boc_D_HSL This compound Boc_D_Homoserine->Boc_D_HSL DCC, DMAP in DCM D_HSL_HCl D-Homoserine lactone Hydrochloride Boc_D_HSL->D_HSL_HCl 4M HCl in Dioxane Final_Analog Final AHL Analog (QSI Candidate) D_HSL_HCl->Final_Analog Acyl_Chain Desired Acyl Chain (e.g., Acyl Chloride) Acyl_Chain->Final_Analog

Caption: Synthetic pathway for AHL analogs from Boc-D-Homoserine.

Experimental Protocol: Synthesis of D-Homoserine Lactone Hydrochloride

This two-part protocol describes the synthesis of the core D-homoserine lactone scaffold from its Boc-protected precursor, based on established methods.[8]

Part 1: Lactonization of Boc-D-Homoserine

  • Reaction Setup: Dissolve Boc-D-homoserine (1.0 eq) in anhydrous dichloromethane (DCM) to a concentration of approximately 0.1 M in a dry round-bottom flask with a magnetic stir bar.

  • Reagent Addition: Add 4-(dimethylamino)pyridine (DMAP) (0.1 eq) to the solution, followed by N,N'-dicyclohexylcarbodiimide (DCC) (1.1 eq).

  • Monitoring: Stir the mixture at room temperature. Monitor the reaction's progress using thin-layer chromatography (TLC) with a 50% ethyl acetate in hexanes solvent system. The reaction is typically complete in 4-6 hours.

  • Workup: Once the reaction is complete, filter the mixture to remove the dicyclohexylurea (DCU) precipitate and wash the precipitate with a small amount of DCM. Combine the filtrate and washings in a separatory funnel.

  • Extraction: Wash the organic layer sequentially with saturated aqueous sodium bicarbonate (NaHCO₃) solution and brine.

  • Purification: Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes to yield pure this compound.[8]

Part 2: Deprotection of this compound

  • Reaction Setup: Dissolve the purified this compound (1.0 eq) in a minimal amount of 1,4-dioxane in a round-bottom flask.

  • Deprotection: Add an excess of 4 M HCl in 1,4-dioxane (approximately 10 equivalents).

  • Monitoring: Stir the mixture at room temperature for 1-2 hours, monitoring by TLC until the starting material is consumed.

  • Isolation: Upon completion, add diethyl ether to precipitate the product. Collect the resulting white solid by filtration, wash with diethyl ether, and dry under vacuum to yield D-homoserine lactone hydrochloride.[8]

Mechanism of Action and Signaling Pathways

AHL analogs derived from this compound typically function as competitive inhibitors of LuxR-type receptors. They bind to the receptor's ligand-binding pocket but fail to induce the conformational change necessary for transcriptional activation.

Generalized LuxI/LuxR Quorum Sensing Circuit

The diagram below illustrates a typical QS circuit in Gram-negative bacteria. The LuxI-family synthase produces AHL signals, which accumulate in the environment. At a threshold concentration, these AHLs bind to and activate the LuxR-family receptor, which then regulates the expression of target genes, including those for virulence and biofilm formation.[1][2]

G cluster_bacteria Bacterial Cell LuxI LuxI Synthase AHL_out AHL Signal LuxI->AHL_out Synthesis LuxR LuxR Receptor (Inactive) LuxR_active LuxR-AHL Complex (Active) DNA Target Genes Promoter LuxR_active->DNA Binds & Activates Virulence Virulence Factors & Biofilm Formation DNA->Virulence Transcription AHL_in AHL Signal AHL_out->AHL_in Diffusion (High Cell Density) AHL_in->LuxR Binding

Caption: Generalized LuxI/LuxR quorum sensing pathway in bacteria.

Mechanism of Competitive Inhibition

QSIs structurally similar to natural AHLs compete for the same binding site on the LuxR receptor. By occupying the site without triggering activation, they prevent the natural signal from binding, thereby inhibiting the entire downstream signaling cascade.

G cluster_activation Normal Activation cluster_inhibition Competitive Inhibition LuxR LuxR Receptor Active_Complex Active LuxR-AHL Complex LuxR->Active_Complex Inactive_Complex Inactive LuxR-QSI Complex LuxR->Inactive_Complex AHL Natural AHL Signal AHL->LuxR Binds QSI AHL Analog (QSI) QSI->LuxR Binds & Blocks Gene_Expression Gene Expression ON Active_Complex->Gene_Expression No_Expression Gene Expression OFF Inactive_Complex->No_Expression

Caption: Competitive inhibition of a LuxR receptor by an AHL analog.

Biological Evaluation of Candidate Inhibitors

After synthesis, candidate compounds must be rigorously tested to determine their efficacy as QSIs. This involves a series of phenotypic and molecular assays.

Experimental Evaluation Workflow

The following diagram shows a standard workflow for screening and characterizing potential QSIs.

G Start Synthesized AHL Analog Screening Initial Screening (e.g., Reporter Strain) Start->Screening Growth_Assay Planktonic Growth Assay (Check for Bactericidal Effects) Screening->Growth_Assay Biofilm Biofilm Inhibition Assay Growth_Assay->Biofilm If non-bactericidal Virulence Virulence Factor Inhibition Assays (Pyocyanin, Elastase) Biofilm->Virulence Gene_Expression Gene Expression Analysis (qRT-PCR) Virulence->Gene_Expression Lead Lead Compound Identified Gene_Expression->Lead

Caption: Experimental workflow for the evaluation of QSI candidates.

Key Experimental Protocols

Protocol 1: Biofilm Inhibition Assay [4]

  • Preparation: Grow P. aeruginosa overnight. Dilute the culture in fresh media and add to the wells of a microtiter plate.

  • Treatment: Add varying concentrations of the candidate QSI to the wells. Include a positive control (known inhibitor) and a negative control (vehicle).

  • Incubation: Incubate the plate statically at 37°C for 24 hours to allow biofilm formation.

  • Staining: After incubation, discard the planktonic cells and wash the wells with phosphate-buffered saline (PBS). Stain the remaining biofilms with a 0.1% crystal violet solution for 15 minutes.

  • Quantification: Wash away excess stain and solubilize the bound dye with 30% acetic acid or ethanol. Measure the absorbance at a wavelength of ~590 nm to quantify biofilm mass.

Protocol 2: Pyocyanin Production Assay [4]

  • Culture: Grow P. aeruginosa in a suitable broth medium in the presence of the QSI candidate at various concentrations for 18-24 hours.

  • Extraction: Centrifuge the cultures to pellet the cells. Transfer the supernatant to a new tube and add chloroform at a 3:2 ratio (chloroform:supernatant).

  • Phase Separation: Vortex vigorously and centrifuge to separate the phases. The pyocyanin will move to the lower, blue chloroform layer.

  • Quantification: Transfer the chloroform layer to a new tube and re-extract with 0.2 M HCl. The pyocyanin will move to the upper, pink aqueous layer. Measure the absorbance of this layer at 520 nm.

Protocol 3: Gene Expression Analysis by qRT-PCR [4]

  • Culture and RNA Extraction: Grow P. aeruginosa to the mid-logarithmic phase in the presence or absence of the QSI. Harvest the cells and extract total RNA using a commercial kit.

  • cDNA Synthesis: Treat the extracted RNA with DNase I to remove genomic DNA contamination. Synthesize complementary DNA (cDNA) using a reverse transcriptase kit.

  • qPCR: Perform quantitative real-time PCR (qPCR) using primers specific for target QS genes (lasI, lasR, rhlI, rhlR) and a housekeeping gene for normalization.

  • Analysis: Calculate the relative gene expression changes using the 2-ΔΔCt method.[4]

Quantitative Data on AHL Analog Activity

The efficacy of QSIs is determined by quantifying their impact on various bacterial phenotypes. The tables below summarize representative data for novel AHL analogs developed as potential QSIs against P. aeruginosa.

Table 1: Inhibitory Effects of AHL Analogs on Biofilm and Virulence Factors

Compound IDConcentration (µM)Biofilm Inhibition (%)Pyocyanin Inhibition (%)Elastase Inhibition (%)Reference
Compound 10 200> 75%65.29%> 60%[4]
Compound 3 200~ 60%< 20%~ 30%[4]
Compound 1 (Control) 200~ 40%< 20%~ 20%[4]
Compound 11f 6458.8%Significant ReductionSignificant Reduction[9][10]

Data are illustrative and compiled from published studies.

Table 2: Effect of Compound 10 on QS-Related Gene Expression in P. aeruginosa

Target GeneFold Change in Expression (vs. Untreated)Reference
lasI-92%[4]
lasR-76%[4]
rhlI-81%[4]
rhlR-84%[4]

Data represents the percentage decrease in relative gene expression upon treatment with 200 µM of Compound 10.[4]

Conclusion and Future Directions

This compound is an invaluable and highly adaptable precursor for the development of potent quorum sensing inhibitors. The synthetic routes are well-established, allowing for the creation of diverse chemical libraries by modifying the N-acyl side chain. These AHL analogs have demonstrated significant efficacy in reducing virulence factor production, inhibiting biofilm formation, and downregulating key QS regulatory genes in pathogens like P. aeruginosa.[4]

Future research should focus on optimizing the pharmacokinetic and pharmacodynamic properties of these lead compounds. Further exploration of structure-activity relationships will enable the design of next-generation QSIs with enhanced potency and specificity. As anti-virulence therapies gain traction, inhibitors derived from this compound will undoubtedly play a critical role in the development of novel treatments to combat bacterial infections and mitigate the global challenge of antibiotic resistance.

References

An In-depth Technical Guide to the Stability and Storage of Boc-D-Homoserine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the stability and recommended storage conditions for N-α-tert-Butoxycarbonyl-D-homoserine (Boc-D-homoserine), a crucial building block in peptide synthesis and drug discovery. A thorough understanding of the chemical stability of this reagent is paramount for ensuring the integrity of synthetic processes and the quality of the final products.

Physicochemical Properties

Boc-D-homoserine is a derivative of the non-proteinogenic amino acid D-homoserine, where the alpha-amino group is protected by a tert-butoxycarbonyl (Boc) group. This protecting group is fundamental in peptide synthesis, preventing undesired side reactions at the amino terminus while peptide bonds are formed at the carboxyl terminus.

PropertyValue
Molecular Formula C₉H₁₇NO₅
Molecular Weight 219.24 g/mol
Appearance White to off-white solid/powder
CAS Number 745011-75-0, 67198-87-2
Solubility Soluble in DMSO (up to 200 mg/mL)

Stability Profile and Degradation Pathways

The stability of Boc-D-homoserine is primarily influenced by the lability of the Boc protecting group and the potential for intramolecular reactions involving the side-chain hydroxyl group.

Stability of the Boc Protecting Group

The Boc group is notoriously sensitive to acidic conditions, a characteristic that is intentionally exploited for its removal during peptide synthesis. Conversely, it exhibits general stability under basic and nucleophilic conditions.

  • Acidic Conditions : The Boc group is readily cleaved under strong acidic conditions, such as with trifluoroacetic acid (TFA), or with milder acids like hydrochloric acid in dioxane. The mechanism involves the protonation of the carbonyl oxygen, followed by the formation of a stable tert-butyl carbocation, which subsequently decomposes to isobutylene and carbon dioxide. Exposure of Boc-D-homoserine to acidic environments during storage or handling should be strictly avoided to prevent premature deprotection.

  • Basic Conditions : The Boc group is generally stable to basic conditions, which allows for the use of base-labile protecting groups for other functionalities within the same molecule. However, prolonged exposure to very strong bases may lead to some degradation, although this is not a common concern under typical storage and handling protocols.

Intramolecular Cyclization

A significant potential degradation pathway for Boc-D-homoserine is the intramolecular cyclization of the side-chain hydroxyl group with the carboxylic acid moiety to form Boc-D-homoserine lactone . This reaction is a form of intramolecular esterification and can be influenced by factors such as temperature and the presence of activating agents.

Potential Degradation Pathways of Boc-D-Homoserine Boc_D_Homoserine Boc-D-Homoserine D_Homoserine D-Homoserine Boc_D_Homoserine->D_Homoserine Acidic Conditions (e.g., TFA, HCl) Boc_D_Homoserine_Lactone This compound Boc_D_Homoserine->Boc_D_Homoserine_Lactone Intramolecular Cyclization (e.g., Elevated Temperature)

Caption: Major degradation pathways of Boc-D-Homoserine.

Recommended Storage and Handling

Proper storage is crucial to maintain the purity and stability of Boc-D-homoserine. The following conditions are recommended based on information from various suppliers.[1][2]

FormStorage TemperatureShelf LifeKey Considerations
Solid (Lyophilized Powder) -20°CUp to 3 yearsKeep desiccated.[1][2]
4°CUp to 2 yearsFor shorter-term storage.[1]
In Solution (e.g., in DMSO) -80°CUp to 6 monthsAliquot to avoid multiple freeze-thaw cycles.[1]
-20°CUp to 1 monthAliquot to avoid multiple freeze-thaw cycles.[1][2]

It is imperative to store Boc-D-homoserine in a tightly sealed container to protect it from moisture and atmospheric contaminants. For solutions, using freshly opened, anhydrous solvents is recommended.

Experimental Protocols for Stability Assessment

To ensure the quality of Boc-D-homoserine, particularly for critical applications, stability testing is recommended. A stability-indicating High-Performance Liquid Chromatography (HPLC) method is the preferred analytical technique for this purpose.

Forced Degradation Studies

Forced degradation studies are essential to identify potential degradation products and to develop a stability-indicating analytical method.

Workflow for Forced Degradation Studies cluster_stress Stress Conditions Acid Acid Hydrolysis Analysis Analyze by Stability- Indicating HPLC Method Acid->Analysis Base Base Hydrolysis Base->Analysis Oxidation Oxidation Oxidation->Analysis Thermal Thermal Stress Thermal->Analysis Photo Photostability Photo->Analysis Sample Boc-D-Homoserine (Solid or Solution) Sample->Acid Sample->Base Sample->Oxidation Sample->Thermal Sample->Photo Identify Identify Degradation Products (e.g., using LC-MS) Analysis->Identify

Caption: General workflow for stability testing.

Representative Protocols for Forced Degradation Studies:

Stress ConditionProtocol
Acid Hydrolysis Dissolve Boc-D-homoserine in a suitable solvent (e.g., acetonitrile/water) and add 0.1 M HCl. Incubate at a controlled temperature (e.g., 60°C) for a defined period. Neutralize before analysis.
Base Hydrolysis Dissolve Boc-D-homoserine in a suitable solvent and add 0.1 M NaOH. Incubate at a controlled temperature for a defined period. Neutralize before analysis.
Oxidative Degradation Dissolve Boc-D-homoserine in a suitable solvent and add a low concentration of hydrogen peroxide (e.g., 3%). Incubate at room temperature, protected from light.
Thermal Degradation Store the solid compound or a solution at an elevated temperature (e.g., 60-80°C) for a defined period.
Photostability Expose the solid compound or a solution to a controlled light source (e.g., ICH option 2) for a defined period.
Stability-Indicating HPLC Method

A robust HPLC method should be capable of separating the intact Boc-D-homoserine from its potential degradation products, primarily D-homoserine and this compound.

General Parameters for a Stability-Indicating HPLC Method:

ParameterRecommended Condition
Column C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm)
Mobile Phase A 0.1% Trifluoroacetic acid (TFA) in Water
Mobile Phase B 0.1% Trifluoroacetic acid (TFA) in Acetonitrile
Gradient A suitable gradient from a low to high percentage of Mobile Phase B to ensure separation of compounds with different polarities.
Flow Rate 1.0 mL/min
Detection UV at 210-220 nm
Column Temperature Ambient or controlled (e.g., 25°C)

Synthesis and Purification Overview

Understanding the synthesis of Boc-D-homoserine can provide insights into potential impurities. The typical synthesis involves the reaction of D-homoserine with di-tert-butyl dicarbonate ((Boc)₂O) under basic conditions.

General Synthesis Workflow for Boc-D-Homoserine D_Homoserine D-Homoserine Reaction Reaction with (Boc)₂O in basic solution (e.g., NaHCO₃, Dioxane/Water) D_Homoserine->Reaction Workup Aqueous Workup & Acidification (pH 2-3) Reaction->Workup Extraction Extraction with Organic Solvent (e.g., Ethyl Acetate) Workup->Extraction Purification Purification (e.g., Column Chromatography or Recrystallization) Extraction->Purification Final_Product Boc-D-Homoserine Purification->Final_Product

Caption: Typical synthesis workflow for Boc-D-Homoserine.

Experimental Protocol: Synthesis of Boc-D-Homoserine

This protocol is a general procedure for the N-Boc protection of an amino acid and is adapted for D-homoserine.

  • Materials :

    • D-homoserine

    • Di-tert-butyl dicarbonate ((Boc)₂O)

    • Sodium bicarbonate (NaHCO₃) or Triethylamine (TEA)

    • Dioxane or Tetrahydrofuran (THF)

    • Water

    • 1M HCl

    • Ethyl acetate

    • Brine

    • Anhydrous magnesium sulfate or sodium sulfate

  • Procedure :

    • Dissolve D-homoserine in a mixture of water and dioxane (or THF).

    • Add a base such as sodium bicarbonate or triethylamine to the solution to achieve a basic pH.

    • To this stirred solution, add di-tert-butyl dicarbonate dissolved in dioxane (or THF) dropwise at room temperature.

    • Allow the reaction to stir overnight at room temperature. Monitor the reaction progress by thin-layer chromatography (TLC).

    • Once the reaction is complete, concentrate the mixture under reduced pressure to remove the organic solvent.

    • Acidify the remaining aqueous solution to a pH of 2-3 with 1M HCl.

    • Extract the product into ethyl acetate (3 x volumes).

    • Combine the organic layers and wash with brine.

    • Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure to yield the crude Boc-D-homoserine.

    • The crude product can be purified by column chromatography on silica gel or by recrystallization.

Conclusion

Boc-D-homoserine is a stable compound when stored under the recommended conditions. The primary stability concerns are its susceptibility to acidic conditions, which can lead to deprotection, and the potential for intramolecular cyclization to form this compound. To ensure the highest quality for research and development, it is crucial to adhere to the recommended storage conditions, particularly low temperatures and protection from moisture. For applications requiring stringent quality control, the implementation of a stability testing program using a validated, stability-indicating HPLC method is strongly advised.

References

An In-depth Technical Guide to the Intramolecular Cyclization of Boc-D-homoserine to its Lactone

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the intramolecular cyclization of N-tert-butoxycarbonyl-D-homoserine (Boc-D-homoserine) to its corresponding γ-butyrolactone. This reaction is a critical step in the synthesis of various biologically active molecules, particularly N-acyl homoserine lactones (AHLs), which are key signaling molecules in bacterial quorum sensing.[1] This document details the reaction, provides experimental protocols, summarizes quantitative data, and illustrates the broader context of this chemical transformation in relevant biological pathways and experimental workflows.

Reaction Overview and Mechanism

The intramolecular cyclization of Boc-D-homoserine is an esterification reaction where the carboxylic acid and the hydroxyl group of the same molecule react to form a cyclic ester, a lactone.[1] This process is not spontaneous and typically requires the use of activating agents to facilitate the formation of the ester bond. Factors such as temperature and the choice of reagents can influence the reaction's efficiency.[2]

The tert-butoxycarbonyl (Boc) protecting group on the α-amino group is crucial as it prevents unwanted side reactions at the amino terminus during the cyclization.[2] This protecting group is stable under the conditions required for lactonization but can be readily removed under acidic conditions to yield the free amine of the homoserine lactone.[1]

Quantitative Data Summary

The following table summarizes the quantitative data for the synthesis of Boc-D-homoserine lactone and its subsequent deprotection to D-homoserine lactone hydrochloride.

StepCompoundStarting Material (g)Product (g)Yield (%)Purity
1This compound1.000.8593>97% (by ¹H NMR)
2D-Homoserine Lactone HCl0.850.5695>98% (by ¹H NMR)
Table 1: Summary of quantitative data for the synthesis of this compound and its deprotection.[1]

Experimental Protocols

The following protocols describe the synthesis of this compound and its subsequent deprotection to D-homoserine lactone hydrochloride.[1]

Part 1: Lactonization of Boc-D-Homoserine to this compound

This protocol details the intramolecular cyclization of N-Boc-D-homoserine to form the corresponding γ-butyrolactone.

Materials:

  • Boc-D-Homoserine

  • Dichloromethane (DCM), anhydrous

  • N,N'-Dicyclohexylcarbodiimide (DCC)

  • 4-(Dimethylamino)pyridine (DMAP)

  • Ethyl acetate (EtOAc)

  • Hexanes

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Silica gel for column chromatography

Procedure:

  • Reaction Setup: In a clean, dry round-bottom flask equipped with a magnetic stir bar, dissolve Boc-D-homoserine (1.0 eq) in anhydrous dichloromethane (DCM) to a concentration of approximately 0.1 M.

  • Addition of Reagents: To the stirred solution, add 4-(dimethylamino)pyridine (DMAP) (0.1 eq) followed by N,N'-dicyclohexylcarbodiimide (DCC) (1.1 eq).

  • Reaction Monitoring: Stir the reaction mixture at room temperature. The reaction progress can be monitored by thin-layer chromatography (TLC) using a suitable solvent system (e.g., 50% ethyl acetate in hexanes). The reaction is typically complete within 4-6 hours.

  • Work-up:

    • Filter the reaction mixture to remove the precipitated dicyclohexylurea (DCU) byproduct.

    • Wash the precipitate with a small amount of DCM.

    • Combine the filtrate and washings and transfer to a separatory funnel.

    • Wash the organic layer sequentially with saturated aqueous NaHCO₃ solution and brine.

    • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purification: Purify the crude this compound by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes to afford the pure product as a white solid.

Part 2: Deprotection of this compound

This protocol outlines the removal of the Boc protecting group under acidic conditions to yield D-homoserine lactone hydrochloride.

Materials:

  • This compound

  • 4 M HCl in 1,4-dioxane

  • Diethyl ether (Et₂O)

Procedure:

  • Reaction Setup: Dissolve this compound (1.0 eq) in a minimal amount of 1,4-dioxane in a round-bottom flask with a magnetic stir bar.

  • Deprotection: Add an excess of 4 M HCl in 1,4-dioxane (e.g., 10 equivalents) to the solution.

  • Reaction Monitoring: Stir the mixture at room temperature for 1-2 hours. The reaction progress can be monitored by TLC until the starting material is no longer visible.

  • Product Isolation:

    • Concentrate the reaction mixture under reduced pressure to remove the solvent and excess HCl.

    • To the resulting residue, add diethyl ether to precipitate the product.

    • Collect the white solid by vacuum filtration, wash with a small amount of cold diethyl ether, and dry under vacuum to yield D-homoserine lactone hydrochloride.[1]

Visualizations

Signaling Pathway: Bacterial Quorum Sensing

The lactone product of this synthesis is a precursor to N-acyl homoserine lactones (AHLs), which are central to quorum sensing in many Gram-negative bacteria. The following diagram illustrates a generalized LuxI/LuxR-type quorum-sensing circuit.

quorum_sensing_pathway Generalized LuxI/LuxR Quorum Sensing Pathway cluster_bacteria Gram-Negative Bacterium cluster_environment Extracellular Environment LuxI LuxI (AHL Synthase) AHL AHL LuxI->AHL Produces LuxR LuxR (Receptor Protein) Complex AHL-LuxR Complex AHL->LuxR Binds AHL_out AHL Diffusion AHL->AHL_out Diffuses out Genes Target Genes Complex->Genes Activates Transcription Precursors Precursors Precursors->LuxI Synthesis AHL_out->AHL Diffuses in (High Cell Density)

A generalized LuxI/LuxR-type quorum-sensing circuit in Gram-negative bacteria.

Experimental Workflow: Analysis of AHLs

The synthesized homoserine lactone can be used to generate various AHLs for research purposes. The following diagram outlines a typical experimental workflow for the analysis of AHLs from a biological sample.

experimental_workflow Experimental Workflow for AHL Analysis Sample Biological Sample (e.g., Sputum) Extraction Solvent Extraction Sample->Extraction Concentration Concentration of Extract Extraction->Concentration Splitting Split Sample Concentration->Splitting Biosensor Cell-Free Biosensor Assay Splitting->Biosensor Aliquot 1 LCMS LC-MS/MS Analysis Splitting->LCMS Aliquot 2 Data_Analysis Data Analysis and Comparison Biosensor->Data_Analysis LCMS->Data_Analysis Results AHL Identification and Quantification Data_Analysis->Results

A typical experimental workflow for the extraction and analysis of AHLs from biological samples.

References

An In-depth Technical Guide to the Lability of the Boc Protecting Group in Acidic Conditions

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The tert-butyloxycarbonyl (Boc) protecting group is a cornerstone of modern organic synthesis, particularly in the assembly of complex molecules such as peptides and pharmaceuticals. Its widespread use stems from its remarkable stability under a broad range of chemical conditions, coupled with its predictable and clean removal under acidic treatment. This technical guide provides a comprehensive overview of the Boc group's lability in acidic media, offering quantitative data, detailed experimental protocols, and mechanistic insights to aid researchers in its effective application.

Core Principles of Boc Deprotection

The Boc group is classified as an acid-labile protecting group.[1] It is stable to most nucleophiles and bases, allowing for orthogonal protection strategies in multi-step syntheses, often in conjunction with base-labile groups like Fmoc.[2] The cleavage of the Boc group is initiated by protonation under acidic conditions, leading to the formation of a stable tertiary carbocation.

**Mechanism of Acid-Catalyzed Deprotection

The deprotection of a Boc-protected amine under acidic conditions proceeds through a well-established E1 elimination pathway. The key steps are:

  • Protonation: The reaction is initiated by the protonation of the carbonyl oxygen of the carbamate by a strong acid, such as trifluoroacetic acid (TFA) or hydrochloric acid (HCl).[3][4]

  • Fragmentation: The protonated intermediate is unstable and fragments to form a stable tert-butyl cation, carbamic acid, and the conjugate base of the acid catalyst.[5][3]

  • Decarboxylation: The resulting carbamic acid is unstable and rapidly decarboxylates to yield the free amine and carbon dioxide gas.[3][6]

  • Cation Trapping: The tert-butyl cation can be trapped by a nucleophile or undergo elimination to form isobutylene.[4][7] In the presence of nucleophilic functional groups on the substrate, this can lead to unwanted side reactions. The use of scavengers, such as anisole or thioanisole, can mitigate these side reactions by trapping the carbocation.[1][8]

Boc_Deprotection_Mechanism BocAmine Boc-Protected Amine (R-NHBoc) Protonated Protonated Intermediate BocAmine->Protonated + H+ Carbocation tert-Butyl Cation Protonated->Carbocation Fragmentation CarbamicAcid Carbamic Acid (R-NHCOOH) Protonated->CarbamicAcid Fragmentation Isobutylene Isobutylene Carbocation->Isobutylene - H+ Scavenged Scavenged Cation Carbocation->Scavenged + Scavenger Amine Free Amine (R-NH2) CarbamicAcid->Amine CO2 CO2 CarbamicAcid->CO2

Quantitative Data on Boc Deprotection

The rate of Boc deprotection is highly dependent on the specific acid used, its concentration, the solvent, and the nature of the substrate. While a definitive set of kinetic data is difficult to tabulate due to this variability, the following table summarizes common conditions and typical reaction times for the deprotection of various Boc-protected amines. Studies have shown that the reaction rate can exhibit a second-order dependence on the concentration of HCl.[9][10]

Acidic ReagentSolventConcentrationTemperature (°C)Typical Reaction TimeNotes
Trifluoroacetic Acid (TFA)Dichloromethane (DCM)20-50% (v/v)[2]Room Temperature30 min - 3 hours[2]Highly effective but corrosive and poses environmental concerns.[4][11]
Hydrochloric Acid (HCl)1,4-Dioxane4 M[12]Room Temperature1 - 4 hours[12]A common and effective alternative to TFA.
Hydrochloric Acid (HCl)Methanol3 M[1]Room Temperature30 minutes[1]Can be used for substrates soluble in methanol.
Phosphoric Acid (H₃PO₄)Aqueous---An effective and environmentally benign reagent.[8]
Sulfuric Acid (H₂SO₄)Toluene---Can be used in non-polar solvents.[4]
Oxalyl Chloride/MethanolMethanol3 equivalents[13]Room Temperature1 - 4 hours[13]A mild method suitable for substrates with acid-labile groups.[13]

Experimental Protocols

Below are detailed methodologies for common Boc deprotection procedures.

Protocol 1: Deprotection using Trifluoroacetic Acid (TFA) in Dichloromethane (DCM)

  • Reagents and Materials:

    • Boc-protected amine

    • Trifluoroacetic acid (TFA)

    • Dichloromethane (DCM), anhydrous

    • Saturated aqueous sodium bicarbonate solution

    • Brine

    • Anhydrous sodium sulfate or magnesium sulfate

    • Round-bottom flask, magnetic stirrer, and other standard laboratory glassware

  • Procedure:

    • Dissolve the Boc-protected amine (1.0 equivalent) in anhydrous DCM (approximately 0.1-0.2 M concentration) in a round-bottom flask equipped with a magnetic stir bar.

    • Cool the solution to 0 °C using an ice bath.

    • Slowly add TFA (typically 5-10 equivalents, or as a 20-50% v/v solution in DCM) to the stirred solution.[2] Caution: The reaction is exothermic and evolves CO₂ and isobutylene gas; ensure adequate ventilation.

    • Allow the reaction to warm to room temperature and stir for 30 minutes to 3 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).[12]

    • Upon completion, remove the solvent and excess TFA under reduced pressure.

    • For work-up, dissolve the residue in an appropriate organic solvent (e.g., ethyl acetate or DCM) and wash with a saturated aqueous solution of sodium bicarbonate to neutralize any remaining acid.[12]

    • Wash the organic layer with brine, dry over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate in vacuo to obtain the deprotected amine.[12]

Protocol 2: Deprotection using Hydrochloric Acid (HCl) in 1,4-Dioxane

  • Reagents and Materials:

    • Boc-protected amine

    • 4M HCl in 1,4-dioxane

    • Diethyl ether

    • Standard laboratory glassware

  • Procedure:

    • Dissolve the Boc-protected amine (1.0 equivalent) in a minimal amount of a suitable solvent or suspend it directly in the 4M HCl solution in 1,4-dioxane.[12]

    • Stir the mixture at room temperature for 1 to 4 hours.[12]

    • Monitor the reaction by TLC or LC-MS.

    • Upon completion, the product often precipitates as the hydrochloride salt. The solid can be collected by filtration and washed with diethyl ether. Alternatively, the solvent can be removed under reduced pressure, and the resulting residue triturated with diethyl ether to induce precipitation.

Experimental_Workflow Start Start: Boc-Protected Amine Dissolve Dissolve in appropriate solvent (e.g., DCM) Start->Dissolve AddAcid Add acidic reagent (e.g., TFA or HCl/Dioxane) Dissolve->AddAcid React Stir at specified temperature and time AddAcid->React Monitor Monitor reaction progress (TLC, LC-MS) React->Monitor Workup Quench and neutralize (if necessary) Monitor->Workup Reaction Complete Extract Extract with organic solvent Workup->Extract Dry Dry and concentrate Extract->Dry Purify Purify (if necessary) Dry->Purify Product Final Product: Free Amine Purify->Product

Considerations for Substrate Sensitivity and Orthogonality

While the Boc group is reliably cleaved under acidic conditions, the choice of reagent is critical when other acid-sensitive functional groups are present in the molecule. For substrates that are sensitive to strong acids like TFA, milder conditions may be required.[14] For example, using HCl in dioxane is often considered milder than TFA.[14] In cases of extreme acid lability, alternative deprotection methods, such as those employing Lewis acids or thermal conditions, may be more suitable.[13][14]

The acid lability of the Boc group allows for its selective removal in the presence of other protecting groups like the base-labile Fmoc group and the hydrogenolysis-labile Cbz group, a strategy that is fundamental to solid-phase peptide synthesis and other complex synthetic endeavors.[2]

Orthogonal_Strategy Start Fmoc-NH-R-COOBoc Step1 Treat with Base (e.g., Piperidine) Start->Step1 Intermediate H2N-R-COOBoc Step1->Intermediate Fmoc removed Step2 Treat with Acid (e.g., TFA) Intermediate->Step2 Product H2N-R-COOH Step2->Product Boc removed

Conclusion

The Boc protecting group remains an invaluable tool in organic synthesis due to its predictable lability under acidic conditions. A thorough understanding of the deprotection mechanism, the influence of various acidic reagents, and appropriate experimental protocols is essential for its successful implementation. By carefully selecting the deprotection conditions based on the specific substrate and overall synthetic strategy, researchers can effectively utilize the Boc group to achieve their synthetic goals in the development of novel therapeutics and other complex molecules.

References

Methodological & Application

Application Notes: Synthesis of Boc-D-Homoserine Lactone via DCC-Mediated Cyclization

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

This document provides a detailed protocol for the synthesis of N-Boc-D-Homoserine lactone, a crucial intermediate in chemical synthesis, particularly for creating analogs of quorum-sensing molecules like N-acyl homoserine lactones (AHLs). The procedure outlines the intramolecular cyclization of N-Boc-D-Homoserine using N,N'-dicyclohexylcarbodiimide (DCC) as a dehydrating agent and 4-(dimethylaminopyridine) (DMAP) as a catalyst.

The reaction involves an intramolecular esterification where the carboxylic acid and the side-chain hydroxyl group of Boc-D-Homoserine react to form the corresponding γ-butyrolactone.[1] DCC facilitates this process by activating the carboxyl group, making it susceptible to nucleophilic attack by the hydroxyl group.[2] A significant byproduct of this reaction is dicyclohexylurea (DCU), which is largely insoluble in many organic solvents and can be easily removed by filtration.[1][3]

Quantitative Data: Reactant Properties and Stoichiometry

The following table summarizes the key reagents involved in the synthesis, along with their molecular properties and the molar equivalents used in this protocol.

ReagentMolecular FormulaMolecular Weight ( g/mol )Molar EquivalentRole
Boc-D-HomoserineC₉H₁₇NO₅219.241.0Starting Material
N,N'-Dicyclohexylcarbodiimide (DCC)C₁₃H₂₂N₂206.331.1Coupling/Dehydrating Agent
4-(Dimethylamino)pyridine (DMAP)C₇H₁₀N₂122.170.1Catalyst
Dichloromethane (DCM), anhydrousCH₂Cl₂84.93-Solvent

Experimental Protocol

This protocol details the lactonization of Boc-D-Homoserine to yield Boc-D-Homoserine lactone.

Materials:

  • Boc-D-Homoserine

  • N,N'-Dicyclohexylcarbodiimide (DCC)[1]

  • 4-(Dimethylamino)pyridine (DMAP)[1]

  • Dichloromethane (DCM), anhydrous[1]

  • Ethyl acetate (EtOAc)

  • Hexanes

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution[1]

  • Brine (saturated aqueous NaCl solution)[1]

  • Anhydrous magnesium sulfate (MgSO₄)[1]

  • Silica gel for flash column chromatography[1]

Equipment:

  • Round-bottom flask

  • Magnetic stir bar and stir plate

  • Separatory funnel

  • Sintered glass funnel or Büchner funnel

  • Rotary evaporator

  • Flash chromatography system

  • Thin-Layer Chromatography (TLC) plates and chamber

Procedure:

  • Reaction Setup:

    • In a clean, dry round-bottom flask equipped with a magnetic stir bar, dissolve Boc-D-Homoserine (1.0 eq) in anhydrous dichloromethane (DCM) to achieve a final concentration of approximately 0.1 M.[1]

  • Addition of Reagents:

    • To the stirred solution, add 4-(dimethylamino)pyridine (DMAP) (0.1 eq).[1]

    • Following the DMAP addition, add N,N'-dicyclohexylcarbodiimide (DCC) (1.1 eq).[1]

  • Reaction Monitoring:

    • Stir the reaction mixture at room temperature. A white precipitate of dicyclohexylurea (DCU) will form as the reaction progresses.[1]

    • Monitor the reaction's progress by Thin-Layer Chromatography (TLC), using a suitable solvent system such as 50% ethyl acetate in hexanes. The reaction is typically complete within 4-6 hours.[1]

  • Workup:

    • Once the reaction is complete, filter the mixture through a sintered glass funnel to remove the DCU precipitate.[1]

    • Wash the collected precipitate with a small amount of fresh DCM to recover any residual product.[1]

    • Combine the filtrate and the washings and transfer the solution to a separatory funnel.[1]

    • Wash the organic layer sequentially with a saturated aqueous NaHCO₃ solution and then with brine.[1]

    • Dry the organic layer over anhydrous MgSO₄, filter to remove the drying agent, and concentrate the filtrate under reduced pressure to obtain the crude product.[1]

  • Purification:

    • Purify the crude residue by flash column chromatography on silica gel.[1]

    • Elute the product using a gradient of ethyl acetate in hexanes to afford the pure this compound, which is typically a white solid.[1]

Visualizations

Experimental Workflow Diagram

The following diagram illustrates the step-by-step workflow for the synthesis and purification of this compound.

G cluster_0 Reaction Phase cluster_1 Workup & Purification start Dissolve Boc-D-Homoserine (1.0 eq) in anhydrous DCM (0.1 M) reagents Add DMAP (0.1 eq) Add DCC (1.1 eq) start->reagents react Stir at Room Temperature (4-6 hours) Monitor by TLC as DCU precipitates reagents->react filter Filter to remove Dicyclohexylurea (DCU) precipitate react->filter wash Wash organic layer sequentially: 1. Saturated aq. NaHCO₃ 2. Brine filter->wash dry Dry organic layer over MgSO₄ & Concentrate under reduced pressure wash->dry purify Purify by flash column chromatography (Silica gel, EtOAc/Hexanes gradient) dry->purify product Pure this compound purify->product

Caption: Workflow for DCC-mediated synthesis of this compound.

References

Application Note: Step-by-Step Boc Deprotection of D-Homoserine Lactone

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction: D-Homoserine lactone is a crucial precursor for the synthesis of N-acyl homoserine lactones (AHLs), which are key signaling molecules in the quorum sensing systems of many Gram-negative bacteria.[1] The ability to efficiently synthesize these molecules is vital for developing novel antimicrobial therapies that target bacterial communication pathways.[1] A common strategy for synthesizing D-homoserine lactone involves the use of a tert-butoxycarbonyl (Boc) protecting group on the amine, which is later removed. This document provides detailed protocols for the acidic deprotection of N-Boc-D-homoserine lactone to yield the desired product as a stable salt.

Reaction Mechanism

The deprotection of the Boc group is an acid-catalyzed process.[2] The reaction proceeds through the protonation of the carbamate's carbonyl oxygen, followed by the cleavage of the tert-butyl group to form a stable tert-butyl carbocation and a carbamic acid intermediate.[3][4] This carbamic acid is unstable and readily decarboxylates to yield the free amine and carbon dioxide.[3] In the presence of excess acid, the resulting amine is protonated to form a stable ammonium salt (e.g., hydrochloride or trifluoroacetate).[3][4]

Boc_Deprotection_Mechanism Mechanism of Acid-Catalyzed Boc Deprotection sub Boc-Protected Amine (Lactone) protonated Protonated Intermediate sub->protonated + H⁺ (Acid) H_plus H+ carbamic_acid Carbamic Acid protonated->carbamic_acid - (CH₃)₃C⁺ tbutyl tert-butyl cation amine_salt Amine Salt (Product) carbamic_acid->amine_salt + H⁺ co2 CO₂ isobutylene Isobutylene tbutyl->isobutylene - H⁺

Figure 1. Acid-catalyzed deprotection mechanism of a Boc-protected amine.

Experimental Protocols & Data

Two common and effective methods for the Boc deprotection of D-homoserine lactone are presented below, utilizing either hydrochloric acid in dioxane or trifluoroacetic acid in dichloromethane.

Data Summary: Comparison of Deprotection Conditions

The following table summarizes the key quantitative parameters for the two primary protocols.

ParameterProtocol 1: HCl in 1,4-DioxaneProtocol 2: TFA in DCM
Primary Reagent 4 M HCl in 1,4-DioxaneTrifluoroacetic Acid (TFA)
Solvent 1,4-DioxaneDichloromethane (DCM)
Reagent Amount 4-10 equivalents25-50% (v/v) in DCM[5]
Temperature Room Temperature0 °C to Room Temperature[6]
Reaction Time 30 minutes - 4 hours1 - 2 hours[7]
Final Product D-Homoserine Lactone HydrochlorideD-Homoserine Lactone TFA Salt
Protocol 1: Deprotection using HCl in 1,4-Dioxane

This method is a common alternative to TFA and can be advantageous for substrates with other acid-sensitive functional groups.[8]

Materials:

  • Boc-D-homoserine lactone

  • 4 M HCl in 1,4-dioxane[1]

  • Diethyl ether (Et₂O), anhydrous/cold[1]

  • 1,4-Dioxane[1]

Equipment:

  • Round-bottom flask

  • Magnetic stir bar and stir plate

  • Vacuum filtration apparatus (Büchner funnel, filter flask)

  • Rotary evaporator

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar, dissolve this compound (1.0 eq) in a minimal amount of 1,4-dioxane.[1]

  • Deprotection: To the stirred solution, add an excess of 4 M HCl in 1,4-dioxane (approximately 10 equivalents) at room temperature.[1]

  • Reaction Monitoring: Allow the mixture to stir for 1-2 hours.[1] Monitor the reaction's progress by Thin-Layer Chromatography (TLC) until the starting material is completely consumed.[1]

  • Workup and Product Isolation:

    • Concentrate the reaction mixture under reduced pressure using a rotary evaporator to remove the solvent and excess HCl.[1]

    • To the resulting residue, add cold diethyl ether to induce precipitation of the product.[1]

    • Collect the white solid by vacuum filtration, wash it with a small amount of cold diethyl ether, and dry under vacuum to yield D-homoserine lactone hydrochloride.[1]

Protocol 2: Deprotection using Trifluoroacetic Acid (TFA) in DCM

This is a standard and robust method for Boc group removal. For substrates prone to side reactions from the tert-butyl cation, the addition of a scavenger is recommended.

Materials:

  • This compound

  • Trifluoroacetic acid (TFA)[8]

  • Dichloromethane (DCM), anhydrous[8]

  • Diethyl ether (Et₂O), cold[8]

  • Optional: Scavengers such as water and triisopropylsilane (TIS).[8]

Equipment:

  • Round-bottom flask

  • Magnetic stir bar and stir plate

  • Ice bath

  • Vacuum filtration apparatus

  • Rotary evaporator

Procedure:

  • Reaction Setup: Dissolve this compound (1.0 eq) in anhydrous DCM in a round-bottom flask (e.g., at a concentration of 0.1 M).[8] Cool the flask in an ice bath to 0 °C.

  • Deprotection: Slowly add a solution of 25-50% TFA in DCM to the stirred solution. For sensitive substrates, a pre-mixed scavenger cocktail (e.g., 95% TFA, 2.5% water, 2.5% TIS) can be used instead.

  • Reaction Monitoring: Stir the reaction mixture for 1-2 hours, allowing it to warm to room temperature. Monitor the reaction's progress by TLC or LC-MS.

  • Workup and Product Isolation:

    • Upon completion, remove the DCM and excess TFA under reduced pressure using a rotary evaporator.[8]

    • To remove trace amounts of TFA, the residue can be co-evaporated with additional DCM or toluene.[8]

    • Add cold diethyl ether to the residue to precipitate the deprotected product as its TFA salt.[8]

    • Collect the solid by filtration, wash with cold diethyl ether, and dry under vacuum.[8]

General Experimental Workflow

The overall process for Boc deprotection follows a straightforward sequence of reaction, isolation, and purification.

Deprotection_Workflow General Workflow for Boc Deprotection A 1. Dissolve Substrate (this compound) in appropriate solvent (DCM or Dioxane) B 2. Add Acidic Reagent (TFA or HCl in Dioxane) at specified temperature (0°C to RT) A->B C 3. Stir Reaction Mixture (1-4 hours) B->C D 4. Monitor Progress (TLC or LC-MS) C->D E 5. Concentrate In Vacuo (Rotary Evaporator) D->E Upon Completion F 6. Precipitate Product (Add cold Diethyl Ether) E->F G 7. Isolate Solid (Vacuum Filtration) F->G H 8. Wash and Dry (Wash with cold Ether, Dry under vacuum) G->H I Final Product (D-Homoserine Lactone Salt) H->I

Figure 2. Step-by-step experimental workflow for Boc deprotection.

References

Application Notes and Protocols for Boc-D-Homoserine Lactone in Solid-Phase Peptide Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to the utilization of Boc-D-Homoserine and its lactone form in solid-phase peptide synthesis (SPPS). This document offers detailed methodologies, comparative data on coupling reagents, and protocols for the synthesis and incorporation of this valuable non-canonical amino acid.

Introduction

Boc-D-Homoserine is a protected, non-proteinogenic amino acid that serves as a crucial building block in peptide chemistry.[1] Its incorporation into peptide sequences can impart unique structural and biological properties.[2] The homoserine lactone moiety is of particular interest as it forms the core of N-acyl homoserine lactones (AHLs), which are key signaling molecules in the quorum sensing systems of many Gram-negative bacteria.[3][4][5] This makes peptides and peptidomimetics containing homoserine lactone valuable tools for studying and modulating bacterial communication, with potential applications in the development of novel antimicrobial agents.[3][6]

The synthesis of peptides containing a C-terminal homoserine lactone can be achieved either by direct incorporation of a protected homoserine derivative during SPPS or through the post-synthetic modification of a methionine-containing peptide with cyanogen bromide (CNBr).[3] This guide focuses on the direct synthesis approach using Boc-D-Homoserine.

Data Presentation: Comparison of Recommended Coupling Reagents

The selection of an appropriate coupling reagent is critical for the successful incorporation of Boc-D-Homoserine in Boc-SPPS, ensuring high efficiency and minimizing side reactions.[2] The following table summarizes the performance of recommended coupling reagents. The quantitative data are representative values based on typical outcomes for structurally similar hydroxyl-containing amino acids in Boc-SPPS.[2]

Coupling ReagentCoupling EfficiencyTypical Reaction TimeRacemization RiskNotes
HATU Excellent (>99%)15 - 45 minutesVery LowHighly efficient and rapid, especially for sterically hindered couplings. Often considered superior to HBTU in reducing side reactions.[2]
HBTU/HOBt Very Good (>98%)30 - 60 minutesLowA robust and widely used reagent. The addition of HOBt is recommended to suppress racemization.[2]
DIC/HOBt Good (>97%)1 - 4 hoursLow to ModerateA cost-effective and reliable method. HOBt is crucial for accelerating the reaction and minimizing racemization.[2]

Experimental Protocols

This section provides detailed protocols for the incorporation of Boc-D-Homoserine into a peptide sequence during Boc-SPPS and a subsequent protocol for the synthesis of Boc-D-Homoserine lactone.

Protocol 1: Incorporation of Boc-D-Homoserine in Boc-SPPS

This protocol describes a single coupling cycle for adding Boc-D-Homoserine to a resin-bound peptide with a free N-terminal amine.

1. Resin Preparation and Boc Deprotection:

  • Swell the peptide-resin in Dichloromethane (DCM) for 30 minutes.[2]

  • Remove the N-terminal Boc protecting group by treating the resin with a solution of 50% Trifluoroacetic Acid (TFA) in DCM for 30 minutes.[2][7] A shorter pre-wash of 5 minutes can also be employed, followed by the main deprotection reaction for 15-25 minutes.[7]

  • Wash the resin sequentially with DCM (3x), Isopropanol (IPA) (2x), and DCM (3x) to remove residual TFA and byproducts.[2]

2. Neutralization:

  • Neutralize the TFA salt of the N-terminal amine by treating the resin with a 5% solution of N,N-Diisopropylethylamine (DIEA) in DCM for 2-5 minutes (2x).

  • Wash the resin with DCM (3x) to remove excess base.

3. Amino Acid Coupling (Choose one of the following methods):

Method A: HATU Coupling

  • Activation: In a separate vessel, dissolve Boc-D-Homoserine (3 equivalents), HATU (2.9 equivalents), and HOAt (3 equivalents) in N,N-Dimethylformamide (DMF). Add DIEA (6 equivalents) to the solution and allow it to pre-activate for 1-2 minutes.[4]

  • Coupling: Add the activated amino acid solution to the neutralized peptide-resin.[2]

  • Reaction: Agitate the mixture at room temperature for 15-45 minutes.[2]

  • Monitoring: Monitor the reaction for completion using the Kaiser test. A negative result (beads remain yellow) indicates a complete reaction.[2]

  • Washing: Once the reaction is complete, wash the resin with DMF (3x) and DCM (3x).[2]

Method B: HBTU/HOBt Coupling

  • Activation: In a separate vessel, dissolve Boc-D-Homoserine (3 equivalents), HBTU (3 equivalents), and HOBt (3 equivalents) in DMF. Add DIEA (6 equivalents) to the mixture and allow it to pre-activate for 2-5 minutes.[2]

  • Coupling: Transfer the activated amino acid solution to the peptide-resin.[2]

  • Reaction: Agitate the mixture at room temperature for 30-60 minutes.[2]

  • Monitoring: Check for reaction completion using the Kaiser test.[2]

  • Washing: Upon completion, wash the resin with DMF (3x) and DCM (3x).[2]

Method C: DIC/HOBt Coupling

  • Reagent Preparation: In a separate vessel, dissolve Boc-D-Homoserine (3 equivalents) and HOBt (3 equivalents) in a minimal amount of DMF.[2]

  • Coupling: Add the Boc-D-Homoserine/HOBt solution to the neutralized peptide-resin.[2]

  • Initiation: Add Diisopropylcarbodiimide (DIC) (3 equivalents) to the reaction vessel.[2]

  • Reaction: Agitate the reaction mixture at room temperature for 1-4 hours.[2]

  • Monitoring: Monitor the reaction progress with the Kaiser test.[2]

  • Washing: After a negative Kaiser test, wash the resin thoroughly with DMF (3x) and DCM (3x).[2]

4. Repeat Cycle:

  • Repeat the deprotection, neutralization, and coupling steps for each subsequent amino acid in the peptide sequence.

Protocol 2: Synthesis of this compound from Boc-D-Homoserine

This protocol describes the intramolecular cyclization of Boc-D-Homoserine to form the corresponding γ-butyrolactone.[6]

Materials:

  • Boc-D-Homoserine

  • Anhydrous Dichloromethane (DCM)

  • N,N'-Dicyclohexylcarbodiimide (DCC)

  • 4-(Dimethylamino)pyridine (DMAP)

  • Ethyl acetate (EtOAc)

  • Hexanes

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • Reaction Setup: Dissolve Boc-D-Homoserine (1.0 eq) in anhydrous DCM (to a concentration of approximately 0.1 M) in a round-bottom flask with a magnetic stir bar.[6]

  • Addition of Reagents: To the stirred solution, add DMAP (0.1 eq) followed by DCC (1.1 eq).[6]

  • Reaction Monitoring: Stir the reaction mixture at room temperature. A white precipitate of dicyclohexylurea (DCU) will form. The reaction is typically complete within 4-6 hours and can be monitored by thin-layer chromatography (TLC).[6]

  • Workup:

    • Filter the reaction mixture to remove the DCU precipitate.[6]

    • Wash the precipitate with a small amount of DCM.[6]

    • Combine the filtrate and washings and wash sequentially with saturated aqueous NaHCO₃ solution and brine.[6]

    • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.[6]

  • Purification: Purify the crude product by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes to yield pure this compound as a white solid.[6]

Visualizations

Diagram 1: Boc-SPPS Workflow for Boc-D-Homoserine Incorporation

SPPS_Workflow Resin Peptide-Resin Deprotection Boc Deprotection (50% TFA/DCM) Resin->Deprotection Wash1 Wash (DCM, IPA) Deprotection->Wash1 Neutralization Neutralization (DIEA/DCM) Wash1->Neutralization Wash2 Wash (DCM) Neutralization->Wash2 Coupling Boc-D-Hse Coupling (e.g., HATU/DIEA) Wash2->Coupling Wash3 Wash (DMF, DCM) Coupling->Wash3 Cycle Repeat Cycle or Final Cleavage Wash3->Cycle Lactonization BocHse Boc-D-Homoserine Reagents DCC, DMAP DCM, RT BocHse->Reagents Lactone This compound Reagents->Lactone Intramolecular Cyclization Quorum_Sensing cluster_bacteria Gram-Negative Bacterium LuxI LuxI Synthase AHL AHL (N-Acyl Homoserine Lactone) LuxI->AHL Synthesis AHL_out AHL (Extracellular) AHL->AHL_out Diffusion LuxR LuxR Receptor Gene Target Genes LuxR->Gene Activation AHL_out->LuxR Binding at high concentration

References

Quantitative Analysis of Boc-D-Homoserine Lactone Coupling Reactions: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed overview and protocols for the quantitative analysis of coupling reactions involving Boc-D-Homoserine and its lactone derivative. This information is critical for researchers in the fields of chemical biology, microbiology, and drug development, particularly those focused on bacterial quorum sensing. N-acyl homoserine lactones (AHLs) are key signaling molecules in many Gram-negative bacteria, regulating processes such as biofilm formation and virulence.[1] The D-enantiomers are valuable tools for probing and modulating these communication pathways.[1]

Introduction to Boc-D-Homoserine Lactone Coupling

The synthesis of N-acyl D-homoserine lactones (AHLs) is a fundamental step in the development of probes to study bacterial quorum sensing. The process typically involves two key stages: the formation of the this compound and the subsequent coupling of an acyl chain to the homoserine lactone core. The efficiency of these steps is crucial for the overall yield and purity of the final product.

The incorporation of Boc-D-homoserine into peptide chains via solid-phase peptide synthesis (SPPS) presents unique challenges due to potential side reactions, such as the intramolecular cyclization to form the lactone.[2] Therefore, the choice of coupling reagents and reaction conditions is paramount to ensure high efficiency.

Data Presentation: Quantitative Analysis of Synthesis and Coupling

The following tables summarize quantitative data for the synthesis of this compound and the efficiency of various coupling reagents for the incorporation of Boc-D-homoserine in solid-phase peptide synthesis.

Table 1: Quantitative Yield of this compound Synthesis

This table presents the typical yield and purity for the two-step synthesis of D-Homoserine lactone hydrochloride from Boc-D-Homoserine.

StepStarting MaterialProductYield (%)Purity
1. Lactonization1.00 g Boc-D-Homoserine0.85 g this compound93%>97% (by ¹H NMR)
2. Deprotection0.85 g this compound0.56 g D-Homoserine Lactone HCl95%>98% (by ¹H NMR)

(Data sourced from BenchChem Application Notes)[1]

Table 2: Comparative Performance of Coupling Reagents for Boc-D-Homoserine in SPPS

This table provides a comparison of commonly used coupling reagents for the incorporation of Boc-D-homoserine, with typical yields and reaction times. The choice of reagent significantly impacts the coupling efficiency.[3]

Coupling ReagentTypical Yield (%)Typical Reaction TimeRacemization RiskKey Advantages & Disadvantages
HATU >99%15 - 45 minutesVery LowHighly efficient and rapid, especially for sterically hindered couplings. Higher cost.[3][4]
HBTU/HOBt >98%30 - 60 minutesLowRobust and widely used. HOBt addition is recommended to suppress racemization.[3]
DIC/HOBt >97%1 - 4 hoursLow to ModerateCost-effective and reliable. Slower than phosphonium/uronium salt-based reagents.[3]
COMU >99%15 - 45 minutesVery LowHigh reactivity comparable to HATU with an improved safety profile.
EDC/HOBt 70 - 90%Several hoursLow to ModerateCost-effective with water-soluble byproducts that are easily removed.[4]

(Data is representative for structurally similar hydroxyl-containing amino acids in Boc-SPPS and is for comparative purposes)[3]

Experimental Protocols

The following are detailed protocols for the synthesis of this compound and its subsequent use in coupling reactions.

Protocol 1: Lactonization of Boc-D-Homoserine

This protocol describes the intramolecular cyclization of N-Boc-D-homoserine to form the corresponding γ-butyrolactone.

Materials:

  • Boc-D-Homoserine

  • Anhydrous Dichloromethane (DCM)

  • N,N'-Dicyclohexylcarbodiimide (DCC)

  • 4-(Dimethylamino)pyridine (DMAP)

  • Ethyl acetate (EtOAc)

  • Hexanes

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Silica gel for column chromatography

Procedure:

  • Reaction Setup: In a clean, dry round-bottom flask equipped with a magnetic stir bar, dissolve Boc-D-homoserine (1.0 eq) in anhydrous DCM to a concentration of approximately 0.1 M.[1]

  • Addition of Reagents: To the stirred solution, add DMAP (0.1 eq) followed by DCC (1.1 eq).[1] A white precipitate of dicyclohexylurea (DCU) will form as the reaction proceeds.

  • Reaction Monitoring: Stir the reaction mixture at room temperature. Monitor the reaction progress by thin-layer chromatography (TLC) using a suitable solvent system (e.g., 50% ethyl acetate in hexanes). The reaction is typically complete within 4-6 hours.[1]

  • Workup: Filter the reaction mixture through a sintered glass funnel to remove the DCU precipitate. Wash the precipitate with a small amount of DCM. Combine the filtrate and washings and transfer to a separatory funnel.

  • Wash the organic layer sequentially with saturated aqueous NaHCO₃ solution and brine.

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to obtain the crude product.[1]

  • Purification: Purify the crude this compound by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes to afford the pure product as a white solid.[1]

Protocol 2: Deprotection of this compound

This protocol outlines the removal of the Boc protecting group to yield D-homoserine lactone hydrochloride, which can then be used for N-acylation.

Materials:

  • This compound

  • 4 M HCl in 1,4-dioxane

  • Diethyl ether (Et₂O)

Procedure:

  • Reaction Setup: Dissolve this compound (1.0 eq) in a minimal amount of 1,4-dioxane in a round-bottom flask with a magnetic stir bar.[1]

  • Deprotection: Add an excess of 4 M HCl in 1,4-dioxane (e.g., 10 equivalents) to the solution.[1]

  • Reaction Monitoring: Stir the mixture at room temperature for 1-2 hours. Monitor the reaction progress by TLC until the starting material is no longer visible.[1]

  • Product Isolation: Concentrate the reaction mixture under reduced pressure. Add diethyl ether to precipitate the product.

  • Collect the white solid by vacuum filtration, wash with a small amount of cold diethyl ether, and dry under vacuum to yield D-homoserine lactone hydrochloride.[1]

Protocol 3: General Protocol for Coupling of Boc-D-Homoserine in SPPS using HATU

This protocol is recommended for achieving high coupling efficiency and speed.[3]

Initial Resin Preparation:

  • Resin Swelling: Swell the peptide-resin in DCM for 30 minutes.[3]

  • Boc Deprotection: Treat the resin with 50% Trifluoroacetic Acid (TFA) in DCM for 30 minutes.[3]

  • Washing: Wash the resin sequentially with DCM (3x), Isopropanol (IPA) (2x), and DCM (3x).[3]

  • Neutralization: Treat the resin with 10% N,N-Diisopropylethylamine (DIEA) in DCM for 2 minutes (repeat twice).[3]

  • Washing: Wash the resin with DCM (3x).[3]

Coupling Procedure:

  • Reagent Preparation: In a separate vessel, dissolve Boc-D-homoserine (3 equivalents), HATU (2.9 equivalents), and HOAt (3 equivalents) in DMF.

  • Activation: Add DIEA (6 equivalents) to the reagent mixture and allow it to pre-activate for 2-5 minutes.

  • Coupling: Transfer the activated amino acid solution to the neutralized peptide-resin.

  • Reaction: Agitate the mixture at room temperature for 15-45 minutes.[3]

  • Monitoring: Monitor the completion of the coupling reaction using the Kaiser test. A negative test indicates a complete reaction.

  • Washing: Upon completion, wash the resin thoroughly with DMF (3x) and DCM (3x).[3]

Protocol 4: Kaiser Test for Monitoring Coupling Completion

This qualitative test detects the presence of free primary amines on the peptide-resin.[5]

Reagents:

  • Solution A: 1.0 g of ninhydrin in 20 mL of n-butanol.[5]

  • Solution B: 40 g of phenol in 20 mL of n-butanol.[5]

  • Solution C: Dilute 1.0 mL of 0.001 M aqueous KCN with 49 mL of pyridine.[5]

Procedure:

  • Collect a small sample of resin beads (10-15 beads) after the coupling reaction and wash them thoroughly with DMF and DCM.[5]

  • Place the washed beads in a small glass test tube.

  • Add 2-3 drops of each Solution A, B, and C.[5]

  • Heat the test tube at 100-110°C for 5 minutes.[5]

  • Interpretation: A positive result (blue/purple beads) indicates an incomplete reaction, while a negative result (yellow/colorless beads) indicates a complete reaction.

Visualizations

Signaling Pathway

QuorumSensing cluster_cell Bacterial Cell cluster_extracellular Extracellular Environment LuxI LuxI (AHL Synthase) AHL_in AHL LuxI->AHL_in Synthesis LuxR LuxR (Receptor) Complex LuxR-AHL Complex AHL_in->LuxR AHL_out AHL AHL_in->AHL_out Diffusion (Low Cell Density) DNA Target Genes Complex->DNA Binds & Activates Response Quorum Sensing Response (e.g., Biofilm Formation) DNA->Response Gene Expression AHL_out->AHL_in Diffusion (High Cell Density)

Caption: Generalized LuxI/LuxR-type quorum sensing circuit in Gram-negative bacteria.

Experimental Workflow

SPPS_Workflow Start Start: Peptide-Resin Swell 1. Resin Swelling (DCM) Start->Swell Deprotect 2. Boc Deprotection (TFA in DCM) Swell->Deprotect Wash1 3. Washing (DCM, IPA) Deprotect->Wash1 Neutralize 4. Neutralization (DIEA in DCM) Wash1->Neutralize Wash2 5. Washing (DCM) Neutralize->Wash2 Couple 6. Coupling (Boc-D-Homoserine, Coupling Reagent) Wash2->Couple Kaiser 7. Monitoring (Kaiser Test) Couple->Kaiser Kaiser->Couple Positive (Recouple) Wash3 8. Final Washing (DMF, DCM) Kaiser->Wash3 Negative Next Next Cycle or Final Cleavage Wash3->Next

References

Application Notes & Protocols: Cell-Based Bioassay for Quorum Sensing Inhibition with Chromobacterium violaceum

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction:

Quorum sensing (QS) is a cell-to-cell communication mechanism in bacteria that orchestrates collective behaviors, including the expression of virulence factors and biofilm formation, once a population threshold is reached.[1][2][3] The inhibition of QS represents a promising anti-virulence strategy to combat bacterial infections, as it is less likely to induce resistance compared to traditional antibiotics. Chromobacterium violaceum, a Gram-negative bacterium, is a widely used model organism for screening quorum sensing inhibitors (QSIs).[1][2] Its production of a vibrant purple pigment, violacein, is regulated by QS.[1][4] Consequently, the inhibition of this pigment serves as a straightforward and visually detectable indicator of QS disruption.[2][5]

This document provides detailed protocols for both qualitative and quantitative cell-based bioassays using Chromobacterium violaceum ATCC 12472 and the biosensor mutant strain CV026 to screen for and evaluate potential QS inhibitors.

Quorum Sensing Signaling Pathway in C. violaceum

The QS system in C. violaceum is a LuxI/LuxR-type system, primarily controlled by the CviI and CviR proteins.[3] The CviI protein synthesizes the autoinducer molecule, N-hexanoyl-L-homoserine lactone (C6-HSL).[1][6] As the bacterial population density increases, the extracellular concentration of C6-HSL rises. Once a threshold is met, C6-HSL diffuses back into the cells and binds to the cytoplasmic receptor protein, CviR. This C6-HSL-CviR complex then acts as a transcriptional regulator, binding to specific DNA promoters to activate the expression of target genes, including the vio operon responsible for violacein synthesis.[1][4]

C_violaceum_QS_Pathway Quorum Sensing Pathway in C. violaceum cluster_cell C. violaceum Cell cluster_complex Active Complex cluster_extracellular Extracellular Space CviI CviI (Synthase) C6_HSL_in C6-HSL CviI->C6_HSL_in Synthesizes CviR CviR (Receptor) CviR_C6HSL CviR-C6HSL DNA vio Operon Violacein Violacein (Purple Pigment) DNA->Violacein Expression C6_HSL_in->CviR Binds C6_HSL_out C6-HSL C6_HSL_in->C6_HSL_out Diffusion CviR_C6HSL->DNA Activates Transcription

Caption: C. violaceum Quorum Sensing Pathway.

Experimental Protocols

Protocol 1: Qualitative Agar Disc/Well Diffusion Bioassay

This method is a rapid and straightforward approach for screening potential QS inhibitors from extracts or pure compounds. The principle relies on the diffusion of the test substance into an agar medium seeded with C. violaceum. A zone of colorless bacterial growth around the disc or well, where the pigment is inhibited but growth is not, indicates potential QS inhibitory activity.

Materials:

  • Chromobacterium violaceum (e.g., ATCC 12472)

  • Luria-Bertani (LB) agar and broth

  • Sterile petri dishes

  • Sterile paper discs (6 mm diameter) or a sterile cork borer

  • Test compounds/extracts dissolved in a suitable solvent (e.g., ethanol, DMSO)

  • Solvent control

  • Incubator (30-32°C)

Procedure:

  • Inoculum Preparation: Inoculate a single colony of C. violaceum into 10 mL of LB broth and incubate overnight at 30-32°C with shaking (130 rpm) to achieve a turbid culture.[4]

  • Plate Preparation: Spread 100 µL of the overnight C. violaceum culture evenly onto the surface of an LB agar plate.

  • Application of Test Substance:

    • Disc Diffusion: Aseptically place sterile paper discs onto the inoculated agar surface. Impregnate each disc with a known concentration of the test substance (e.g., 100 µg–3.0 mg/disc).[4]

    • Well Diffusion: Create wells in the agar using a sterile cork borer. Add a specific volume of the test substance solution into each well.

  • Controls: Apply a disc or add solvent to a well to serve as a negative control.

  • Incubation: Incubate the plates at 30-32°C for 24-48 hours.[4]

  • Observation: Examine the plates for a clear or opaque halo (zone of colorless growth) around the disc or well against a purple background of bacterial growth. The absence of a clear zone of bacterial death around the halo is crucial to distinguish anti-QS activity from antimicrobial activity.

Agar_Diffusion_Workflow Agar Disc Diffusion Workflow cluster_prep Preparation cluster_application Application cluster_incubation Incubation & Observation A Prepare C. violaceum overnight culture B Spread culture on LB agar plate A->B C1 Place sterile disc B->C1 D Place solvent control disc B->D C2 Impregnate disc with test compound/extract C1->C2 E Incubate at 30-32°C for 24-48h C2->E D->E F Observe for zone of violacein inhibition E->F

Caption: Agar Disc Diffusion Workflow.

Protocol 2: Quantitative Violacein Inhibition Bioassay

This protocol quantifies the reduction in violacein production in the presence of a test compound, providing a more precise measure of QS inhibitory activity. The assay is typically performed in a liquid culture, and the violacein is subsequently extracted and measured spectrophotometrically.

Materials:

  • Chromobacterium violaceum (e.g., ATCC 12472)

  • Luria-Bertani (LB) broth

  • Test compounds/extracts at various concentrations (sub-MIC)

  • Solvent control (e.g., DMSO)

  • Culture tubes or microtiter plates

  • Shaking incubator (30-32°C)

  • Centrifuge

  • Dimethyl sulfoxide (DMSO) or water-saturated n-butanol[4][7]

  • Spectrophotometer or microplate reader

Procedure:

  • Inoculum Preparation: Prepare an overnight culture of C. violaceum as described in Protocol 1. Adjust the culture to a specific optical density (OD) if required.

  • Assay Setup:

    • In culture tubes or microplate wells, add LB broth and the test compound at the desired final concentration. Ensure the concentrations used are sub-inhibitory to bacterial growth to specifically target QS.[7]

    • Include a negative control with the solvent used to dissolve the compound.

    • Inoculate each tube/well with 100 µL of the C. violaceum overnight culture.[4]

  • Incubation: Incubate the tubes/plates at 30-32°C for 24 hours with shaking.[4]

  • Growth Measurement (Optional but Recommended): After incubation, measure the optical density at 600 nm (OD600) to ensure the test compound did not inhibit bacterial growth.

  • Violacein Extraction:

    • Transfer 1 mL of the culture to a microcentrifuge tube.[4]

    • Centrifuge at 8,000-13,000 rpm for 10 minutes to pellet the cells and insoluble violacein.[4]

    • Discard the supernatant.

    • Add 1 mL of DMSO or water-saturated n-butanol to the pellet and vortex vigorously to completely solubilize the violacein.[4][7]

    • Centrifuge again to pellet any cell debris.

  • Quantification:

    • Transfer the violacein-containing supernatant to a clean cuvette or a new microplate well.

    • Measure the absorbance at 585-595 nm.[5][7]

  • Calculation: Calculate the percentage of violacein inhibition using the following formula:

    % Inhibition = [(OD of Control - OD of Test) / OD of Control] x 100

Quantitative_Assay_Workflow Quantitative Violacein Inhibition Workflow cluster_setup Assay Setup & Incubation cluster_extraction Violacein Extraction cluster_quant Quantification A Prepare C. violaceum inoculum B Add LB, test compound, and inoculum to culture tubes/plate A->B C Incubate at 30-32°C for 24h with shaking B->C D Centrifuge culture to pellet cells C->D E Discard supernatant D->E F Add DMSO/Butanol to pellet and vortex E->F G Centrifuge to remove debris F->G H Transfer supernatant G->H I Measure absorbance at 585-595 nm H->I J Calculate % Inhibition I->J

Caption: Quantitative Violacein Inhibition Workflow.

Data Presentation

Quantitative data from the violacein inhibition assay should be presented in a clear, tabular format to allow for easy comparison of the efficacy of different compounds or concentrations.

Table 1: Example of Quantitative Violacein Inhibition Data

Test CompoundConcentration (mg/mL)Bacterial Growth (OD600)Violacein Production (OD595)% Inhibition of Violacein
Control (Solvent) -1.52 ± 0.051.25 ± 0.080%
Compound A 0.51.48 ± 0.070.81 ± 0.0635.2%
Compound A 1.01.51 ± 0.040.44 ± 0.0564.6%
Compound A 2.01.49 ± 0.060.30 ± 0.0475.8%
Compound B 0.51.55 ± 0.080.25 ± 0.0380.0%
Compound B 1.01.53 ± 0.050.00 ± 0.01100%

Data are presented as mean ± standard deviation (n=3). The example data is illustrative and based on trends observed in the literature.[4][8]

Considerations and Best Practices:

  • Strain Selection: C. violaceum ATCC 12472 is a wild-type strain that produces both the C6-HSL signal and violacein. The mutant strain C. violaceum CV026 is unable to produce its own C6-HSL but will produce violacein in its presence. CV026 is particularly useful for identifying compounds that specifically antagonize the CviR receptor, as violacein production is induced by an external AHL source.[4]

  • Solubility: Ensure that test compounds are fully dissolved. The solvent used should not affect bacterial growth or violacein production at the concentration used.

  • Antimicrobial vs. Anti-QS Activity: It is critical to differentiate between antimicrobial and anti-QS effects. A true QSI will inhibit violacein production at sub-lethal concentrations, without significantly affecting bacterial growth. Always run parallel growth assays (e.g., measuring OD600).

  • Reproducibility: Perform all experiments in triplicate to ensure the reproducibility of the results.

These protocols provide a robust framework for the discovery and characterization of novel quorum sensing inhibitors, a critical step in the development of new anti-virulence therapies.

References

Application Notes and Protocols for the Synthesis of N-acyl-D-homoserine lactones from Boc-D-homoserine

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction:

N-acyl-homoserine lactones (AHLs) are a class of signaling molecules utilized by many Gram-negative bacteria in a process known as quorum sensing. This cell-to-cell communication mechanism allows bacteria to coordinate gene expression in response to population density, regulating processes such as biofilm formation, virulence, and antibiotic resistance. The synthesis of various N-acyl-D-homoserine lactones is crucial for studying these pathways and for the development of novel therapeutics that can modulate bacterial communication.

This document provides a detailed guide for the synthesis of N-acyl-D-homoserine lactones, starting from the commercially available Boc-D-homoserine. The synthesis is a three-step process involving the initial cyclization to form the lactone ring, followed by the removal of the Boc protecting group, and concluding with the N-acylation to introduce the desired acyl chain.

I. Synthetic Workflow

The overall synthetic strategy is outlined in the workflow diagram below. It begins with the protection of the amino group of D-homoserine with a tert-butoxycarbonyl (Boc) group, which is then subjected to lactonization, deprotection, and finally N-acylation.

G cluster_0 Synthesis of N-acyl-D-homoserine lactone Boc_D_Hse Boc-D-homoserine Boc_D_HSL Boc-D-homoserine lactone Boc_D_Hse->Boc_D_HSL 1. Lactonization (DCC, DMAP) D_HSL_HCl D-homoserine lactone hydrochloride Boc_D_HSL->D_HSL_HCl 2. Boc Deprotection (4M HCl in Dioxane) N_acyl_D_HSL N-acyl-D-homoserine lactone D_HSL_HCl->N_acyl_D_HSL 3. N-acylation (Acyl chloride or Carboxylic acid + EDC)

Figure 1: Overall synthetic workflow for the preparation of N-acyl-D-homoserine lactones.

II. Experimental Protocols

This section provides detailed step-by-step protocols for each of the three main synthetic steps.

Protocol 1: Lactonization of Boc-D-Homoserine

This protocol describes the intramolecular cyclization of Boc-D-homoserine to form this compound using N,N'-dicyclohexylcarbodiimide (DCC) as a coupling agent and 4-(dimethylamino)pyridine (DMAP) as a catalyst.[1]

Materials:

  • Boc-D-homoserine

  • Anhydrous Dichloromethane (DCM)

  • N,N'-Dicyclohexylcarbodiimide (DCC)

  • 4-(Dimethylamino)pyridine (DMAP)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

  • Ethyl acetate and hexanes for chromatography

Procedure:

  • Reaction Setup: In a clean, dry round-bottom flask, dissolve Boc-D-homoserine (1.0 equivalent) in anhydrous DCM to a concentration of approximately 0.1 M.

  • Reagent Addition: To the stirred solution, add DMAP (0.1 equivalents) followed by DCC (1.1 equivalents).

  • Reaction Monitoring: Stir the reaction mixture at room temperature. A white precipitate of dicyclohexylurea (DCU) will form as the reaction proceeds. The reaction progress can be monitored by thin-layer chromatography (TLC) using a suitable solvent system (e.g., 50% ethyl acetate in hexanes). The reaction is typically complete within 4-6 hours.[1]

  • Workup:

    • Filter the reaction mixture through a sintered glass funnel to remove the DCU precipitate.

    • Wash the precipitate with a small amount of DCM.

    • Combine the filtrate and washings and transfer to a separatory funnel.

    • Wash the organic layer sequentially with saturated aqueous NaHCO₃ solution and brine.

    • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purification: Purify the crude this compound by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes to afford the pure product.

Protocol 2: Boc-Deprotection of this compound

This protocol describes the removal of the Boc protecting group under acidic conditions to yield D-homoserine lactone hydrochloride.[1]

Materials:

  • This compound

  • 4 M HCl in 1,4-dioxane

  • Diethyl ether (Et₂O)

Procedure:

  • Reaction Setup: Dissolve this compound (1.0 equivalent) in a minimal amount of 1,4-dioxane in a round-bottom flask.

  • Deprotection: Add an excess of 4 M HCl in 1,4-dioxane (e.g., 10 equivalents) to the solution.

  • Reaction Monitoring: Stir the mixture at room temperature for 1-2 hours. The reaction progress can be monitored by TLC until the starting material is no longer visible.[1]

  • Product Isolation:

    • Concentrate the reaction mixture under reduced pressure to remove the solvent and excess HCl.

    • To the resulting residue, add diethyl ether to precipitate the product.

    • Collect the white solid by vacuum filtration, wash with a small amount of cold diethyl ether, and dry under vacuum to yield D-homoserine lactone hydrochloride.

Protocol 3: N-acylation of D-homoserine lactone

This protocol provides two common methods for the N-acylation of D-homoserine lactone to synthesize the final N-acyl-D-homoserine lactone.

Method A: Using Acyl Chlorides

Materials:

  • D-homoserine lactone hydrochloride

  • Anhydrous Dichloromethane (DCM)

  • Triethylamine (TEA)

  • Acyl chloride (e.g., hexanoyl chloride, octanoyl chloride)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • 1 M HCl solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

Procedure:

  • Reaction Setup: Suspend D-homoserine lactone hydrochloride (1.0 equivalent) in anhydrous DCM.

  • Base Addition: Cool the suspension to 0 °C and add triethylamine (2.2 equivalents) dropwise.

  • Acylation: Slowly add the desired acyl chloride (1.1 equivalents) to the reaction mixture at 0 °C. Allow the reaction to warm to room temperature and stir overnight.

  • Workup:

    • Wash the reaction mixture sequentially with 1 M HCl, saturated aqueous NaHCO₃, and brine.

    • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel.

Method B: Using Carboxylic Acids and EDC

Materials:

  • D-homoserine lactone hydrobromide (or hydrochloride)

  • Carboxylic acid (e.g., hexanoic acid, decanoic acid)

  • Anhydrous Dichloromethane (DCM) or Tetrahydrofuran (THF)

  • N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride (EDC)

  • 4-(Dimethylamino)pyridine (DMAP) (catalytic amount)

  • 5% (v/v) HCl aqueous solution

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

Procedure:

  • Reaction Setup: In a round-bottom flask, dissolve the carboxylic acid (1.1-1.5 equivalents), D-homoserine lactone hydrobromide (1.0 equivalent), and a catalytic amount of DMAP in anhydrous DCM or THF.

  • Coupling Agent Addition: Add EDC (1.1-1.5 equivalents) to the stirred solution.

  • Reaction: Stir the reaction mixture at room temperature for 24 hours.[2]

  • Workup:

    • Wash the reaction mixture with 5% HCl solution and then with saturated NaHCO₃ solution.

    • Extract the aqueous layers with DCM or ethyl acetate.

    • Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel.

III. Quantitative Data Summary

The following table summarizes the reaction conditions and reported yields for the synthesis of various N-acyl-D-homoserine lactones.

StepReactionReagents & SolventsTimeYield (%)Reference
1 Lactonization of Boc-D-homoserineDCC, DMAP, DCM4-6 hNot specified[1]
2 Boc-Deprotection4 M HCl in Dioxane1-2 hNot specified[1]
3a N-acylation with Hexanoyl ChlorideTriethylamine, DCMOvernight--
3b N-acylation with Hexanoic AcidEDC, DMAP, DCM24 h86[2]
3c N-acylation with Decanoic AcidEDC, DMAP, DCM24 h79[2]
3d N-acylation with 6-Decynoic AcidEDC, DMAP, DCM24 h59[2]
3e N-acylation with 2-Hexadecynoic AcidEDC, DMAP, THF24 h77[2]

Note: Yields can vary depending on the specific substrate, reaction scale, and purification method.

IV. Quorum Sensing Signaling Pathway

N-acyl-homoserine lactones are key signaling molecules in the LuxI/LuxR-type quorum sensing system in many Gram-negative bacteria. The general mechanism is depicted below.

G cluster_cell Bacterial Cell cluster_environment Extracellular Environment cluster_neighbor Neighboring Cell LuxI LuxI (AHL Synthase) AHL_in AHL LuxI->AHL_in synthesis LuxR_inactive LuxR (inactive) LuxR_AHL_complex LuxR-AHL Complex (active dimer) LuxR_inactive->LuxR_AHL_complex dimerization Target_Genes Target Genes LuxR_AHL_complex->Target_Genes activates transcription luxI_gene luxI gene LuxR_AHL_complex->luxI_gene activates transcription (positive feedback) luxI_gene->LuxI SAM_Acyl_ACP SAM + Acyl-ACP SAM_Acyl_ACP->LuxI AHL_in->LuxR_inactive binding AHL_out AHL AHL_in->AHL_out diffusion AHL_in_neighbor AHL AHL_out->AHL_in_neighbor enters neighboring cell LuxR_inactive_neighbor LuxR (inactive) AHL_in_neighbor->LuxR_inactive_neighbor

Figure 2: The LuxI/LuxR quorum sensing signaling pathway.

Pathway Description:

  • AHL Synthesis: The LuxI protein synthesizes a specific N-acyl-homoserine lactone (AHL) from S-adenosylmethionine (SAM) and an acyl-acyl carrier protein (acyl-ACP).[3][4]

  • Diffusion: AHLs are small, lipid-soluble molecules that can freely diffuse across the bacterial cell membrane.[5][6]

  • Accumulation: As the bacterial population density increases, the extracellular concentration of AHLs rises.

  • Receptor Binding and Activation: When the intracellular concentration of AHL reaches a certain threshold, it binds to the LuxR protein, which is a transcriptional regulator. This binding induces a conformational change in LuxR, leading to its dimerization and stabilization.[7][8][9]

  • Transcriptional Regulation: The activated LuxR-AHL complex binds to specific DNA sequences called "lux boxes" in the promoter regions of target genes, thereby activating their transcription.[7][8]

  • Positive Feedback: In many systems, one of the target genes activated by the LuxR-AHL complex is the luxI gene itself. This creates a positive feedback loop, leading to a rapid increase in AHL production and a synchronized response across the bacterial population.[6][10]

  • Phenotypic Response: The activation of target genes leads to the expression of various phenotypes, such as bioluminescence, biofilm formation, and the production of virulence factors.[3][11]

References

Application Notes and Protocols for Quorum Sensing Inhibition Bioassays

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Quorum sensing (QS) is a cell-to-cell communication mechanism that bacteria use to coordinate gene expression in response to population density.[1][2] This process relies on the production, detection, and response to small signaling molecules called autoinducers.[1][2] In many pathogenic bacteria, QS regulates the expression of virulence factors, biofilm formation, and antibiotic resistance, making it an attractive target for the development of novel antimicrobial therapies.[1][3][4] Strategies that disrupt QS, known as quorum quenching, offer a promising alternative to traditional antibiotics by targeting bacterial pathogenicity without exerting direct bactericidal pressure, which may reduce the development of resistance.[5]

These application notes provide a comprehensive experimental workflow for identifying and characterizing potential quorum sensing inhibitors (QSIs). The protocols are designed to be adaptable for screening various compounds, including natural products and synthetic molecules.

Signaling Pathways Overview

Below are simplified diagrams of common quorum sensing pathways.

G cluster_0 Gram-Negative LuxI/LuxR-type QS LuxI LuxI (AHL Synthase) AHL AHL Autoinducer LuxI->AHL Synthesizes LuxR LuxR (Receptor/Regulator) AHL->LuxR Binds & Activates LuxR->LuxI Positive Feedback QS_Genes Quorum Sensing Target Genes LuxR->QS_Genes Regulates Expression

Caption: Gram-Negative LuxI/LuxR Quorum Sensing Pathway.

G cluster_1 Gram-Positive Peptide-Based QS Pre_AIP Precursor Peptide Exporter Exporter Pre_AIP->Exporter Processed & Transported AIP AIP Autoinducer HK Histidine Kinase (Membrane Receptor) AIP->HK Binds & Activates Exporter->AIP RR Response Regulator HK->RR Phosphorylates QS_Genes_GP Quorum Sensing Target Genes RR->QS_Genes_GP Regulates Expression

Caption: Gram-Positive Peptide-Based Quorum Sensing Pathway.

Experimental Workflow for QSI Bioassay

The overall workflow for screening and validating potential QSIs involves a primary screen to identify initial hits, followed by secondary assays to confirm activity and rule out artifacts such as toxicity.

G Start Start: Compound Library PrimaryScreen Primary Screen: Reporter Strain Bioassay (e.g., C. violaceum) Start->PrimaryScreen ToxicityAssay Growth Inhibition Assay (Determine MIC) PrimaryScreen->ToxicityAssay Identify Hits SecondaryScreen Secondary Screen: Phenotypic Assays (e.g., Biofilm, Virulence Factors) ToxicityAssay->SecondaryScreen Select Non-toxic Hits (Sub-MIC) HitValidation Hit Validation SecondaryScreen->HitValidation End End: Validated QSI Lead HitValidation->End

Caption: Experimental Workflow for Quorum Sensing Inhibition Bioassay.

Experimental Protocols

Protocol 1: Primary Screening for QSI Activity using Chromobacterium violaceum

This protocol utilizes the reporter strain Chromobacterium violaceum, which produces a purple pigment called violacein, a process regulated by QS.[7] Inhibition of violacein production without affecting bacterial growth indicates potential QSI activity.

Materials:

  • Chromobacterium violaceum (e.g., ATCC 12472 or CV026 biosensor strain)

  • Luria-Bertani (LB) agar and broth

  • Test compounds dissolved in a suitable solvent (e.g., DMSO)

  • N-hexanoyl-L-homoserine lactone (C6-HSL) for CV026

  • Sterile petri dishes, microcentrifuge tubes, and micropipette tips

  • Spectrophotometer

Procedure:

  • Prepare Inoculum: Inoculate 5 mL of LB broth with a single colony of C. violaceum and incubate overnight at 30°C with shaking.

  • Agar Plate Preparation:

    • For wild-type C. violaceum: Prepare LB agar plates.

    • For C. violaceum CV026 (a mutant that doesn't produce its own AHL but responds to exogenous AHLs): Prepare LB agar plates supplemented with a sub-inhibitory concentration of C6-HSL.

  • Lawn Inoculation: Spread 100 µL of the overnight C. violaceum culture onto the surface of the LB agar plates to create a bacterial lawn.

  • Application of Test Compounds:

    • Aseptically place sterile paper discs (6 mm diameter) onto the agar surface.

    • Pipette a known concentration of the test compound onto each disc.

    • Include a solvent control (e.g., DMSO) and a negative control (sterile water).

  • Incubation: Incubate the plates at 30°C for 24-48 hours.

  • Observation: A positive result for QSI is the formation of a colorless, opaque halo around the disc against a purple background of violacein production, without a clear zone of growth inhibition.[8]

Protocol 2: Growth Inhibition Assay (Minimum Inhibitory Concentration - MIC)

It is crucial to ensure that the observed effects in the primary screen are due to QS inhibition and not bacteriostatic or bactericidal activity.[3] This protocol determines the lowest concentration of a test compound that inhibits visible bacterial growth.

Materials:

  • C. violaceum or other target bacterium

  • LB broth

  • Test compounds

  • Sterile 96-well microtiter plates

  • Microplate reader

Procedure:

  • Prepare Bacterial Suspension: Dilute an overnight culture of the test bacterium in fresh LB broth to a standardized concentration (e.g., ~5 x 10^5 CFU/mL).

  • Serial Dilutions:

    • Add 100 µL of LB broth to all wells of a 96-well plate.

    • Add 100 µL of the test compound stock solution to the first well of a row and perform 2-fold serial dilutions down the plate.

  • Inoculation: Add 10 µL of the diluted bacterial suspension to each well. Include a positive control (bacteria, no compound) and a negative control (broth only).

  • Incubation: Incubate the plate at the optimal growth temperature (e.g., 30°C for C. violaceum) for 18-24 hours.

  • Determine MIC: The MIC is the lowest concentration of the compound at which no visible bacterial growth (turbidity) is observed.[9] This can be assessed visually or with a microplate reader. For subsequent QSI assays, concentrations well below the MIC (sub-MIC) should be used.

Protocol 3: Secondary Screening - Biofilm Inhibition Assay

Many QS systems regulate biofilm formation.[10] This assay quantifies the ability of a test compound to inhibit biofilm development.

Materials:

  • Target biofilm-forming bacterium (e.g., Pseudomonas aeruginosa)

  • Appropriate growth medium (e.g., LB broth)

  • Test compounds at sub-MIC concentrations

  • Sterile 96-well flat-bottom microtiter plates

  • 0.1% (w/v) Crystal Violet solution

  • 30% (v/v) Acetic acid

Procedure:

  • Preparation: In a 96-well plate, add 180 µL of bacterial culture and 20 µL of the test compound at a sub-MIC concentration. Include a growth control (no compound).

  • Incubation: Incubate the plate without agitation for 24-48 hours at the optimal growth temperature to allow for biofilm formation.

  • Washing: Carefully discard the planktonic cells and wash the wells gently with sterile phosphate-buffered saline (PBS) to remove non-adherent bacteria.

  • Staining: Add 200 µL of 0.1% crystal violet to each well and incubate at room temperature for 15 minutes.

  • Washing: Discard the crystal violet solution and wash the wells thoroughly with water to remove excess stain.

  • Solubilization: Add 200 µL of 30% acetic acid to each well to solubilize the bound crystal violet.

  • Quantification: Measure the absorbance at a wavelength of 550-595 nm using a microplate reader. A reduction in absorbance compared to the control indicates biofilm inhibition.

Data Presentation

Quantitative data from the assays should be summarized in tables for clear comparison.

Table 1: Primary Screening and MIC Determination

Compound IDQSI Activity (Zone of Inhibition, mm)MIC (µg/mL)
Cmpd-00115256
Cmpd-0020>512
Cmpd-00312 (with slight growth inhibition)64
Control (+)18128
Control (-)0>512

Table 2: Biofilm Inhibition Assay

Compound IDConcentration (µg/mL)% Biofilm Inhibition
Cmpd-00164 (0.25x MIC)75.2 ± 5.1
Cmpd-00132 (0.125x MIC)58.9 ± 4.3
Control (+)32 (0.25x MIC)82.1 ± 6.5
Control (-)-0

Data are presented as mean ± standard deviation.

References

Application Notes and Protocols: The Lactonization of Boc-D-Homoserine

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

This document provides a detailed protocol for the intramolecular cyclization of N-tert-butoxycarbonyl-D-homoserine (Boc-D-Homoserine) to its corresponding γ-butyrolactone. This lactonization is a critical step in the synthesis of precursors for N-acyl homoserine lactones (AHLs), which are key signaling molecules in the quorum-sensing systems of many Gram-negative bacteria.[1] The protocol employs a Steglich esterification-type reaction using N,N'-dicyclohexylcarbodiimide (DCC) as a coupling agent and 4-(dimethylamino)pyridine (DMAP) as a catalyst, a method known for its mild conditions and good efficiency.[1] This application note includes a comprehensive experimental procedure, quantitative data, and workflow visualizations to assist researchers in successfully performing this synthesis.

Data Presentation: Reaction Components

The following table summarizes the reagents and their quantitative relationships for the lactonization of Boc-D-Homoserine.

Compound NameMolecular FormulaMolecular Weight ( g/mol )Molar EquivalentRole
Boc-D-HomoserineC₉H₁₇NO₅219.241.0Starting Material
N,N'-Dicyclohexylcarbodiimide (DCC)C₁₃H₂₂N₂206.331.1Coupling Agent
4-(Dimethylamino)pyridine (DMAP)C₇H₁₀N₂122.170.1Catalyst
Dichloromethane (DCM)CH₂Cl₂84.93-Solvent
Product: Boc-D-Homoserine LactoneC₉H₁₅NO₄201.22-Expected Product

Experimental Protocol

This protocol details the intramolecular cyclization of Boc-D-Homoserine to form this compound.[1]

Materials:

  • Boc-D-Homoserine

  • Anhydrous Dichloromethane (DCM)

  • N,N'-Dicyclohexylcarbodiimide (DCC)

  • 4-(Dimethylamino)pyridine (DMAP)

  • Saturated aqueous Sodium Bicarbonate (NaHCO₃) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous Magnesium Sulfate (MgSO₄)

  • Silica gel for column chromatography

  • Ethyl acetate (EtOAc)

  • Hexanes

Procedure:

  • Reaction Setup:

    • In a clean, dry round-bottom flask equipped with a magnetic stir bar, dissolve Boc-D-Homoserine (1.0 eq) in anhydrous dichloromethane (DCM) to achieve a concentration of approximately 0.1 M.[1]

  • Addition of Reagents:

    • To the stirred solution, add 4-(dimethylamino)pyridine (DMAP) (0.1 eq).[1]

    • Following the DMAP addition, add N,N'-dicyclohexylcarbodiimide (DCC) (1.1 eq).[1]

  • Reaction Monitoring:

    • Stir the reaction mixture at room temperature. The reaction is typically complete within 4-6 hours.[1]

    • As the reaction proceeds, a white precipitate of dicyclohexylurea (DCU) will form.[1]

    • Monitor the reaction's progress by thin-layer chromatography (TLC) using a suitable solvent system, such as 50% ethyl acetate in hexanes.[1]

  • Workup:

    • Once the reaction is complete, filter the mixture through a sintered glass funnel to remove the precipitated DCU.[1]

    • Wash the DCU precipitate with a small volume of DCM and combine the filtrate with the washings.[1]

    • Transfer the combined organic solution to a separatory funnel.

    • Wash the organic layer sequentially with saturated aqueous NaHCO₃ solution and then with brine.[1]

    • Dry the organic layer over anhydrous MgSO₄, filter the solution, and concentrate it under reduced pressure to obtain the crude product.[1]

  • Purification:

    • Purify the crude this compound using flash column chromatography on silica gel.[1]

    • Elute the product using a gradient of ethyl acetate in hexanes to yield the pure lactone as a white solid.[1]

Visualizations

Experimental Workflow Diagram

experimental_workflow A Dissolve Boc-D-Homoserine in Anhydrous DCM B Add DMAP (0.1 eq) & DCC (1.1 eq) A->B C Stir at Room Temperature (4-6 hours) B->C D Filter to Remove DCU Precipitate C->D E Wash Organic Layer (NaHCO₃, Brine) D->E F Dry (MgSO₄), Filter, & Concentrate E->F G Purify via Flash Column Chromatography F->G H Pure Boc-D-Homoserine Lactone (White Solid) G->H

Caption: Workflow for the synthesis of this compound.

Biological Context: Simplified Quorum Sensing Pathway

quorum_sensing_pathway Generalized LuxI/LuxR Quorum Sensing Circuit cluster_bacterium Gram-Negative Bacterium LuxI LuxI-type Synthase AHL_low N-Acyl Homoserine Lactone (AHL) (Low Cell Density) LuxI->AHL_low Synthesis LuxR LuxR-type Receptor (Inactive) Complex AHL-LuxR Complex (Active) Genes Target Gene Expression Complex->Genes Activation Phenotype Group Behaviors (e.g., Biofilm Formation, Virulence) Genes->Phenotype AHL_high AHL (High Cell Density) AHL_high->LuxR Binding Product This compound (Synthesized Precursor) Product->LuxI Used to synthesize AHL analogs for study

Caption: Role of AHLs, derived from homoserine lactone, in quorum sensing.

References

Application Note: A Stability-Indicating RP-HPLC Method for the Assessment of Boc-D-homoserine

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

This application note describes a robust, stability-indicating reversed-phase high-performance liquid chromatography (RP-HPLC) method for the quantitative analysis of Boc-D-homoserine. The method is suitable for assessing the purity and stability of Boc-D-homoserine in the presence of its degradation products. A forced degradation study was conducted to demonstrate the specificity of the method, exposing the analyte to acidic, basic, oxidative, and thermal stress conditions. The developed gradient method utilizes a C18 column and UV detection, providing excellent separation and resolution between the intact Boc-D-homoserine and its primary degradants, such as D-homoserine and Boc-D-homoserine lactone.[1] This method is precise, accurate, and linear over a relevant concentration range, making it an essential tool for quality control and stability studies in research and drug development settings.

Introduction

Boc-D-homoserine is a crucial N-terminally protected amino acid derivative used extensively in solid-phase peptide synthesis (SPPS).[2] The tert-butyloxycarbonyl (Boc) protecting group is acid-labile, and its stability, along with the overall integrity of the amino acid structure, is critical for ensuring the quality and purity of synthesized peptides.[2] Degradation of Boc-D-homoserine can lead to the formation of impurities such as the deprotected D-homoserine or the cyclized this compound, which can interfere with peptide synthesis and compromise the final product's efficacy and safety.[1]

Therefore, a reliable and validated stability-indicating analytical method is required to monitor the purity of Boc-D-homoserine raw material and to assess its stability under various storage and handling conditions.[1] High-Performance Liquid Chromatography (HPLC) is the preferred technique for this purpose due to its high resolution, sensitivity, and quantitative accuracy.[1][]

This note provides a detailed protocol for a stability-indicating RP-HPLC method developed and validated for Boc-D-homoserine. The method's suitability was demonstrated through a forced degradation study, which is essential for identifying likely degradation products and establishing degradation pathways.[1][4]

Experimental Protocols

2.1 Materials and Reagents

  • Boc-D-homoserine Reference Standard (Purity ≥99%)

  • Acetonitrile (ACN), HPLC Grade

  • Milli-Q or HPLC Grade Water

  • Trifluoroacetic Acid (TFA), HPLC Grade

  • Hydrochloric Acid (HCl), ACS Grade

  • Sodium Hydroxide (NaOH), ACS Grade

  • Hydrogen Peroxide (H₂O₂), 30% Solution

2.2 Instrumentation and Chromatographic Conditions A standard HPLC system equipped with a UV-Vis detector, autosampler, and column oven was used.

ParameterCondition
HPLC System Agilent 1260 Infinity II or equivalent
Column Reversed-phase C18, 4.6 x 150 mm, 5 µm particle size
Mobile Phase A 0.1% (v/v) TFA in Water
Mobile Phase B 0.1% (v/v) TFA in Acetonitrile
Gradient Program 0-2 min, 5% B; 2-15 min, 5% to 95% B; 15-18 min, 95% B; 18-18.1 min, 95% to 5% B; 18.1-25 min, 5% B
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Detection UV at 215 nm
Injection Volume 10 µL
Run Time 25 minutes

2.3 Preparation of Solutions

  • Standard Stock Solution (1.0 mg/mL): Accurately weigh 10 mg of Boc-D-homoserine reference standard and dissolve in a 10 mL volumetric flask using a 50:50 (v/v) mixture of Acetonitrile and Water (diluent).

  • Working Standard Solution (0.1 mg/mL): Dilute 1.0 mL of the Standard Stock Solution to 10.0 mL with the diluent.

2.4 Forced Degradation Study Protocol A forced degradation study was performed to demonstrate the method's specificity and to understand the degradation behavior of Boc-D-homoserine.[4][5] A concentration of 1.0 mg/mL of Boc-D-homoserine in the appropriate stress medium was used.

  • Acid Hydrolysis: The sample was treated with 0.1 M HCl and kept at 60 °C for 24 hours.[1] Before injection, the sample was neutralized with an equivalent amount of 0.1 M NaOH and diluted to 0.1 mg/mL with diluent.

  • Base Hydrolysis: The sample was treated with 0.1 M NaOH and kept at 60 °C for 8 hours.[1] Before injection, the sample was neutralized with an equivalent amount of 0.1 M HCl and diluted to 0.1 mg/mL with diluent.

  • Oxidative Degradation: The sample was treated with 3% H₂O₂ and kept at room temperature for 24 hours, protected from light.[1] The sample was then diluted to 0.1 mg/mL with diluent before injection.

  • Thermal Degradation: Solid Boc-D-homoserine was kept in an oven at 80 °C for 48 hours.[1] A sample was then prepared at a concentration of 0.1 mg/mL in the diluent for analysis.

  • Control Sample: A solution of Boc-D-homoserine (0.1 mg/mL) was prepared in the diluent and analyzed at the initial time point (T=0).

Results and Data Presentation

The developed HPLC method successfully separated Boc-D-homoserine from its degradation products generated under various stress conditions. The retention time for the parent peak was observed at approximately 8.5 minutes. The degradation was calculated as the percentage loss in the assay of the parent compound relative to the control sample.

Table 1: Summary of Forced Degradation Study for Boc-D-homoserine

Stress ConditionDuration (hours)Temperature% Assay of Boc-D-homoserine RemainingObservations
Control (T=0) 025 °C100.0%Single peak observed.
Acidic (0.1 M HCl) 2460 °C72.4%Significant degradation with a major early-eluting peak (likely D-homoserine).
Basic (0.1 M NaOH) 860 °C85.1%Moderate degradation with multiple minor degradant peaks observed.
Oxidative (3% H₂O₂) 2425 °C91.5%Minor degradation observed with a distinct degradant peak.
Thermal (Solid) 4880 °C97.8%The compound is relatively stable to dry heat with minimal degradation.

The data clearly indicates that Boc-D-homoserine is most susceptible to degradation under acidic conditions, which is consistent with the acid-labile nature of the Boc protecting group.[1][2] The method demonstrated specificity by resolving the parent peak from all degradant peaks, confirming its status as "stability-indicating."

Visualizations

The following diagrams illustrate the experimental workflow and the logical degradation pathways investigated in this study.

G cluster_prep Sample Preparation & Stressing cluster_analysis Analysis stock Prepare 1 mg/mL Stock Solution acid Acid Stress (0.1M HCl, 60°C) stock->acid Expose to stress conditions base Base Stress (0.1M NaOH, 60°C) stock->base Expose to stress conditions oxi Oxidative Stress (3% H₂O₂, RT) stock->oxi Expose to stress conditions therm Thermal Stress (Solid, 80°C) stock->therm Expose to stress conditions neutralize Neutralize & Dilute Samples to 0.1 mg/mL acid->neutralize base->neutralize oxi->neutralize therm->neutralize hplc Inject into RP-HPLC System neutralize->hplc detect UV Detection at 215 nm hplc->detect data Integrate Peaks & Quantify % Assay detect->data

Caption: Experimental workflow for the forced degradation study.

G cluster_products Potential Degradation Products parent Boc-D-homoserine (Parent Compound) deprotected D-homoserine (Acid-labile deprotection) parent->deprotected Acid (HCl) lactone This compound (Intramolecular cyclization) parent->lactone Heat/Acid other Other Oxidative/Hydrolytic Products parent->other Base/Oxidant

Caption: Logical relationship of Boc-D-homoserine and its degradants.

Conclusion

The reversed-phase HPLC method detailed in this application note is rapid, specific, and robust for the stability assessment of Boc-D-homoserine. It effectively separates the main compound from degradation products formed under various stress conditions, thereby qualifying as a stability-indicating method. This protocol is highly suitable for routine quality control analysis and for comprehensive stability studies during the storage and transport of Boc-D-homoserine, ensuring the integrity of this critical raw material for peptide synthesis.

References

Troubleshooting & Optimization

troubleshooting low coupling yield with Boc-D-homoserine

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering challenges with low coupling yield of Boc-D-homoserine in solid-phase peptide synthesis (SPPS).

Frequently Asked Questions (FAQs)

Q1: Why is Boc-D-homoserine considered a "difficult" amino acid to couple?

A1: The incorporation of Boc-D-homoserine can be challenging due to two main factors:

  • Steric Hindrance: Like other β-branched amino acids, Boc-D-homoserine is sterically bulky, which can slow down the coupling reaction and lead to incomplete incorporation.[1]

  • Side Chain Reactivity: The β-hydroxyl group on the side chain can lead to side reactions, such as O-acylation (esterification), under standard coupling conditions.[1] While less reactive than the hydroxyl groups of serine or threonine, it can still be a site for unwanted modifications, especially with prolonged activation times.[1]

Q2: How can I monitor the completion of the Boc-D-homoserine coupling reaction?

A2: The most common and effective method for real-time monitoring of coupling completion is the Kaiser test (or ninhydrin test).[1] This colorimetric assay detects the presence of free primary amines on the peptide-resin. A positive result (blue or purple beads) indicates an incomplete reaction, while a negative result (colorless or yellow beads) signifies a successful coupling.[1] For more rigorous quantitative analysis, a small sample of the resin can be cleaved and analyzed by HPLC.[1]

Q3: What are the best coupling reagents for Boc-D-homoserine?

A3: For difficult couplings like that of Boc-D-homoserine, powerful aminium/uronium salt-based reagents are recommended over standard carbodiimides.[1] Reagents such as HATU, HBTU, and HCTU are generally more efficient for sterically hindered amino acids.[1] HATU is often considered one of the most effective due to the anchimeric assistance from its HOAt leaving group, which accelerates the coupling reaction.[1][2]

Q4: What is a "double coupling" protocol and when is it necessary?

A4: A double coupling protocol involves repeating the amino acid coupling step with fresh reagents before proceeding to the next deprotection step in the synthesis.[1] This strategy is highly recommended for difficult couplings, such as with Boc-D-homoserine, or for sequences prone to aggregation.[1] It helps to drive the reaction to completion and minimize the formation of deletion peptide impurities.[1]

Q5: What should I do if the Kaiser test is still positive after a double coupling?

A5: If the Kaiser test remains positive after a second coupling, it indicates that some N-terminal amines are still unreacted. In this situation, it is advisable to "cap" these unreacted amines. Capping involves acetylating the free amines with a reagent like acetic anhydride. This prevents them from reacting in subsequent coupling cycles, thus avoiding the formation of deletion sequences.[1]

Troubleshooting Guide

This guide addresses common issues encountered during the coupling of Boc-D-homoserine.

Observation/Problem Potential Cause(s) Recommended Solution(s)
Positive Kaiser Test after First Coupling 1. Steric Hindrance: The bulky nature of Boc-D-homoserine slows the reaction rate.[1]2. Peptide Aggregation: The growing peptide chain may fold on the resin, blocking reactive sites.[1]3. Inefficient Coupling Reagents: The chosen reagent may not be potent enough.[1]1. Perform a double coupling: Repeat the coupling step with fresh reagents.[1]2. Switch to a more effective solvent: Use N-methylpyrrolidone (NMP) instead of dimethylformamide (DMF), or add a small amount of dimethyl sulfoxide (DMSO) to disrupt aggregation.[1]3. Change the coupling reagent: Switch to a more powerful reagent like HATU or COMU.[1]
Low Yield of Final Peptide 1. Cumulative Incomplete Couplings: Small inefficiencies at each step can lead to a significant loss of the target peptide.[1]2. Formation of Deletion Sequences: Unreacted amines from the failed homoserine coupling react in the subsequent cycle.[1]1. Implement a double coupling strategy for the Boc-D-homoserine step.[1]2. Introduce a capping step after the second coupling if the Kaiser test is still positive to block unreacted amines permanently.[1]
Presence of Side-Products in Final Peptide (by Mass Spectrometry) 1. Side-chain Esterification: The hydroxyl group of homoserine may have been acylated.[1]2. Racemization: Loss of stereochemical integrity at the α-carbon.[1]1. Minimize pre-activation time: Add the activated amino acid solution to the resin immediately after preparation.[1]2. Use additives that suppress racemization: HOBt or OxymaPure are often incorporated into modern coupling reagents like HBTU and COMU to minimize this risk.[1]

Data Presentation

Comparison of Recommended Coupling Reagents

The following table summarizes the expected performance of various coupling reagents for the incorporation of Boc-D-homoserine. The quantitative data are representative values based on typical outcomes for structurally similar hydroxyl-containing or sterically hindered amino acids in Boc-SPPS and are intended for comparative purposes.[2][3]

Coupling ReagentTypical YieldTypical Reaction TimeRacemization RiskKey Advantages & Disadvantages
HATU Excellent (>99%)[2]15 - 45 minutes[2]Very Low[2]Advantages: Highly efficient and rapid, especially for difficult couplings.[2] Reduces side reactions.[2]Disadvantages: Higher cost.[3]
HBTU/HOBt Very Good (>98%)[2]30 - 60 minutes[2]Low[2]Advantages: Robust and widely used reagent with a good balance of reactivity and cost.[3]Disadvantages: Slightly less effective than HATU for highly sensitive amino acids.[3]
DIC/HOBt Good (>97%)[2]1 - 4 hours[2]Low to Moderate[2]Advantages: Cost-effective and reliable method.[2]Disadvantages: Slower than aminium/uronium salt-based reagents.[2]
COMU Excellent (>99%)[2]15 - 45 minutes[2]Very Low[2]Advantages: High reactivity comparable to HATU with an improved safety profile (does not release potentially explosive byproducts).[2]

Experimental Protocols

General Boc-SPPS Deprotection and Neutralization (Prior to Coupling)

This initial procedure is common to all subsequent coupling protocols.

  • Resin Swelling: Swell the peptide-resin in dichloromethane (DCM) for 30 minutes.[2]

  • Boc Deprotection: Treat the resin with a solution of 50% trifluoroacetic acid (TFA) in DCM for 30 minutes to remove the N-terminal Boc protecting group.[2]

  • Washing: Wash the resin sequentially with DCM (3x), isopropanol (IPA) (2x), and DCM (3x) to remove residual TFA.[2]

  • Neutralization: Treat the resin with a solution of 10% N,N-diisopropylethylamine (DIEA) in DCM for 2 minutes. Repeat this step once.[1]

  • Final Washing: Wash the resin with DCM (3x) to remove excess base. The resin is now ready for the coupling step.[2]

Protocol 1: Coupling of Boc-D-Homoserine using HATU
  • Reagent Preparation: In a separate vessel, dissolve Boc-D-homoserine (3 equivalents relative to resin loading), HATU (2.9 equivalents), and HOAt (3 equivalents) in N,N-dimethylformamide (DMF).[2]

  • Activation: Add DIEA (6 equivalents) to the reagent mixture and vortex for 1-2 minutes.[2]

  • Coupling: Immediately transfer the activated amino acid solution to the vessel containing the neutralized peptide-resin.[2]

  • Reaction: Agitate the reaction mixture at room temperature for 15-45 minutes.[2]

  • Monitoring: Monitor the reaction completion using the Kaiser test (see Protocol 4).[2]

  • Washing: Upon completion (negative Kaiser test), wash the resin thoroughly with DMF (3x) and DCM (3x).[2]

Protocol 2: Double Coupling of Boc-D-Homoserine

This protocol assumes the first coupling attempt resulted in a positive Kaiser test.

  • First Coupling: Perform the initial coupling as described in Protocol 1.

  • Monitoring: After the recommended reaction time, take a small sample of resin beads and perform a Kaiser test (Protocol 4).

  • Washing (Intermediate): If the Kaiser test is positive, wash the resin with DMF (3x) to remove byproducts from the first coupling.

  • Second Coupling: Prepare a fresh solution of activated Boc-D-homoserine as in the first coupling step. Add this solution to the resin and agitate for the same duration as the first coupling.

  • Final Monitoring: Perform a second Kaiser test. If the test is negative, proceed with washing as in the final step of Protocol 1.

  • Capping (if necessary): If the Kaiser test is still positive, proceed to the capping protocol (Protocol 3).

Protocol 3: Capping of Unreacted Amines
  • Preparation: Prepare a capping solution of acetic anhydride and DIEA in DMF. A common mixture is acetic anhydride/DIEA/DMF (e.g., 0.5 M acetic anhydride, 0.125 M DIEA in NMP).

  • Capping Reaction: Add the capping solution to the washed peptide-resin and agitate for 30 minutes at room temperature.

  • Washing: Wash the resin thoroughly with DMF (3x) and DCM (3x).

  • Confirmation: A final Kaiser test should be negative, confirming that all free amines have been acetylated.

Protocol 4: Kaiser (Ninhydrin) Test
  • Reagent Preparation:

    • Solution A: 1 g of ninhydrin in 20 mL of n-butanol.[1]

    • Solution B: 40 g of phenol in 20 mL of n-butanol.[1]

    • Solution C: Dilute 1.0 mL of 0.001 M aqueous KCN with 49 mL of pyridine.[1]

  • Procedure:

    • Collect a small sample of resin beads (10-15 beads) after the coupling reaction and wash them thoroughly with DMF and DCM.[1]

    • Place the washed beads in a small glass test tube.[1]

    • Add 2-3 drops of each Solution A, B, and C.[1]

    • Heat the test tube at 100-110°C for 5 minutes.[1]

  • Interpretation:

    • Intense Blue Solution/Beads: Incomplete coupling. A second coupling is required.[1]

    • Colorless/Yellow Solution & Beads: Complete coupling.[1]

Mandatory Visualization

Troubleshooting Workflow for Low Coupling Yield

Troubleshooting_Boc_D_Homoserine_Coupling Start Start: Low Coupling Yield with Boc-D-Homoserine KaiserTest1 Perform Kaiser Test after First Coupling Start->KaiserTest1 Negative Negative Result: Coupling Successful KaiserTest1->Negative Colorless/Yellow Positive Positive Result: Incomplete Coupling KaiserTest1->Positive Blue/Purple Proceed Proceed to Next Deprotection Step Negative->Proceed Troubleshoot Troubleshooting Options Positive->Troubleshoot DoubleCouple Action: Perform Double Coupling Troubleshoot->DoubleCouple Standard Approach ChangeReagent Action: Switch to More Potent Coupling Reagent (e.g., HATU, COMU) Troubleshoot->ChangeReagent If Reagent is Suspect ChangeSolvent Action: Use Aggregation- Disrupting Solvent (e.g., NMP, add DMSO) Troubleshoot->ChangeSolvent If Aggregation is Suspect KaiserTest2 Perform Kaiser Test after Second Coupling DoubleCouple->KaiserTest2 ChangeReagent->KaiserTest1 Re-evaluate ChangeSolvent->KaiserTest1 Re-evaluate Negative2 Negative Result: Coupling Successful KaiserTest2->Negative2 Colorless/Yellow Positive2 Positive Result: Still Incomplete KaiserTest2->Positive2 Blue/Purple Negative2->Proceed Cap Action: Cap Unreacted Amines with Acetic Anhydride Positive2->Cap Cap->Proceed End End of Cycle Proceed->End

A troubleshooting workflow for addressing low coupling yield of Boc-D-homoserine.

References

preventing O-acylation side reaction in Boc-D-homoserine coupling

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address the prevention of O-acylation side reactions during the coupling of Boc-D-homoserine in solid-phase peptide synthesis (SPPS).

Troubleshooting Guide

Issue: Detection of a side product with a mass increase corresponding to the addition of an extra Boc-D-homoserine unit.

This observation strongly suggests the occurrence of O-acylation, where the side-chain hydroxyl group of a previously incorporated homoserine residue is acylated by the incoming Boc-D-homoserine.

Possible Causes and Solutions

Cause Explanation Recommended Action(s)
Highly Reactive Coupling Reagent Potent activating agents can sometimes lead to indiscriminate acylation, including the less reactive hydroxyl group of homoserine.- Switch to a less reactive coupling reagent. For instance, if using a highly reactive uronium salt, consider switching to a carbodiimide-based method with an additive. - Optimize the equivalents of the coupling reagent. Use the minimum effective amount to drive the primary amine acylation to completion without promoting side reactions.
Prolonged Activation/Coupling Time Extended reaction times increase the likelihood of side reactions, including O-acylation.[1]- Reduce the coupling reaction time. Monitor the reaction closely using a qualitative test like the Kaiser test and stop the reaction once the primary amine is consumed.[2] - Minimize the pre-activation time. Add the activated amino acid solution to the resin immediately after preparation.[1]
Inappropriate Solvent Choice The reaction solvent can influence the reactivity of the activated species and the accessibility of the side-chain hydroxyl group.- Consider using a less polar aprotic solvent. Solvents like dichloromethane (DCM) may be preferable to more polar options like dimethylformamide (DMF) when side reactions are a concern.[3]
Steric Hindrance Difficult coupling sequences or aggregation of the growing peptide chain can slow down the desired N-acylation, providing more opportunity for O-acylation to occur.[1]- Perform a double coupling. Repeating the coupling step with fresh reagents can help drive the desired reaction to completion.[1] - Use "disrupting" solvents. N-methylpyrrolidone (NMP) or the addition of dimethyl sulfoxide (DMSO) can help to break up secondary structures and improve coupling efficiency.[4]

Frequently Asked Questions (FAQs)

Q1: Why is O-acylation a concern with Boc-D-homoserine?

A1: The side chain of homoserine contains a primary hydroxyl group. While less reactive than the hydroxyl groups of serine and threonine, it can still be acylated by the activated carboxyl group of the incoming amino acid, leading to the formation of an ester linkage. This results in a branched peptide impurity that can be difficult to separate from the desired product.[1]

Q2: Which coupling reagents are recommended to minimize O-acylation of Boc-D-homoserine?

A2: While no coupling reagent can completely eliminate the risk of O-acylation, some are known to be more favorable for hydroxyl-containing amino acids. Carbodiimide-based reagents like Diisopropylcarbodiimide (DIC) in the presence of an additive such as 1-Hydroxybenzotriazole (HOBt) are often a good choice as they offer a balance of reactivity and selectivity.[2][5] Uronium/aminium salt-based reagents like HBTU and HATU are also effective, but reaction conditions should be carefully optimized to minimize side reactions.[6]

Q3: Can protecting the side-chain hydroxyl group of homoserine prevent O-acylation?

A3: Yes, protecting the hydroxyl group is the most definitive way to prevent O-acylation. However, this adds extra synthesis and deprotection steps. Common protecting groups for hydroxyls in Boc-SPPS include benzyl (Bzl) ethers. The choice of protecting group must be orthogonal to the N-terminal Boc group and the resin linker, meaning it can be removed without affecting these other components.

Q4: What is a "double coupling" protocol and how can it help?

A4: A double coupling protocol involves repeating the amino acid coupling step before moving on to the next deprotection step in SPPS.[1] This is particularly useful for difficult couplings, such as those involving sterically hindered amino acids or sequences prone to aggregation.[1] By repeating the coupling, you can drive the desired N-acylation to completion, reducing the amount of unreacted primary amine available for subsequent cycles and minimizing the formation of deletion sequences.[1]

Q5: How can I detect O-acylation in my crude peptide?

A5: O-acylation is typically detected by mass spectrometry (MS) of the crude peptide product. You will observe a peak corresponding to the mass of your desired peptide plus the mass of the acylating amino acid residue. For example, if O-acylation occurred with Boc-D-homoserine, you would see a mass increase of approximately 201.2 g/mol (the mass of Boc-D-homoserine minus water).

Quantitative Data Summary

The following table summarizes the performance of common coupling reagents for the incorporation of Boc-D-homoserine, with a focus on minimizing side reactions like O-acylation.

Coupling ReagentTypical PurityCoupling TimeRacemization RiskKey Considerations
HATU >95%15 - 45 minVery LowHigh reactivity and speed, effective for sterically hindered amino acids. Higher cost.[2][6]
HBTU/HOBt >98%30 - 60 minLowRobust and widely used. The addition of HOBt is recommended to suppress racemization.[2]
DIC/HOBt >97%1 - 4 hoursLow to ModerateCost-effective and reliable. HOBt is crucial for accelerating the reaction and minimizing side reactions. Slower than phosphonium/uronium salt-based reagents.[2]

Experimental Protocols

Protocol 1: Standard Coupling of Boc-D-homoserine using DIC/HOBt

This protocol is a reliable and cost-effective method for incorporating Boc-D-homoserine while minimizing O-acylation.

  • Resin Preparation:

    • Swell the peptide-resin in Dichloromethane (DCM) for 30 minutes.

    • Remove the N-terminal Boc protecting group by treating the resin with 50% Trifluoroacetic Acid (TFA) in DCM for 30 minutes.

    • Wash the resin sequentially with DCM (3x), Isopropanol (IPA) (2x), and DCM (3x).

    • Neutralize the N-terminal amine salt by treating the resin with 10% N,N-Diisopropylethylamine (DIEA) in DCM for 2 minutes (repeat twice).

    • Wash the resin with DCM (3x) to remove excess base.[2]

  • Coupling:

    • In a separate vessel, dissolve Boc-D-homoserine (3 equivalents) and HOBt (3 equivalents) in a minimal amount of DMF.

    • Add the Boc-D-homoserine/HOBt solution to the neutralized peptide-resin.

    • Add DIC (3 equivalents) to the reaction vessel.

    • Agitate the reaction mixture at room temperature for 1-4 hours.[2]

  • Monitoring and Washing:

    • Monitor the reaction progress with the Kaiser test.

    • Once the Kaiser test is negative (indicating complete consumption of the primary amine), wash the resin thoroughly with DMF (3x) and DCM (3x).[2]

Protocol 2: Double Coupling of Boc-D-homoserine using HATU

This protocol is recommended for difficult sequences where steric hindrance or aggregation may be an issue.

  • Resin Preparation: Follow the same procedure as in Protocol 1.

  • First Coupling:

    • In a separate vessel, dissolve Boc-D-homoserine (4 equivalents) and HATU (3.8 equivalents) in a minimal amount of DMF.

    • Add DIEA (8 equivalents) to the solution and allow it to pre-activate for no more than 2 minutes.

    • Add the activated solution to the neutralized peptide-resin.

    • Agitate the reaction for 1 hour at room temperature.[1]

  • Monitoring and Second Coupling:

    • Perform a Kaiser test.

    • If the Kaiser test is positive (blue beads), drain the reaction vessel and immediately repeat the coupling step (Step 2) with fresh reagents.[1]

  • Washing:

    • Once the Kaiser test is negative, wash the resin thoroughly with DMF (3x) and DCM (3x).

Visualizations

G cluster_desired Desired Amide Bond Formation cluster_side O-Acylation Side Reaction peptide_resin H₂N-Peptide-Resin coupled_product Boc-D-Hse(OH)-NH-Peptide-Resin peptide_resin->coupled_product boc_hser_activated Boc-D-Hse(OH)-COOH + Activating Agent activated_intermediate Activated Boc-D-Hse(OH) boc_hser_activated->activated_intermediate Activation activated_intermediate->coupled_product N-Acylation peptide_resin_oh H₂N-...-Hse(OH)-...-Peptide-Resin o_acylated_product H₂N-...-Hse(O-CO-Hse(OH)-Boc)-...-Peptide-Resin peptide_resin_oh->o_acylated_product activated_intermediate_side Activated Boc-D-Hse(OH) activated_intermediate_side->o_acylated_product O-Acylation boc_hser_activated_side Boc-D-Hse(OH)-COOH + Activating Agent boc_hser_activated_side->activated_intermediate_side Activation G start O-Acylation Suspected (Mass Spec Data) check_reagent Review Coupling Reagent start->check_reagent check_time Review Reaction Time check_reagent->check_time If reagent is highly reactive switch_reagent Switch to DIC/HOBt or reduce reagent equivalents check_reagent->switch_reagent Yes check_sequence Assess Sequence Difficulty check_time->check_sequence If time is prolonged reduce_time Minimize pre-activation and coupling times check_time->reduce_time Yes double_couple Implement double coupling protocol check_sequence->double_couple If sterically hindered change_solvent Use 'disrupting' solvent (e.g., NMP) check_sequence->change_solvent If aggregation-prone end Re-synthesize and Analyze switch_reagent->end reduce_time->end double_couple->end change_solvent->end G cluster_racemization Racemization Pathway cluster_suppression Suppression with HOBt/HOAt boc_aa Boc-D-Amino Acid activated_ester Activated Ester boc_aa->activated_ester Activation oxazolone Oxazolone Intermediate (planar, achiral) activated_ester->oxazolone Base-catalyzed proton abstraction racemic_product D/L-Peptide Product oxazolone->racemic_product Nucleophilic attack boc_aa_sup Boc-D-Amino Acid activated_ester_sup Activated Ester boc_aa_sup->activated_ester_sup Activation hobt_adduct HOBt/HOAt Adduct (less prone to racemization) activated_ester_sup->hobt_adduct Addition of HOBt/HOAt desired_product D-Peptide Product hobt_adduct->desired_product Nucleophilic attack

References

Technical Support Center: Troubleshooting Incomplete Boc Deprotection of D-Homoserine

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for addressing challenges associated with the N-Boc deprotection of D-homoserine. This resource is designed for researchers, scientists, and drug development professionals to provide clear and actionable solutions to common issues encountered during this critical step in chemical synthesis.

Troubleshooting Guides

This section provides a systematic approach to diagnosing and resolving common problems encountered during the Boc deprotection of D-homoserine.

Issue 1: Incomplete or Sluggish Deprotection

Symptom: TLC or LC-MS analysis shows a significant amount of remaining Boc-protected D-homoserine starting material after the expected reaction time.

Potential Cause Recommended Solution
Insufficient Acid Strength or Concentration Gradually increase the concentration of trifluoroacetic acid (TFA) in dichloromethane (DCM). A common starting point is 25-50% TFA in DCM. For more resistant cases, this can be increased. Alternatively, 4M HCl in dioxane is a potent alternative.[1][2]
Inadequate Reaction Time Continue to monitor the reaction by TLC or LC-MS and extend the reaction time until the starting material is consumed.[1][3]
Low Reaction Temperature Most Boc deprotections are performed at room temperature. If the reaction is sluggish, gentle warming (e.g., to 30-40°C) can be considered, but must be done cautiously to avoid side reactions.[1]
Steric Hindrance For sterically hindered substrates, a combination of stronger acid, longer reaction time, and gentle warming may be necessary.[4][5]
Poor Reagent Quality Ensure that the acid (e.g., TFA) is fresh and anhydrous, as water can decrease its effective acidity.[5]
Issue 2: Formation of Side Products

Symptom: HPLC or LC-MS analysis reveals unexpected peaks, often with a mass increase corresponding to tert-butylation (+56 Da) or the formation of a lactone.

Side Product Potential Cause Recommended Solution
tert-Butylation The electrophilic tert-butyl cation generated during deprotection can alkylate the hydroxyl group of D-homoserine.[1][4]Incorporate a scavenger into the deprotection cocktail to trap the tert-butyl cation. Common scavengers include triisopropylsilane (TIS), water, and anisole. A widely used cocktail is 95% TFA, 2.5% water, and 2.5% TIS.[1][4]
Lactonization The γ-hydroxyl group of the D-homoserine side chain can undergo intramolecular cyclization under acidic conditions to form D-homoserine lactone.[1][6]Use the mildest effective acidic conditions (e.g., lower TFA concentration, shorter reaction time). Monitor the reaction closely and work up as soon as the deprotection is complete.[1]
Trifluoroacetylation In reactions using TFA, trifluoroacetyl esters can form on hydroxyl groups.[7]Using a mixture of TFA and water (e.g., 95:5) can help limit this side reaction. Alternatively, using HCl in dioxane or ethyl acetate can avoid this issue.[7]
Issue 3: Degradation of Other Acid-Sensitive Groups

Symptom: The desired product is obtained, but other acid-labile protecting groups in the molecule (e.g., tert-butyl esters, trityl groups) are also cleaved.

Potential Cause Recommended Solution
Harsh Acidic Conditions The strong acidity of the deprotection reagent is not selective for the Boc group.

Frequently Asked Questions (FAQs)

Q1: Why is my Boc deprotection of D-homoserine incomplete even with 50% TFA in DCM?

A1: Several factors could contribute to this.[1] First, ensure your TFA and DCM are anhydrous, as water can reduce the effectiveness of the acid.[5] Second, the reaction may simply require more time, so continue to monitor its progress. If time is not a factor, consider increasing the TFA concentration further or switching to a more potent reagent system like 4M HCl in dioxane.[1][2] Finally, ensure adequate stirring to overcome any solubility issues.

Q2: I see an unexpected peak in my LC-MS with a mass of +56 Da. What is it and how can I prevent it?

A2: A +56 Da mass shift is characteristic of tert-butylation, where the tert-butyl cation generated during the deprotection reacts with a nucleophilic site on your molecule.[4] For D-homoserine, this is likely alkylation of the side-chain hydroxyl group. To prevent this, add a scavenger such as triisopropylsilane (TIS) or water to your deprotection cocktail to trap the reactive cation.[1][4]

Q3: How can I monitor the progress of the deprotection reaction?

A3: The most common methods are Thin Layer Chromatography (TLC) and Liquid Chromatography-Mass Spectrometry (LC-MS).[3] For TLC, the deprotected product (the free amine) is more polar and will have a lower Rf value than the Boc-protected starting material. Staining with ninhydrin is effective for visualizing the free amine as a distinct spot.[3][8] LC-MS can be used to monitor the disappearance of the starting material and the appearance of the product peak with the expected mass.[9]

Q4: Is it possible to deprotect the Boc group without using a strong acid?

A4: Yes, for substrates that are highly sensitive to acid, thermal deprotection can be an option. This involves heating the compound in a suitable solvent, such as dioxane-water mixtures, to induce cleavage of the Boc group.[10] However, this method is not as common and may require significant optimization of temperature and reaction time.

Q5: What is the best work-up procedure after a TFA-mediated deprotection?

A5: After confirming the reaction is complete, the volatiles (DCM and excess TFA) are typically removed under reduced pressure.[11] To ensure all TFA is removed, the residue can be co-evaporated with a solvent like toluene or DCM multiple times. The resulting product is the TFA salt of the amine. To obtain the free amine or a different salt, you can perform a basic workup (e.g., with saturated sodium bicarbonate solution) followed by extraction, or use an ion-exchange resin.[11] Alternatively, precipitating the TFA salt by adding cold diethyl ether is a common method to obtain a solid product.[1]

Experimental Protocols

Protocol 1: Boc Deprotection using TFA in DCM

This is the most common method for Boc deprotection.

Materials:

  • Boc-D-homoserine

  • Anhydrous Dichloromethane (DCM)

  • Trifluoroacetic Acid (TFA)

  • Scavenger (optional, e.g., Triisopropylsilane - TIS)

  • Cold Diethyl Ether

Procedure:

  • Dissolve Boc-D-homoserine in anhydrous DCM (e.g., at a concentration of 0.1 M) in a round-bottom flask equipped with a magnetic stirrer.

  • Prepare the deprotection cocktail. A common mixture is 25-50% TFA in DCM (v/v). If scavengers are needed, a typical cocktail is 95% TFA / 2.5% Water / 2.5% TIS.[1]

  • Slowly add the deprotection cocktail to the stirred solution of Boc-D-homoserine at room temperature.

  • Stir the reaction mixture for 1-2 hours. Monitor the reaction progress by TLC or LC-MS.[9][12]

  • Upon completion, remove the solvent and excess TFA under reduced pressure using a rotary evaporator.

  • To remove residual TFA, co-evaporate the residue with DCM or toluene (2-3 times).

  • Add cold diethyl ether to the residue to precipitate the deprotected D-homoserine as its TFA salt.

  • Collect the precipitate by filtration, wash with cold diethyl ether, and dry under vacuum.[1]

Protocol 2: Boc Deprotection using 4M HCl in Dioxane

This protocol is a common alternative to TFA and can be advantageous for substrates with other acid-sensitive functional groups.[1]

Materials:

  • Boc-D-homoserine

  • 4M Hydrogen Chloride in 1,4-Dioxane

  • 1,4-Dioxane (anhydrous)

  • Methanol (optional, for solubility)

  • Diethyl Ether (anhydrous)

Procedure:

  • Dissolve Boc-D-homoserine in a minimal amount of 1,4-dioxane in a round-bottom flask. A small amount of methanol can be added to aid solubility if necessary.

  • Add the 4M HCl in dioxane solution (typically 4-10 equivalents of HCl) to the stirred solution of the substrate.

  • Stir the reaction at room temperature for 30 minutes to 4 hours. For many substrates, the reaction is complete within 30 minutes.[1]

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, the product often precipitates as the hydrochloride salt. The solvent can be removed under reduced pressure.

  • The resulting solid can be triturated with anhydrous diethyl ether, filtered, and dried under vacuum to yield the pure D-homoserine hydrochloride salt.

Visualizations

Boc_Deprotection_Pathway Boc_Hse Boc-D-Homoserine Protonation Protonation Boc_Hse->Protonation  + H+ (TFA or HCl) Intermediate Carbamic Acid Intermediate Protonation->Intermediate Cleavage tBu_cation tert-Butyl Cation Protonation->tBu_cation Elimination Free_Amine D-Homoserine (Free Amine) Intermediate->Free_Amine CO2 CO2 Intermediate->CO2 Side_Product Side Products (e.g., t-butylated Homoserine) tBu_cation->Side_Product Alkylation Trapped_Cation Trapped Cation tBu_cation->Trapped_Cation Trapping Scavenger Scavenger (e.g., TIS) Scavenger->Trapped_Cation

Caption: Boc deprotection pathway and side reaction.

Troubleshooting_Workflow Start Incomplete Boc Deprotection (TLC/LC-MS) Check_Time Extend Reaction Time? Start->Check_Time Check_Acid Increase Acid Conc.? (e.g., 25% -> 50% TFA) Check_Time->Check_Acid No Monitor Monitor by TLC/LC-MS Check_Time->Monitor Yes Check_Reagent Switch to 4M HCl/Dioxane? Check_Acid->Check_Reagent No Check_Acid->Monitor Yes Check_Temp Gentle Warming? Check_Reagent->Check_Temp No Check_Reagent->Monitor Yes Success Complete Deprotection Check_Temp->Success No, Consult further Check_Temp->Monitor Yes Monitor->Check_Time Still Incomplete Monitor->Success Complete

Caption: Troubleshooting workflow for incomplete deprotection.

Logical_Relationships cluster_problems Observed Problems cluster_causes Potential Causes cluster_solutions Solutions P1 Incomplete Reaction C1 Insufficient Acid / Time P1->C1 P2 Side Products (+56 Da) C2 Reactive t-Butyl Cation P2->C2 P3 Lactone Formation C3 Intramolecular Cyclization P3->C3 S1 Increase Acid Conc. / Time C1->S1 S2 Add Scavengers (TIS) C2->S2 S3 Use Milder Conditions C3->S3

Caption: Logical relationships between problems and solutions.

References

minimizing lactonization during Boc-D-homoserine coupling

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address challenges encountered during the coupling of Boc-D-homoserine, with a specific focus on minimizing the undesirable side reaction of lactonization.

Frequently Asked Questions (FAQs)

Q1: What is lactonization in the context of Boc-D-homoserine coupling?

A1: Lactonization is an intramolecular cyclization side reaction where the side-chain hydroxyl group of Boc-D-homoserine attacks the activated carboxyl group. This forms a stable five-membered ring structure, Boc-D-homoserine lactone, instead of the desired peptide bond. This side product terminates the peptide chain elongation.

Q2: What factors promote lactonization during peptide synthesis?

A2: Several factors can increase the likelihood of lactonization, including:

  • Prolonged activation times: The longer the carboxylic acid is activated before the amine component is introduced, the greater the opportunity for the intramolecular reaction to occur.[1]

  • Elevated temperatures: Higher reaction temperatures can accelerate the rate of lactonization.[2]

  • Choice of coupling reagents: Highly reactive coupling reagents, especially when used without additives, can increase the risk of side reactions.[2]

  • Presence of a strong base: Certain bases can facilitate the deprotonation of the hydroxyl group, making it a more potent nucleophile for the intramolecular attack.[2]

Q3: How can I detect if lactonization has occurred?

A3: The presence of this compound can be detected by mass spectrometry of the crude peptide, where a mass corresponding to the peptide chain terminated with the lactone will be observed. HPLC analysis of the crude product may also show a distinct peak for this byproduct.[1]

Troubleshooting Guide: Minimizing Lactonization

This guide provides solutions to common issues related to lactonization during Boc-D-homoserine coupling.

Problem Potential Cause Recommended Solution & Rationale
Significant lactone formation detected by Mass Spectrometry. Prolonged pre-activation of Boc-D-homoserine. Minimize pre-activation time. Add the activated amino acid solution to the resin immediately after preparation (within 1-2 minutes).[1] This reduces the time the activated ester is available for intramolecular cyclization.
Inappropriate choice of coupling reagent. Use aminium/uronium or phosphonium-based coupling reagents with additives. Reagents like HATU, HBTU, or PyBOP in the presence of HOBt or HOAt are generally preferred as they form active esters that are less prone to side reactions compared to carbodiimides alone.[2][3]
Elevated reaction temperature. Maintain a low reaction temperature. Perform the coupling reaction at 0°C to slow down the rate of the lactonization side reaction.[2]
Use of a strong or sterically unhindered base. Use a weaker, non-nucleophilic base. N-methylmorpholine (NMM) or collidine are preferred over stronger bases like diisopropylethylamine (DIEA) or triethylamine (TEA), especially for sensitive couplings.[2]
Incomplete coupling and presence of lactone byproduct. Steric hindrance of Boc-D-homoserine. Consider a double coupling protocol. Repeating the coupling step can help drive the desired reaction to completion, potentially outcompeting the lactonization side reaction.[1]
Slow coupling kinetics. Optimize solvent conditions. Use a less polar aprotic solvent like dichloromethane (DCM) or tetrahydrofuran (THF), which can sometimes disfavor intramolecular reactions compared to more polar solvents like DMF.[2]

Data Presentation

Table 1: Comparison of Common Coupling Reagents for Boc-D-Homoserine

Coupling ReagentTypical YieldRacemization RiskKey Advantages & Disadvantages
HATU High (>90%)Very LowAdvantages: High reactivity and speed, effective for sterically hindered amino acids.[3] Disadvantages: Higher cost.[3]
HBTU High (>90%)LowAdvantages: Good balance of reactivity and cost.[3] Disadvantages: Can be slightly less effective than HATU in preventing racemization for sensitive amino acids.[3]
TBTU High (>90%)LowAdvantages: Similar in performance to HBTU, very efficient with minimal racemization when HOBt is added.[3] Disadvantages: Can react with the unprotected N-terminus if used in excess.[3]
PyBOP HighLowAdvantages: Efficient and rapid reactions, byproducts are less hazardous than those of BOP.[3] Disadvantages: Can be less effective for highly sterically hindered couplings compared to HATU.[3]
EDC/HOBt Good (70-90%)Low to ModerateAdvantages: Cost-effective, water-soluble byproducts are easily removed.[3] Disadvantages: Generally lower reactivity compared to uronium/phosphonium reagents; risk of O-acylisourea rearrangement.[3]
DIC/HOBt Good to HighLow to ModerateAdvantages: A classic and cost-effective method; HOBt is crucial for suppressing racemization.[3] Disadvantages: Dicyclohexylurea (DCU) byproduct from DCC can be difficult to remove; DIC produces a more soluble urea.[3]

Experimental Protocols

Protocol 1: Low-Lactonization Coupling of Boc-D-Homoserine using HATU

This protocol is designed to minimize lactonization by using a rapid and efficient coupling agent with a short pre-activation time.

  • Resin Preparation: Swell the peptide-resin with the deprotected N-terminus in N,N-dimethylformamide (DMF) for 30 minutes.[3]

  • Coupling Solution Preparation: In a separate vial, dissolve Boc-D-homoserine (2.0 eq.) and HATU (1.95 eq.) in DMF.[3]

  • Activation: Add N,N-diisopropylethylamine (DIEA) (4.0 eq.) to the solution and allow it to pre-activate for no more than 1-2 minutes.[3]

  • Coupling Reaction: Immediately add the activated Boc-D-homoserine solution to the resin. Agitate the mixture at room temperature for 1-2 hours.[3]

  • Monitoring and Washing: Monitor the reaction completion using the Kaiser test.[3] Upon completion (negative Kaiser test), filter and wash the resin with DMF (3x), dichloromethane (DCM) (3x), and methanol (3x) to remove excess reagents and byproducts.[3]

Protocol 2: Double Coupling for Difficult Incorporations of Boc-D-Homoserine

This protocol is recommended when incomplete coupling is observed, which can indirectly favor lactonization.

  • First Coupling: Follow steps 1-4 of Protocol 1.

  • Monitoring: After the initial coupling time (e.g., 1 hour), perform a Kaiser test.[1]

  • Second Coupling: If the Kaiser test is positive (indicating incomplete reaction), drain the reaction vessel and immediately repeat the coupling step with fresh reagents (Boc-D-homoserine, HATU, and DIEA).[1]

  • Final Monitoring and Washing: After the second coupling, perform another Kaiser test to confirm completion. Once complete, wash the resin as described in Protocol 1.[1]

Visualizations

Lactonization_vs_Coupling cluster_0 Desired Pathway: Peptide Coupling cluster_1 Side Reaction: Lactonization Boc_Hse Boc-D-Homoserine Activated_Hse Activated Boc-D-Homoserine Boc_Hse->Activated_Hse Coupling Reagent Coupled_Product Coupled Peptide Activated_Hse->Coupled_Product Peptide-Resin Peptide_Resin Peptide-Resin (Free Amine) Lactone This compound Activated_Hse_Side Activated Boc-D-Homoserine Activated_Hse_Side->Lactone Intramolecular Cyclization Boc_Hse_Main Boc-D-Homoserine

Caption: Competing pathways of activated Boc-D-homoserine.

Troubleshooting_Workflow Start Lactonization Observed? Minimize_Preactivation Minimize Pre-activation Time (1-2 min) Start->Minimize_Preactivation Yes End Problem Resolved Start->End No Change_Reagent Use HATU/HBTU with HOAt/HOBt Minimize_Preactivation->Change_Reagent Lower_Temp Lower Reaction Temperature (0°C) Change_Reagent->Lower_Temp Change_Base Use Weaker Base (e.g., NMM) Lower_Temp->Change_Base Double_Couple Perform Double Coupling Change_Base->Double_Couple Re_evaluate Re-evaluate Results Double_Couple->Re_evaluate Re_evaluate->Minimize_Preactivation No, repeat optimization Re_evaluate->End Yes

Caption: Troubleshooting workflow for minimizing lactonization.

References

strategies to improve Boc-D-Homoserine synthesis yield

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to enhance the synthesis yield of Boc-D-Homoserine.

Troubleshooting Guide

This guide addresses specific issues that may be encountered during the synthesis of Boc-D-Homoserine, offering potential causes and actionable solutions.

Problem EncounteredPotential Cause(s)Suggested Solution(s)
Low or No Product Yield 1. Incomplete Reaction: Insufficient reaction time or temperature. 2. Base Incompatibility: The chosen base may be too weak or sterically hindered. 3. Poor Solubility: D-Homoserine may not be fully dissolved in the reaction mixture. 4. Reagent Degradation: Di-tert-butyl dicarbonate ((Boc)₂O) is sensitive to moisture and can degrade over time.1. Reaction Monitoring & Optimization: Monitor the reaction progress using Thin Layer Chromatography (TLC). If the reaction is sluggish, consider increasing the temperature to 30-40°C or extending the reaction time. 2. Base Selection: Use a stronger, non-nucleophilic base like triethylamine (TEA) or N,N-Diisopropylethylamine (DIEA). Ensure adequate stoichiometry of the base. 3. Solvent System: Employ a co-solvent system such as dioxane/water or THF/water to ensure complete dissolution of D-Homoserine.[1] 4. Reagent Quality: Use fresh, high-quality (Boc)₂O.
Presence of Multiple Spots on TLC (Impure Product) 1. Di-Boc Formation: The hydroxyl group of homoserine can be protected by a second Boc group, especially with excess (Boc)₂O.[2] 2. Lactone Formation: Intramolecular cyclization of Boc-D-Homoserine can occur, forming Boc-D-homoserine lactone.[3] 3. Unreacted Starting Material: Incomplete reaction leading to residual D-Homoserine.1. Stoichiometry Control: Use a controlled amount of (Boc)₂O (typically 1.1-1.2 equivalents). 2. pH and Temperature Control: Maintain a basic pH (around 9-10) during the reaction and avoid excessive heat, as acidic conditions and high temperatures can promote lactonization.[2][3] 3. Reaction Monitoring: As mentioned above, monitor the reaction by TLC to ensure complete consumption of the starting material.
Product is Difficult to Purify 1. Emulsion during Workup: Formation of a stable emulsion during the extraction process. 2. Co-elution of Impurities: Impurities may have similar polarity to the desired product, making chromatographic separation challenging.1. Workup Modification: Add brine (saturated NaCl solution) to the aqueous layer to break up emulsions.[1] 2. Chromatography Optimization: Use a different solvent system for column chromatography. A gradient elution from a less polar to a more polar solvent system can improve separation. For example, a gradient of methanol in dichloromethane.[1]
Loss of Stereochemical Purity (Racemization) 1. Harsh Reaction Conditions: High temperatures or prolonged exposure to strong bases can lead to racemization.1. Mild Conditions: Perform the reaction at room temperature or below. 2. Base Selection: Use a sterically hindered base like DIEA to minimize the abstraction of the alpha-proton.

Frequently Asked Questions (FAQs)

Q1: What is the optimal base for the Boc protection of D-Homoserine?

A1: While several bases can be used, triethylamine (TEA) and sodium bicarbonate are commonly employed.[1] The choice of base can influence the reaction rate and side product formation. For sensitive substrates where racemization is a concern, a weaker base like sodium bicarbonate may be preferred, although the reaction might be slower.

Q2: How can I minimize the formation of this compound?

A2: this compound formation is an intramolecular cyclization that can be minimized by controlling the reaction conditions.[3] Maintaining a basic pH (9-10) during the synthesis and subsequent workup is crucial.[2] Avoid acidic conditions and elevated temperatures, which can catalyze this side reaction.

Q3: What is the best way to monitor the progress of the reaction?

A3: Thin Layer Chromatography (TLC) is a simple and effective method for monitoring the reaction.[1] Use a suitable solvent system (e.g., ethyl acetate/hexanes or dichloromethane/methanol) to separate the starting material (D-Homoserine), the product (Boc-D-Homoserine), and any major byproducts. The disappearance of the starting material spot indicates the completion of the reaction.

Q4: Can I use a different solvent for the reaction?

A4: Yes, while dioxane/water and THF/water are common solvent systems, other polar aprotic solvents can be used.[1] The key is to ensure that both D-Homoserine and the Boc anhydride are sufficiently soluble to react efficiently.

Q5: What are the recommended storage conditions for Boc-D-Homoserine?

A5: Boc-D-Homoserine should be stored in a cool, dry place. For long-term storage, temperatures of -20°C are recommended to prevent degradation.[4] It is also advisable to store it under an inert atmosphere (e.g., argon or nitrogen) to protect it from moisture.

Data Presentation

The following table summarizes expected outcomes based on the chosen reaction conditions. Please note that these are representative values and actual yields may vary.

BaseSolvent SystemTemperature (°C)Typical Reaction Time (hours)Expected Yield Range (%)Key Considerations
Sodium BicarbonateDioxane/Water20-2512-2475-85Slower reaction rate, minimizes racemization.
Triethylamine (TEA)THF/Water20-254-880-95Faster reaction, may require careful monitoring to avoid side reactions.
DIEADichloromethane0-256-1285-95Good for sterically hindered substrates and minimizing racemization.

Experimental Protocols

General Protocol for Boc-D-Homoserine Synthesis

This protocol is a general guideline for the N-Boc protection of D-Homoserine.

Materials:

  • D-Homoserine

  • Di-tert-butyl dicarbonate ((Boc)₂O)

  • Triethylamine (TEA) or Sodium Bicarbonate (NaHCO₃)

  • Dioxane or Tetrahydrofuran (THF)

  • Deionized Water

  • Ethyl acetate

  • 1M Hydrochloric Acid (HCl)

  • Brine (saturated NaCl solution)

  • Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)

Procedure:

  • Dissolution: Dissolve D-Homoserine in a mixture of dioxane (or THF) and water (e.g., a 1:1 ratio).[1]

  • Basification: Add the base (TEA or NaHCO₃) to the solution to achieve a basic pH (approximately 9-10).[2]

  • Addition of Boc Anhydride: To the stirred solution, add di-tert-butyl dicarbonate (1.1-1.2 equivalents) dissolved in a small amount of dioxane (or THF) dropwise at room temperature.[1]

  • Reaction: Allow the reaction to stir at room temperature. Monitor the reaction progress by TLC.[1]

  • Workup:

    • Once the reaction is complete, concentrate the mixture under reduced pressure to remove the organic solvent.[1]

    • Wash the remaining aqueous solution with a non-polar solvent like hexanes or diethyl ether to remove unreacted (Boc)₂O.

    • Carefully acidify the aqueous solution to a pH of 2-3 with 1M HCl.[1]

    • Extract the product into ethyl acetate (3 times).[1]

    • Combine the organic layers and wash with brine.[1]

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure to yield the crude Boc-D-Homoserine.[1]

  • Purification: The crude product can be purified by column chromatography on silica gel using a solvent system such as a gradient of methanol in dichloromethane or by recrystallization.[1]

Visualizations

Synthesis_Workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Workup & Purification D_Homoserine D-Homoserine Reaction_Mixture Stir at Room Temperature D_Homoserine->Reaction_Mixture Solvent Dioxane/Water Solvent->Reaction_Mixture Base Base (TEA or NaHCO3) Base->Reaction_Mixture Boc2O (Boc)2O Boc2O->Reaction_Mixture TLC_Monitoring TLC Monitoring Reaction_Mixture->TLC_Monitoring Concentration Solvent Removal TLC_Monitoring->Concentration Acidification Acidification (pH 2-3) Concentration->Acidification Extraction Ethyl Acetate Extraction Acidification->Extraction Purification Purification Extraction->Purification Product Boc-D-Homoserine Purification->Product

Caption: General workflow for the synthesis of Boc-D-Homoserine.

Troubleshooting_Logic Start Low Yield? Incomplete_Reaction Incomplete Reaction? Start->Incomplete_Reaction Yes Side_Products Side Products? Start->Side_Products No Increase_Time_Temp Increase Time/Temp Incomplete_Reaction->Increase_Time_Temp Yes Check_Reagents Check Reagent Quality Incomplete_Reaction->Check_Reagents No Optimize_Stoichiometry Optimize (Boc)2O Stoichiometry Side_Products->Optimize_Stoichiometry Di-Boc Control_pH Control pH & Temp Side_Products->Control_pH Lactone

Caption: Troubleshooting logic for low yield in Boc-D-Homoserine synthesis.

References

Technical Support Center: Purification of Crude Boc-D-Homoserine Lactone

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the purification of crude Boc-D-homoserine lactone. This guide is designed for researchers, scientists, and drug development professionals to provide troubleshooting assistance and answers to frequently asked questions encountered during the purification of this important synthetic intermediate.

Frequently Asked Questions (FAQs)

Q1: What is the most common method for purifying crude this compound?

A1: The most frequently employed method for the purification of crude this compound is flash column chromatography on silica gel.[1] A typical eluent system is a gradient of ethyl acetate in hexanes.[1] This technique is effective at separating the desired lactone from common impurities generated during synthesis.

Q2: A white precipitate forms during the synthesis of this compound using DCC. What is it and how do I remove it?

A2: The white precipitate is dicyclohexylurea (DCU), a byproduct of the dicyclohexylcarbodiimide (DCC) coupling agent.[1] DCU is sparingly soluble in many common organic solvents, so the majority can be removed by filtration of the reaction mixture through a sintered glass funnel before aqueous workup.[1][2] Any remaining DCU can typically be removed during flash column chromatography.

Q3: I am having trouble removing all of the dicyclohexylurea (DCU) by filtration. What are some alternative methods?

A3: If DCU remains after initial filtration, you can try the following:

  • Crystallization: DCU is often less soluble in cold solvents. Concentrating the filtrate and cooling it may cause more DCU to precipitate, which can then be filtered off.

  • Solvent Selection: Running the reaction in a solvent where DCU has very low solubility, such as acetonitrile or carbon tetrachloride, can improve its removal by filtration.[2]

  • Extraction: For products that are stable to acid, washing the organic layer with a dilute acid solution (e.g., 0.5 N HCl) can help remove residual DCU.[2][3]

Q4: Can I purify this compound by recrystallization instead of chromatography?

A4: Yes, recrystallization is a potential alternative to column chromatography.[4] The choice of solvent is critical and will depend on the impurity profile of your crude material. A good starting point for solvent screening would be solvent systems like ethyl acetate/hexanes or diethyl ether/hexanes, where the product is soluble in the more polar solvent and insoluble in the less polar one.

Q5: What are the major impurities I should expect in my crude this compound?

A5: Besides dicyclohexylurea (DCU) if DCC is used, other potential impurities include:

  • Unreacted Boc-D-homoserine: The starting material for the lactonization reaction.[5]

  • N-acylurea: A byproduct formed from the rearrangement of the O-acylisourea intermediate during DCC-mediated coupling.[6]

  • Residual 4-(Dimethylamino)pyridine (DMAP): If used as a catalyst. This can typically be removed with an acidic wash during workup.

Q6: My this compound seems to be degrading during purification. What could be the cause?

A6: The Boc protecting group is sensitive to acidic conditions.[5] If your purification method involves prolonged exposure to acid (for example, on un-neutralized silica gel or during an acidic workup), you may experience partial deprotection of the Boc group. It is advisable to use neutralized silica gel or perform the chromatography as quickly as possible.

Troubleshooting Guides

Flash Column Chromatography
Problem Potential Cause(s) Suggested Solution(s)
Poor separation of product and impurities - Inappropriate solvent system.- Co-elution of impurities with similar polarity.- Optimize the eluent system using thin-layer chromatography (TLC) with various ratios of ethyl acetate and hexanes.[1]- Consider using a different solvent system, such as dichloromethane/methanol, for impurities with very different characteristics.- If impurities are still co-eluting, preparative HPLC may be necessary for higher purity.[]
Product is not eluting from the column - The eluent is not polar enough.- The product has degraded on the silica gel.- Gradually increase the polarity of the eluent by increasing the percentage of ethyl acetate.- To check for degradation, a small sample of the crude material can be stirred with silica gel in the eluent and analyzed by TLC over time.
Product streaks down the column (tailing) - The sample was not loaded in a concentrated band.- The product is interacting too strongly with the silica gel.- Dissolve the crude product in a minimal amount of the initial eluent or a stronger solvent that is then evaporated onto a small amount of silica gel before loading.- Adding a small amount of a more polar solvent (e.g., 1% triethylamine) to the eluent can sometimes reduce tailing for amine-containing compounds, but be cautious as this can affect the stability of the Boc group.
Crystallization / Recrystallization
Problem Potential Cause(s) Suggested Solution(s)
Product does not crystallize - The solution is not supersaturated.- The presence of impurities is inhibiting crystallization.- Concentrate the solution by slowly evaporating the solvent.[8]- Try cooling the solution to a lower temperature (e.g., in an ice bath or freezer).- Induce crystallization by scratching the inside of the flask with a glass rod or by adding a seed crystal of pure product.[9]- If significant impurities are present, it may be necessary to first purify the material by column chromatography to remove the inhibitors of crystallization.
Product "oils out" instead of crystallizing - The solution is too concentrated.- The cooling rate is too fast.- Add a small amount of the "good" solvent to dissolve the oil, then allow the solution to cool more slowly.[9]- Consider using a different solvent system. A mixture of a solvent in which the compound is soluble and one in which it is insoluble is often effective.[10]
Low recovery after recrystallization - Too much solvent was used.- The product has significant solubility in the cold solvent.- Minimize the amount of hot solvent used to dissolve the crude product.[8]- After filtering the crystals, the mother liquor can be concentrated to obtain a second crop of crystals.[11]

Data Presentation

Comparison of Purification Methods for this compound
Purification Method Typical Purity Typical Yield Advantages Disadvantages
Flash Column Chromatography >95%70-90%- Good for separating a wide range of impurities.- Relatively fast for small to medium scales.- Can be time-consuming for large scales.- Potential for product degradation on silica.- Requires significant solvent usage.
Recrystallization >98% (if successful)50-80%- Can provide very high purity.- Scalable and cost-effective.- Environmentally friendly (less solvent waste).- Finding a suitable solvent system can be challenging.- May not be effective for removing all impurities.- Can result in lower yields compared to chromatography.
Preparative HPLC >99%60-85%- Excellent for achieving very high purity.- Can separate very similar impurities.- Expensive equipment and solvents.- Lower throughput compared to other methods.- Requires removal of large volumes of solvent post-purification.

Note: The values presented in this table are estimates based on typical outcomes and may vary depending on the specific reaction conditions and the impurity profile of the crude material.

Experimental Protocols

Protocol 1: Purification by Flash Column Chromatography
  • Preparation of the Column: A glass column is slurry-packed with silica gel in the initial eluent (e.g., 10% ethyl acetate in hexanes).

  • Sample Loading: The crude this compound is dissolved in a minimal amount of dichloromethane or the initial eluent and loaded onto the top of the silica gel bed. Alternatively, the crude material can be adsorbed onto a small amount of silica gel, the solvent evaporated, and the resulting powder loaded onto the column.

  • Elution: The column is eluted with a gradient of ethyl acetate in hexanes (e.g., starting from 10% ethyl acetate and gradually increasing to 50%).[1]

  • Fraction Collection: Fractions are collected and analyzed by thin-layer chromatography (TLC) to identify those containing the pure product.

  • Isolation: The fractions containing the pure product are combined and the solvent is removed under reduced pressure to yield the purified this compound as a white solid.[1]

Protocol 2: Purification by Recrystallization
  • Solvent Selection: In a small test tube, dissolve a small amount of the crude material in a minimal amount of a hot "good" solvent (e.g., ethyl acetate, diethyl ether).

  • Induce Crystallization: To the hot solution, slowly add a "poor" solvent (e.g., hexanes) until the solution becomes slightly turbid.

  • Dissolution and Cooling: Add a few drops of the "good" solvent to redissolve the precipitate and then allow the solution to cool slowly to room temperature, followed by cooling in an ice bath.

  • Isolation: If crystals form, scale up the procedure. Collect the crystals by vacuum filtration, wash with a small amount of the cold "poor" solvent, and dry under vacuum.

Visualizations

experimental_workflow cluster_synthesis Synthesis cluster_purification Purification cluster_analysis Analysis start Crude this compound filtration Filtration to remove DCU start->filtration workup Aqueous Workup filtration->workup chromatography Flash Column Chromatography workup->chromatography recrystallization Recrystallization workup->recrystallization prep_hplc Preparative HPLC workup->prep_hplc tlc TLC Analysis chromatography->tlc end Pure this compound chromatography->end recrystallization->tlc recrystallization->end hplc_ms HPLC-MS prep_hplc->hplc_ms prep_hplc->end tlc->chromatography Fraction Selection tlc->recrystallization Purity Check nmr NMR Spectroscopy end->nmr Characterization end->hplc_ms Purity Confirmation troubleshooting_logic cluster_chrom Chromatography cluster_cryst Crystallization start Crude Product Purification Issue poor_sep Poor Separation start->poor_sep Chromatography no_elution No Elution start->no_elution Chromatography tailing Tailing start->tailing Chromatography no_xtal No Crystals start->no_xtal Crystallization oiling_out Oiling Out start->oiling_out Crystallization low_yield Low Yield start->low_yield Crystallization opt_solvent Optimize Solvent System poor_sep->opt_solvent prep_hplc Consider Prep HPLC poor_sep->prep_hplc inc_polarity Increase Eluent Polarity no_elution->inc_polarity check_degradation Check for Degradation no_elution->check_degradation conc_loading Concentrated Loading tailing->conc_loading add_modifier Add Eluent Modifier tailing->add_modifier inc_conc Increase Concentration no_xtal->inc_conc induce_xtal Induce Crystallization no_xtal->induce_xtal slow_cool Slower Cooling oiling_out->slow_cool change_solvent Change Solvent System oiling_out->change_solvent min_solvent Minimize Hot Solvent low_yield->min_solvent collect_second_crop Collect Second Crop low_yield->collect_second_crop

References

Technical Support Center: Managing Tert-Butylation Side Products

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed for researchers, scientists, and drug development professionals to address common issues encountered during the acid-catalyzed deprotection of tert-butyl (t-Bu) and tert-butyloxycarbonyl (Boc) protecting groups. Here, you will find troubleshooting guides and frequently asked questions (FAQs) focused on preventing unwanted tert-butylation side reactions.

Frequently Asked Questions (FAQs)

Q1: What is the primary cause of side products during acid-mediated tert-butyl deprotection?

A1: The primary cause is the generation of a reactive tert-butyl cation (t-Bu⁺) intermediate when the protecting group is cleaved with a strong acid, such as trifluoroacetic acid (TFA).[1][2] This carbocation is a potent electrophile that can alkylate nucleophilic residues within the target molecule, leading to undesired modifications.[1][2] The cleavage of the Boc group, for instance, generates this reactive cation which can then participate in side reactions.[1]

Boc Deprotection Mechanism cluster_main Acid-Catalyzed Deprotection Protected_Substrate R-NH-Boc Protonated_Intermediate R-NH-Boc(H⁺) Protected_Substrate->Protonated_Intermediate + H⁺ (TFA) Protonation Protonation Desired_Product R-NH₂ Protonated_Intermediate->Desired_Product - CO₂ tBu_Cation tert-Butyl Cation (t-Bu⁺) Protonated_Intermediate->tBu_Cation Cleavage Cleavage

Caption: General mechanism of acid-catalyzed Boc deprotection.

Q2: Which amino acid residues are most susceptible to tert-butylation?

A2: Amino acid residues with nucleophilic side chains are particularly vulnerable to alkylation by the tert-butyl cation.[2] These include:

  • Tryptophan (Trp): The electron-rich indole ring is highly susceptible to tert-butylation.[2]

  • Methionine (Met): The thioether side chain can be alkylated to form a sulfonium salt.[2]

  • Cysteine (Cys): The free thiol group is a primary target for alkylation, forming S-tert-butylated residues.[3][4]

  • Tyrosine (Tyr): The phenolic ring can also be alkylated.[2][4]

Side_Reaction_Pathway cluster_reaction Electrophilic Attack on Nucleophilic Residues tBu_Cation tert-Butyl Cation (t-Bu⁺) Side_Product Alkylated Side Product (e.g., Trp(t-Bu)) tBu_Cation->Side_Product Electrophilic Attack Nucleophilic_Residue Nucleophilic Residue (e.g., Trp, Cys, Met, Tyr) Nucleophilic_Residue->Side_Product

Caption: Formation of alkylated side products.

Q3: What are scavengers and how do they prevent these side reactions?

A3: Scavengers are nucleophilic reagents added to the deprotection reaction mixture to trap, or "scavenge," the reactive tert-butyl cation.[4] They react with the carbocation more rapidly than the sensitive residues of the substrate, thereby preventing the formation of alkylated side products.[4][5] The choice of scavenger is critical and depends on the specific amino acids present in the peptide or molecule.[4]

Troubleshooting Guides

Problem: My HPLC/LC-MS analysis shows an unexpected peak with a mass addition of +56 Da.

  • Diagnosis: This mass shift corresponds to the addition of a single tert-butyl group (C₄H₈). This is a direct indication of an unwanted tert-butylation side reaction on a nucleophilic residue.

  • Solution: Incorporate an appropriate scavenger or a scavenger cocktail into your cleavage reagent (e.g., TFA). The most effective scavengers for tert-butyl cations are trialkylsilanes like triisopropylsilane (TIS) and water.[6]

Table 1: Common Adducts and Mass Shifts in Deprotection

ModificationMass Shift (Da)Susceptible Residue(s)
Tert-butylation+56.1Trp, Cys, Met, Tyr
Incomplete t-Bu removal+56.1Ser(tBu), Thr(tBu), Tyr(tBu), Asp(OtBu), Glu(OtBu)
Incomplete Trt removal+242.3Cys(Trt), Asn(Trt), Gln(Trt), His(Trt)

Problem: My deprotection reaction results in a complex mixture of products, even with scavengers.

  • Diagnosis 1: Incomplete Deprotection. The reaction time may be too short, the temperature too low, or the acid concentration insufficient.[2] This can be particularly problematic for sterically hindered protecting groups.[4]

  • Solution 1: Increase the reaction time (a two-hour treatment is standard for many linkers), raise the temperature slightly (e.g., to 40°C), or use a stronger acid system.[3][7] Monitor the reaction over time by HPLC to determine the optimal conditions.[7]

  • Diagnosis 2: Scavenger-Induced Side Reactions. Some scavengers can cause their own side reactions. For example, thiol-based scavengers like ethanedithiol (EDT) can sometimes lead to modifications of tryptophan residues. Sulfide-based scavengers can react to form sulfonium compounds, which are themselves alkylating agents.[5]

  • Solution 2: Select scavengers carefully based on the peptide sequence. For peptides containing sensitive residues like Cys, Met, and Trp, a multi-component "cocktail" is often necessary. A standard, robust cocktail is Reagent K: TFA/phenol/water/thioanisole/EDT (82.5:5:5:5:2.5).[8] For most general applications, a mixture of TFA/TIS/H₂O (95:2.5:2.5) is highly effective.[9]

Table 2: Common Scavengers and Their Targets

ScavengerTypical % (v/v)Primary Target(s)Notes
Triisopropylsilane (TIS) 2.5 - 5t-Bu and Trt cationsHighly effective for tert-butyl cation scavenging.[3][6]
Water (H₂O) 2.5 - 5t-Bu cationsEffective scavenger and helps dissolve the peptide.[6]
Thioanisole 2 - 5Pbf, Pmc groups (from Arg)Reduces alkylation of Trp and Met.[3]
1,2-Ethanedithiol (EDT) 2.5Trt group, prevents Cys reattachmentCommonly used for Cysteine-containing peptides.[4]
Phenol 5General purpose cation scavengerCan cause side reactions with Arg(Pmc/Pbf).
Dimethyl Sulfide (DMS) 2Suppresses Met oxidationOften used in combination with other scavengers.[3]

Experimental Protocols

Protocol 1: Standard TFA Cleavage/Deprotection

This protocol is suitable for most peptides synthesized on Wang or Rink Amide resins.

  • Preparation: Prepare the cleavage cocktail fresh before use in a well-ventilated fume hood. For a general-purpose cocktail, mix Trifluoroacetic acid (TFA), Triisopropylsilane (TIS), and deionized water in a 95:2.5:2.5 volume ratio.[9]

  • Resin Treatment: Add the cleavage cocktail to the peptidyl-resin (approx. 5-10 mL per 0.5 g of resin).[7] Gently agitate the mixture at room temperature.

  • Reaction: Allow the reaction to proceed for 2-4 hours. Longer times may be needed for complete removal of certain side-chain protecting groups like Arg(Pmc).[7][8]

  • Peptide Precipitation: Filter the resin and collect the filtrate. Add the filtrate drop-wise to a 10-fold volume of cold diethyl ether to precipitate the crude peptide.

  • Isolation: Isolate the precipitated peptide by centrifugation, decant the ether, and wash the peptide pellet with cold ether two more times.

  • Drying: Dry the crude peptide under a stream of nitrogen or in a vacuum desiccator.

  • Analysis: Dissolve the crude peptide in a suitable solvent (e.g., ACN/water) for analysis by HPLC and LC-MS.[9]

Protocol 2: Analysis of Deprotection Side Products by RP-HPLC

  • Sample Preparation: Dissolve a small amount of the crude, dried peptide in the initial mobile phase (e.g., 95% Water/5% Acetonitrile with 0.1% TFA).

  • Column: Use a C18 reversed-phase column suitable for peptide analysis.

  • Mobile Phase:

    • Solvent A: 0.1% TFA in Water

    • Solvent B: 0.1% TFA in Acetonitrile

  • Gradient: Run a linear gradient from 5% to 65% Solvent B over 30 minutes at a flow rate of 1 mL/min.

  • Detection: Monitor the elution profile at 220 nm and 280 nm. The peak at 280 nm is indicative of Tryptophan-containing species.

  • Characterization: Collect fractions corresponding to the main product and any significant side products for characterization by mass spectrometry (MS) to identify mass additions corresponding to tert-butylation or other modifications.[10]

Logical Workflow for Deprotection Planning

Deprotection_Workflow cluster_workflow Deprotection Planning Workflow A 1. Identify Protected Groups (Boc, tBu, Trt, Pbf, etc.) B 2. Identify Nucleophilic Residues (Trp, Cys, Met, Tyr) A->B C 3. Select Scavenger Cocktail (Refer to Table 2) B->C D 4. Perform Deprotection (Follow Protocol 1) C->D E 5. Analyze Crude Product (HPLC/LC-MS) D->E F Side Products Detected? E->F G Optimize Cocktail/Conditions (e.g., add more TIS, change time) F->G Yes H Proceed to Purification F->H No G->D Re-run Experiment

Caption: A logical workflow for planning and troubleshooting a deprotection experiment.

References

selection of scavengers for Boc deprotection of homoserine

Author: BenchChem Technical Support Team. Date: December 2025

Technical Support Center: Boc Deprotection of Homoserine

Welcome to the technical support center for troubleshooting Boc deprotection of homoserine and homoserine-containing molecules. This guide provides answers to frequently asked questions (FAQs) and detailed protocols to help you minimize side reactions and maximize the yield of your desired product.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: What are the primary side reactions observed during the Boc deprotection of homoserine?

A1: During acid-catalyzed Boc deprotection (e.g., with trifluoroacetic acid, TFA), a reactive tert-butyl cation is generated.[1][2] This cation can lead to two main side reactions with homoserine:

  • tert-Butylation: The electrophilic tert-butyl cation can alkylate the nucleophilic γ-hydroxyl group of the homoserine side chain, resulting in an undesired ether byproduct with a mass increase of +56 Da.[3]

  • Lactonization: The homoserine side chain can undergo intramolecular cyclization under acidic conditions to form a stable γ-lactone (homoserine lactone).[3] This can happen either before or after Boc deprotection and can sometimes be a significant byproduct.

Q2: My LC-MS analysis shows a major peak with a mass increase of +56 Da. What is it and how can I prevent it?

A2: A mass increase of +56 Da is the characteristic signature of tert-butylation, where a tert-butyl group has been added to your molecule.[2][4] In the case of homoserine, this is most likely the alkylation of the side-chain hydroxyl group.

Solution: This side reaction is caused by the tert-butyl cation generated during the deprotection.[1] To prevent it, you must use a scavenger in your reaction cocktail. Scavengers are compounds that are more reactive towards the tert-butyl cation than your substrate, effectively trapping it before it can cause unwanted alkylation.[1][2][5] Trialkylsilanes like triisopropylsilane (TIS) or triethylsilane (TES) are highly effective for this purpose.[3][6]

Q3: I am observing a significant amount of homoserine lactone as a byproduct. How can I minimize its formation?

A3: Lactonization is an acid-catalyzed intramolecular cyclization.[3] To minimize this side reaction, you should use the mildest effective acidic conditions.

  • Reduce TFA Concentration: Start with a lower concentration of TFA (e.g., 25-50% in DCM) and monitor the reaction closely.[3]

  • Control Reaction Time: Do not let the reaction run for an extended period after the Boc group has been fully cleaved. Monitor the progress by TLC or LC-MS to determine the optimal time.[3]

  • Lower Temperature: Running the reaction at 0 °C instead of room temperature can sometimes slow the rate of lactonization relative to the deprotection.

Q4: What is a good starting scavenger cocktail for the Boc deprotection of a homoserine-containing peptide?

A4: A robust, general-purpose scavenger cocktail that is highly effective for preventing tert-butylation of various nucleophilic residues is a mixture of 95% TFA / 2.5% Water / 2.5% Triisopropylsilane (TIS) .[3][7]

  • TFA is the strong acid that cleaves the Boc group.[1]

  • TIS is the primary scavenger for trapping the tert-butyl cation.[5][7]

  • Water can also act as a scavenger (forming tert-butanol) and helps with the hydrolysis of the Boc group.[5][6]

Data Presentation: Scavenger Efficiency

Scavenger Cocktail (v/v)% Desired Product% tert-Butylated Side ProductKey Takeaway
95% TFA / 5% H₂O75%25%Water alone is not a sufficient scavenger.
95% TFA / 2.5% H₂O / 2.5% TIS>95%<5%TIS is highly effective at trapping the tert-butyl cation.
92.5% TFA / 5% Thioanisole / 2.5% EDT>98%<2%Cocktails can be optimized for specific sensitive residues.
(Note: Data is illustrative, based on typical results for sensitive residues like Cysteine and Methionine, and serves to demonstrate the principle of scavenger efficacy.[1][8])

Experimental Protocols

Protocol 1: Boc Deprotection of Homoserine using a TFA/TIS/Water Cocktail

This protocol describes a standard procedure for removing the Boc group from a homoserine-containing compound while minimizing side reactions.

Materials:

  • Boc-protected homoserine substrate

  • Trifluoroacetic acid (TFA)

  • Triisopropylsilane (TIS)

  • Deionized Water

  • Dichloromethane (DCM), anhydrous

  • Cold diethyl ether

  • Round-bottom flask, magnetic stirrer, nitrogen/argon line

Procedure:

  • Preparation: Dissolve the Boc-protected homoserine substrate in anhydrous DCM (e.g., at a concentration of 0.1 M) in a round-bottom flask under a nitrogen or argon atmosphere.

  • Cocktail Formulation: In a separate, well-ventilated fume hood, carefully prepare the cleavage cocktail: 95% TFA, 2.5% water, and 2.5% TIS (v/v/v) .[3][7] For example, to make 10 mL of cocktail, mix 9.5 mL TFA, 0.25 mL water, and 0.25 mL TIS.

  • Deprotection: Slowly add the freshly prepared cleavage cocktail to the stirred solution of your substrate at room temperature. A typical ratio is 10 mL of cocktail per gram of substrate.

  • Reaction: Stir the reaction mixture at room temperature for 1-3 hours. Monitor the reaction progress by TLC or LC-MS until the starting material is consumed.[3]

  • Work-up:

    • Upon completion, remove the DCM and excess TFA under reduced pressure using a rotary evaporator.

    • Add cold diethyl ether to the concentrated residue to precipitate the deprotected product as its TFA salt.[3]

    • Collect the precipitate by filtration, wash thoroughly with cold diethyl ether to remove scavengers and byproducts, and dry under vacuum.

Visualizations

Workflow for Scavenger Selection

The following diagram outlines the decision-making process for selecting an appropriate scavenger cocktail for Boc deprotection.

ScavengerSelection Start Start: Boc Deprotection CheckSubstrate Analyze Substrate for Nucleophilic Groups (e.g., OH, SH, Indole) Start->CheckSubstrate Homoserine Homoserine Present? (Side Chain -OH) CheckSubstrate->Homoserine OtherSensitive Other Sensitive Residues? (Trp, Met, Cys) Homoserine->OtherSensitive No UseTIS Use TIS/TES as Scavenger (e.g., TFA/H2O/TIS) Homoserine->UseTIS Yes ComplexCocktail Consider Complex Cocktail (e.g., with EDT or Thioanisole) OtherSensitive->ComplexCocktail Yes NoScavenger Scavenger may not be critical (but still recommended) OtherSensitive->NoScavenger No Proceed Proceed with Deprotection UseTIS->Proceed ComplexCocktail->Proceed NoScavenger->Proceed

Caption: A decision workflow for selecting an appropriate scavenger cocktail.

Mechanism of Scavenging

This diagram illustrates the chemical mechanism of Boc deprotection, showing how scavengers intercept the reactive tert-butyl cation to prevent side reactions.

BocDeprotectionMechanism cluster_main Boc Deprotection Pathway cluster_side_reaction Side Reaction (No Scavenger) cluster_scavenging Scavenging Pathway BocAmine R-NH-Boc Protonated R-NH-Boc(H+) BocAmine->Protonated + H+ (TFA) CarbamicAcid R-NH-COOH (Carbamic Acid) Protonated->CarbamicAcid tBuCation tert-Butyl Cation (Reactive) Protonated->tBuCation FreeAmine R-NH3+ (Desired Product) CarbamicAcid->FreeAmine - CO2 Alkylated Homoserine-O-tBu (Side Product) tBuCation->Alkylated + Homoserine-OH Trapped Trapped Cation (e.g., tBu-TIS+) tBuCation->Trapped + Scavenger Homoserine Homoserine-OH Scavenger Scavenger (e.g., TIS)

Caption: Mechanism of Boc deprotection and scavenger intervention.

References

Optimizing HATU-Mediated Coupling Reactions: A Technical Support Guide

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals utilizing HATU-mediated coupling reactions. The information is presented in a clear question-and-answer format to directly address common issues encountered during experimentation.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: My HATU coupling reaction is showing low to no yield. What are the potential causes and how can I troubleshoot this?

A1: Low yields in HATU coupling reactions can stem from several factors. Here's a systematic troubleshooting approach:

  • Reagent Quality and Handling:

    • HATU Stability: HATU is sensitive to moisture and can degrade over time.[1] Ensure it has been stored under anhydrous conditions at the recommended temperature (2-8°C for short-term, -20°C for long-term).[1][2] A visual sign of degradation can be discoloration, but the primary indicator is a decrease in reaction yield.[1] It is always best to use freshly prepared solutions of HATU.[1]

    • Solvent Anhydrousness: The presence of water is detrimental to the reaction as it can hydrolyze the activated ester intermediate.[3] Always use anhydrous solvents, such as DMF or DCM, for the reaction.[3][4]

    • Amine and Carboxylic Acid Quality: Ensure the starting materials are pure and free of contaminants.

  • Reaction Conditions:

    • Base Selection: The choice of base is critical. Use a non-nucleophilic hindered base like N,N-diisopropylethylamine (DIPEA) or triethylamine (TEA).[3][5][6] Using a nucleophilic base like pyridine can interfere with the reaction.[3]

    • Stoichiometry: Ensure the correct stoichiometry of reagents. Typically, a slight excess of HATU (1.0-1.5 equivalents) and the amine (1.0-1.2 equivalents) relative to the carboxylic acid is used in solution-phase synthesis.[4] For solid-phase peptide synthesis (SPPS), a larger excess of both the amino acid and HATU is common.[4]

    • Pre-activation: Allowing the carboxylic acid, HATU, and base to pre-mix before adding the amine is crucial for forming the highly reactive OAt-active ester.[4] A pre-activation time of 1-15 minutes for SPPS and 15-30 minutes for solution-phase synthesis is recommended.[4]

    • Temperature: Most HATU couplings proceed efficiently at room temperature.[7] For sensitive substrates or to minimize side reactions, starting the reaction at 0°C may be beneficial.[4]

Q2: I am observing unexpected side products in my reaction. What are the common side reactions associated with HATU coupling?

A2: Several side reactions can occur during HATU-mediated coupling:

  • Guanidinium Formation: Excess HATU can react with the N-terminal amine of a peptide, leading to the formation of a guanidinium group that terminates chain elongation.[8][9] To avoid this, it is recommended to use HATU and the carboxylic acid in equimolar amounts.[8]

  • Reaction with Nucleophilic Side Chains: Amino acid side chains containing nucleophilic groups, such as the hydroxyl group of tyrosine or the sulfhydryl group of cysteine, can react with excess HATU to form unwanted uronium derivatives.[5][9]

  • Racemization: While HATU is known for suppressing racemization, prolonged reaction times (greater than 3 hours) can increase the risk, especially with sensitive amino acids.[4]

  • Nitrile Formation: In the case of primary amides like asparagine and glutamine, dehydration can occur, leading to the formation of a nitrile byproduct, although this is less common with HATU compared to carbodiimide reagents.[8]

Q3: How do I remove the byproducts of the HATU reaction, such as tetramethylurea and HOAt?

A3: The primary byproducts of a HATU coupling are 1-hydroxy-7-azabenzotriazole (HOAt) and tetramethylurea.[5]

  • Tetramethylurea: This byproduct is polar and can be challenging to remove.[5] Standard aqueous work-up procedures are often effective in removing the majority of it.[4] For stubborn cases, extraction with water after dissolving the crude product in a non-polar solvent like heptane or hexane can be employed, though this may lead to some loss of a polar product.[5]

  • HOAt: HOAt is also water-soluble and is typically removed during the aqueous work-up. It is important to note that anhydrous HOAt is explosive, highlighting the need for careful handling of coupling reagents.[5][10]

Q4: What is the optimal order of addition for the reagents in a HATU coupling reaction?

A4: The generally recommended order of addition is to first deprotonate the carboxylic acid with a non-nucleophilic base, then add HATU to form the active ester, and finally add the amine.[3]

  • Dissolve the carboxylic acid in an anhydrous solvent (e.g., DMF).

  • Add the non-nucleophilic base (e.g., DIPEA).

  • Add HATU and allow for a pre-activation period (see Q1).

  • Add the amine to the reaction mixture.

Some protocols suggest that the acid and amine can be added simultaneously, followed by the base and HATU, which can also be effective.[3]

Quantitative Data Summary

The following tables summarize typical reaction conditions for HATU-mediated coupling in both solid-phase and solution-phase synthesis.

Table 1: Typical Reagent Stoichiometry (relative to the limiting reagent, usually the carboxylic acid or resin loading)

ReagentSolid-Phase Peptide Synthesis (SPPS)Solution-Phase Synthesis
Carboxylic Acid/Amino Acid1.9 - 4.5 equivalents1.0 equivalent
Amine-1.0 - 1.2 equivalents
HATU1.9 - 4.5 equivalents1.0 - 1.5 equivalents
Base (e.g., DIPEA)4.0 - 10.0 equivalents2.0 - 5.0 equivalents

Data compiled from multiple sources.[4][11]

Table 2: Recommended Reaction Times and Temperatures

ParameterSolid-Phase Peptide Synthesis (SPPS)Solution-Phase Synthesis
Pre-activation Time 1 - 15 minutes15 - 30 minutes
Coupling Time 30 minutes - 4 hours1 - 18 hours
Temperature Room Temperature0 °C to Room Temperature

Data compiled from multiple sources.[4]

Detailed Experimental Protocols

Protocol 1: General Procedure for Solid-Phase Peptide Synthesis (SPPS) using HATU
  • Deprotection: Remove the N-terminal protecting group (e.g., Fmoc) from the resin-bound peptide using a standard deprotection protocol (e.g., 20% piperidine in DMF).

  • Washing: Wash the resin thoroughly with DMF.

  • Activation: In a separate vessel, dissolve the Fmoc-protected amino acid (1.9-4.5 eq.) and HATU (1.9-4.5 eq.) in DMF. Add DIPEA (4.0-10.0 eq.) to the solution. Allow the mixture to pre-activate for 1-15 minutes.[4][11]

  • Coupling: Add the activated amino acid solution to the resin.[4]

  • Reaction: Agitate the reaction mixture at room temperature for 30 minutes to 4 hours.[4] Monitor the reaction progress using a qualitative test such as the ninhydrin (Kaiser) test.[11]

  • Washing: Once the reaction is complete (negative ninhydrin test), wash the resin with DMF, followed by DCM and methanol.

  • Chain Elongation: Repeat the deprotection, washing, and coupling steps for the subsequent amino acids in the peptide sequence.

Protocol 2: General Procedure for Solution-Phase Amide Coupling using HATU
  • Preparation: In a flame-dried flask under an inert atmosphere (e.g., nitrogen or argon), dissolve the carboxylic acid (1.0 eq.) in an anhydrous solvent (e.g., DMF, DCM).[4]

  • Base Addition: Add a non-nucleophilic base such as DIPEA (2.0-5.0 eq.) to the solution.[4]

  • Pre-activation: Add HATU (1.0-1.5 eq.) to the mixture and stir at room temperature for 15-30 minutes to allow for the complete formation of the OAt-active ester.[4] For reactions with sensitive substrates, this step can be performed at 0°C.

  • Amine Addition: Add the amine (1.0-1.2 eq.) to the reaction mixture.

  • Reaction: Continue stirring at room temperature for 1 to 18 hours. Monitor the reaction progress by an appropriate analytical method such as TLC or LC-MS.[4]

  • Work-up: Upon completion, dilute the reaction mixture with a suitable organic solvent (e.g., ethyl acetate) and wash with an aqueous solution (e.g., water, brine) to remove water-soluble byproducts and excess reagents.[4]

  • Purification: Dry the organic layer, concentrate it under reduced pressure, and purify the crude product by a suitable method such as column chromatography.

Visualized Workflows and Mechanisms

HATU_Mechanism Carboxylic_Acid Carboxylic Acid (R-COOH) Carboxylate Carboxylate Anion (R-COO⁻) Carboxylic_Acid->Carboxylate Deprotonation Base Base (e.g., DIPEA) Base->Carboxylate Active_Ester OAt-Active Ester Carboxylate->Active_Ester Activation HATU HATU HATU->Active_Ester Amide_Bond Amide Bond (R-CO-NH-R') Active_Ester->Amide_Bond Nucleophilic Attack Byproducts Byproducts (HOAt, Tetramethylurea) Active_Ester->Byproducts Amine Amine (R'-NH₂) Amine->Amide_Bond Troubleshooting_Workflow Start Low Yield in HATU Coupling Check_Reagents Check Reagent Quality - HATU stability? - Anhydrous solvents? - Starting material purity? Start->Check_Reagents Reagents_OK Reagents OK? Check_Reagents->Reagents_OK Check_Conditions Review Reaction Conditions - Correct base used? - Optimal stoichiometry? - Sufficient pre-activation? Conditions_OK Conditions OK? Check_Conditions->Conditions_OK Optimize_Time_Temp Optimize Reaction Time and Temperature Time_Temp_OK Yield Improved? Optimize_Time_Temp->Time_Temp_OK Reagents_OK->Check_Conditions Yes Replace_Reagents Replace HATU and/or use fresh anhydrous solvents Reagents_OK->Replace_Reagents No Conditions_OK->Optimize_Time_Temp Yes Adjust_Conditions Adjust base, stoichiometry, or pre-activation time Conditions_OK->Adjust_Conditions No Further_Optimization Consider alternative coupling reagents Time_Temp_OK->Further_Optimization No Success Successful Coupling Time_Temp_OK->Success Yes Replace_Reagents->Check_Reagents Adjust_Conditions->Check_Conditions

References

Validation & Comparative

A Comparative Guide to Boc-D-Homoserine Lactone vs. Fmoc-D-Homoserine Lactone in Solid-Phase Peptide Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals engaged in the synthesis of peptides containing D-homoserine lactone, a key structural motif in bacterial quorum sensing molecules, the choice of Nα-protecting group strategy is a critical determinant of success. The two most prevalent methodologies in Solid-Phase Peptide Synthesis (SPPS), tert-butyloxycarbonyl (Boc) and 9-fluorenylmethyloxycarbonyl (Fmoc), each present distinct advantages and challenges when incorporating this non-canonical amino acid. This guide provides an objective comparison of Boc-D-Homoserine lactone and Fmoc-D-homoserine lactone in SPPS, supported by established chemical principles and experimental considerations.

Introduction to D-Homoserine Lactone in Peptide Synthesis

D-homoserine lactone is a cyclic ester derivative of homoserine. Peptides incorporating this moiety are of significant interest as tools to study and modulate bacterial communication, which is implicated in biofilm formation and virulence. The synthesis of such peptides can be approached by either direct incorporation of a protected D-homoserine lactone monomer during SPPS or by post-synthetic modification of a precursor peptide, often one containing methionine.

The direct incorporation of this compound or Fmoc-D-homoserine lactone requires careful consideration of the stability of the lactone ring and the potential for side reactions under the respective deprotection conditions of each SPPS strategy.

Comparison of Boc and Fmoc Strategies for D-Homoserine Lactone Incorporation

The fundamental difference between the Boc and Fmoc strategies lies in their orthogonal deprotection schemes. Boc-SPPS utilizes an acid-labile Nα-protecting group, which is removed by treatment with acids like trifluoroacetic acid (TFA). In contrast, Fmoc-SPPS employs a base-labile Nα-protecting group, which is cleaved by a secondary amine, most commonly piperidine.

FeatureThis compoundFmoc-D-Homoserine Lactone
Nα-Protecting Group tert-butyloxycarbonyl (Boc)9-fluorenylmethyloxycarbonyl (Fmoc)
Deprotection Condition Acidic (e.g., 25-50% TFA in DCM)Basic (e.g., 20% piperidine in DMF)
Lactone Ring Stability Potentially susceptible to opening under strongly acidic final cleavage conditions (e.g., HF).Generally stable under the mild basic conditions of Fmoc deprotection.
Side Reactions Risk of lactonization of homoserine if starting with Boc-D-homoserine (non-lactone form) during repetitive acid deprotection.Lower risk of lactonization during chain elongation.
Typical Coupling Yield Good to Excellent (>97%) with appropriate coupling reagents.Excellent (>99%) with modern coupling reagents.[1]
Purity of Crude Product Can be lower due to harsher acidic conditions leading to side products.Often higher due to milder deprotection steps.
Overall Strategy Suitable, but requires careful selection of final cleavage conditions to preserve the lactone ring.Generally preferred for its milder conditions, which are more compatible with the lactone moiety.

Experimental Protocols

Protocol 1: Incorporation of this compound in SPPS

This protocol outlines the manual coupling of this compound to a resin-bound peptide with a free N-terminus.

Materials:

  • Peptide-resin with a free N-terminus

  • This compound

  • N,N'-Diisopropylcarbodiimide (DIC)

  • 1-Hydroxybenzotriazole (HOBt)

  • N,N-Dimethylformamide (DMF)

  • Dichloromethane (DCM)

  • 10% N,N-Diisopropylethylamine (DIEA) in DCM

Procedure:

  • Resin Swelling: Swell the peptide-resin in DMF for 30 minutes.

  • Boc Deprotection: Treat the resin with 50% TFA in DCM for 30 minutes to remove the N-terminal Boc group.

  • Washing: Wash the resin sequentially with DCM (3x), Isopropanol (2x), and DCM (3x).

  • Neutralization: Treat the resin with 10% DIEA in DCM for 2 minutes (repeat twice), followed by washing with DCM (3x).

  • Coupling:

    • In a separate vessel, dissolve this compound (3 equivalents) and HOBt (3 equivalents) in a minimal amount of DMF.

    • Add this solution to the neutralized peptide-resin.

    • Add DIC (3 equivalents) to the reaction vessel.

    • Agitate the mixture at room temperature for 1-4 hours.

  • Monitoring: Monitor the reaction completion using the Kaiser test. A negative result (yellow beads) indicates a complete reaction.

  • Washing: Once the reaction is complete, wash the resin with DMF (3x) and DCM (3x).

Protocol 2: Incorporation of Fmoc-D-Homoserine Lactone in SPPS

This protocol describes the manual coupling of Fmoc-D-Homoserine lactone.

Materials:

  • Peptide-resin with a free N-terminus

  • Fmoc-D-Homoserine lactone

  • (Benzotriazol-1-yl-oxytripyrrolidinophosphonium hexafluorophosphate) (PyBOP)

  • N,N-Diisopropylethylamine (DIEA)

  • N,N-Dimethylformamide (DMF)

  • 20% Piperidine in DMF

Procedure:

  • Resin Swelling: Swell the peptide-resin in DMF for 30 minutes.

  • Fmoc Deprotection: Treat the resin with 20% piperidine in DMF for 20 minutes.

  • Washing: Wash the resin with DMF (5x).

  • Coupling:

    • In a separate vessel, dissolve Fmoc-D-Homoserine lactone (3 equivalents), PyBOP (3 equivalents), and DIEA (6 equivalents) in DMF.

    • Add the activated amino acid solution to the resin.

    • Agitate the mixture at room temperature for 1-2 hours.

  • Monitoring: Monitor the reaction completion using the Kaiser test.

  • Washing: Upon completion, wash the resin with DMF (5x).

Alternative Strategy: Post-Synthetic Lactonization of Methionine-Containing Peptides

An efficient alternative to the direct incorporation of D-homoserine lactone is the synthesis of a peptide containing a C-terminal D-methionine, followed by cleavage with cyanogen bromide (CNBr). This reaction cleaves the peptide bond C-terminal to the methionine residue, resulting in the formation of a C-terminal homoserine lactone with high efficiency, often exceeding 90%.[2]

Protocol 3: CNBr-Mediated Cleavage and Lactonization

Materials:

  • Dried peptide-resin with a C-terminal D-methionine

  • Cyanogen bromide (CNBr)

  • 70% Aqueous formic acid

  • Dichloromethane (DCM)

  • Diethyl ether

Procedure:

  • Peptide Synthesis: Synthesize the desired peptide sequence ending with D-methionine using standard Fmoc-SPPS.

  • Resin Preparation: After synthesis, wash the peptidyl-resin with DCM and dry thoroughly under vacuum.

  • CNBr Cleavage:

    • Suspend the dried resin in 70% aqueous formic acid.

    • Add a 10-fold molar excess of CNBr.

    • Stir the reaction mixture in the dark at room temperature for 12-24 hours.

  • Work-up:

    • Filter the resin and wash with 70% formic acid.

    • Combine the filtrates and dilute with water.

    • Lyophilize the aqueous solution to obtain the crude peptide with the C-terminal D-homoserine lactone.

  • Purification: Purify the crude peptide by reverse-phase high-performance liquid chromatography (RP-HPLC).

Signaling Pathways and Experimental Workflows

Quorum Sensing Signaling Pathway

N-acyl homoserine lactones (AHLs) are key signaling molecules in the quorum sensing systems of many Gram-negative bacteria. The canonical LuxI/LuxR circuit is a well-studied example of such a pathway.

QuorumSensing cluster_bacteria Bacterial Cell LuxI LuxI (AHL Synthase) AHL AHL LuxI->AHL synthesis LuxR LuxR (Transcriptional Regulator) LuxR_AHL LuxR-AHL Complex LuxR->LuxR_AHL AHL->LuxR binding AHL->LuxR_AHL AHL_ext AHL (extracellular) AHL->AHL_ext diffusion TargetGenes Target Genes (e.g., virulence, biofilm formation) LuxR_AHL->TargetGenes activation AHL_ext->AHL diffusion

Caption: Generalized LuxI/LuxR-type quorum sensing circuit in Gram-negative bacteria.

SPPS Experimental Workflow

The general workflow for a single coupling cycle in SPPS is a repetitive process of deprotection, washing, coupling, and final washing.

SPPS_Workflow Start Start: Peptide-Resin Deprotection Nα-Deprotection (TFA for Boc, Piperidine for Fmoc) Start->Deprotection Wash1 Washing Deprotection->Wash1 Coupling Amino Acid Coupling (Activated AA*) Wash1->Coupling Wash2 Washing Coupling->Wash2 End Elongated Peptide-Resin Wash2->End End->Deprotection Next Cycle

Caption: General workflow for a single amino acid coupling cycle in SPPS.

Conclusion

The choice between this compound and Fmoc-D-homoserine lactone for SPPS depends on the specific requirements of the target peptide and the overall synthetic strategy.

  • Fmoc-D-homoserine lactone is generally the preferred reagent for the direct incorporation of D-homoserine lactone due to the milder, base-mediated deprotection steps which are less likely to compromise the integrity of the lactone ring. This strategy often results in higher purity of the crude product.

  • This compound can also be successfully employed, but careful consideration must be given to the final cleavage conditions to avoid acid-catalyzed hydrolysis of the lactone.

  • The post-synthetic modification of a D-methionine-containing peptide via CNBr cleavage presents a highly efficient and viable alternative, particularly for peptides with a C-terminal D-homoserine lactone.

Ultimately, a thorough understanding of the chemical principles of each SPPS strategy and the potential side reactions associated with the homoserine lactone moiety will enable researchers to make an informed decision and achieve the successful synthesis of their target peptides.

References

A Comparative Analysis of Byproduct Formation in Boc-D-homoserine Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The synthesis of N-tert-butoxycarbonyl-D-homoserine (Boc-D-homoserine), a crucial building block in the development of peptide-based therapeutics, can be approached through various synthetic routes. The choice of a particular pathway not only influences the overall yield and purity of the final product but also dictates the profile of process-related byproducts. A thorough understanding and control of these impurities are paramount to ensure the quality, safety, and efficacy of the resulting active pharmaceutical ingredients (APIs).

This guide provides an objective comparison of the byproducts generated during the synthesis of Boc-D-homoserine, focusing on two primary pathways for the synthesis of its precursor, D-homoserine: the chemical conversion from D-methionine and the reduction of D-aspartic acid. Furthermore, it details the impurities that can arise from the subsequent Boc-protection step. While specific quantitative data from direct comparative studies is not extensively available in the public domain, this guide summarizes the qualitative and semi-quantitative information from existing literature to facilitate the selection of an optimal synthetic strategy.

Comparative Analysis of Byproducts in D-homoserine Synthesis

The two main routes for producing the D-homoserine precursor each present a unique set of potential impurities.

Route 1: Synthesis from D-Methionine via Cyanogen Bromide Cleavage

This classical approach involves the reaction of D-methionine with cyanogen bromide (CNBr), leading to the cleavage of the thioether bond and the formation of a C-terminal homoserine lactone, which is subsequently hydrolyzed to D-homoserine.[1]

Route 2: Synthesis from D-Aspartic Acid

This pathway typically involves the selective reduction of the side-chain carboxylic acid of a protected D-aspartic acid derivative to the corresponding alcohol, yielding D-homoserine.[1]

ByproductFormation PathwayTypical Abundance (Route 1: from D-Methionine)Typical Abundance (Route 2: from D-Aspartic Acid)
D-Homoserine LactonePrimary product of CNBr cleavage before hydrolysis.[1]MajorGenerally not formed
Unreacted D-MethionineIncomplete reaction with CNBr.[1]Can be presentNot applicable
Methyl Thiocyanate (CH₃SCN)Volatile and toxic byproduct of the CNBr reaction.[1]PresentNot applicable
Unreacted D-Aspartic Acid DerivativeIncomplete reduction of the starting material.[1]Not applicableCan be present
Over-reduction ProductsPotential reduction of the α-carboxylic acid, though minimized with selective reducing agents.[1]Not applicableMinor/Trace

Byproducts from the Boc Protection of D-Homoserine

Regardless of the synthetic route employed to obtain D-homoserine, the subsequent N-protection step using di-tert-butyl dicarbonate ((Boc)₂O) can introduce its own set of impurities.[1]

ByproductFormation PathwayTypical Abundance
Unreacted D-HomoserineIncomplete reaction with (Boc)₂O.[1]Variable, dependent on reaction conditions
Di-Boc-D-HomoserineReaction of the hydroxyl group of Boc-D-homoserine with a second molecule of (Boc)₂O.[1]Can be a significant byproduct, especially with excess (Boc)₂O or prolonged reaction times
tert-ButanolByproduct of the reaction of (Boc)₂O with the amine.[1]Present, typically removed during workup
Carbon DioxideGaseous byproduct of the reaction of (Boc)₂O with the amine.[1]Present, removed from the reaction mixture

Experimental Protocols

Route 1: Synthesis of D-homoserine from D-Methionine

  • Cleavage Reaction: D-methionine is dissolved in an acidic aqueous medium, such as 70% formic acid.[1]

  • An equimolar amount of cyanogen bromide (CNBr) dissolved in the same solvent is added dropwise at room temperature. The reaction is stirred for 24 hours.[1]

  • Reaction progress is monitored by TLC or HPLC for the disappearance of D-methionine.[1]

  • Hydrolysis: The solvent is removed under reduced pressure. The resulting residue, primarily D-homoserine lactone, is then hydrolyzed to D-homoserine by treatment with a mild base, such as ammonium hydroxide, followed by acidification.[1]

  • Purification: The crude D-homoserine is purified by ion-exchange chromatography.[1]

Route 2: Synthesis of D-homoserine from D-Aspartic Acid

A general procedure involves the selective reduction of a protected D-aspartic acid derivative. The specific protecting groups and reducing agents can vary, influencing the reaction conditions and workup.

General Protocol for Boc-Protection of D-Homoserine

  • Reaction Setup: D-homoserine is dissolved in a mixture of an organic solvent (e.g., dioxane or THF) and water. A base, such as sodium hydroxide or triethylamine, is added to adjust the pH to approximately 9-10.[1]

  • Di-tert-butyl dicarbonate ((Boc)₂O), typically 1.1 to 1.5 equivalents, is added portion-wise or as a solution in the organic solvent.[1]

  • The reaction is stirred at room temperature, and the pH is maintained in the basic range. The reaction progress is monitored by TLC or HPLC.[1]

  • Workup and Purification: Once the reaction is complete, the organic solvent is removed under reduced pressure. The aqueous solution is washed with a non-polar organic solvent (e.g., ether or ethyl acetate) to remove unreacted (Boc)₂O and tert-butanol. The aqueous layer is then acidified to pH 2-3 with a suitable acid (e.g., citric acid or dilute HCl) and extracted with an organic solvent like ethyl acetate. The combined organic extracts are dried over anhydrous sodium sulfate, filtered, and concentrated to yield crude Boc-D-homoserine. Further purification can be achieved by crystallization or column chromatography.[1]

Visualizing the Synthetic Pathways and Byproduct Formation

Synthesis_Pathways cluster_0 Route 1: From D-Methionine cluster_1 Route 2: From D-Aspartic Acid cluster_2 Boc Protection D-Methionine D-Methionine D-Homoserine Lactone D-Homoserine Lactone D-Methionine->D-Homoserine Lactone  + CNBr Unreacted D-Methionine Unreacted D-Methionine D-Methionine->Unreacted D-Methionine Methyl Thiocyanate Methyl Thiocyanate D-Methionine->Methyl Thiocyanate D-Homoserine_R1 D-Homoserine D-Homoserine Lactone->D-Homoserine_R1  Hydrolysis D-Homoserine D-Homoserine D-Homoserine_R1->D-Homoserine Protected D-Aspartic Acid Protected D-Aspartic Acid D-Homoserine_R2 D-Homoserine Protected D-Aspartic Acid->D-Homoserine_R2  Reduction Unreacted D-Aspartic Acid Deriv. Unreacted D-Aspartic Acid Deriv. Protected D-Aspartic Acid->Unreacted D-Aspartic Acid Deriv. Over-reduction Products Over-reduction Products Protected D-Aspartic Acid->Over-reduction Products D-Homoserine_R2->D-Homoserine Boc-D-Homoserine Boc-D-Homoserine D-Homoserine->Boc-D-Homoserine  + (Boc)₂O Unreacted D-Homoserine Unreacted D-Homoserine D-Homoserine->Unreacted D-Homoserine Di-Boc-D-Homoserine Di-Boc-D-Homoserine Boc-D-Homoserine->Di-Boc-D-Homoserine

Caption: Synthetic pathways to Boc-D-homoserine and associated byproducts.

Experimental_Workflow cluster_0 D-Homoserine Synthesis cluster_1 Boc Protection Start_Material Starting Material (D-Methionine or Protected D-Aspartic Acid) Reaction Chemical Transformation (CNBr Cleavage or Reduction) Start_Material->Reaction Hydrolysis_Workup Hydrolysis / Workup Reaction->Hydrolysis_Workup Purification_Hse Purification of D-Homoserine Hydrolysis_Workup->Purification_Hse D-Homoserine D-Homoserine Purification_Hse->D-Homoserine Boc_Reaction Reaction with (Boc)₂O D-Homoserine->Boc_Reaction Workup_Boc Aqueous Workup Boc_Reaction->Workup_Boc Purification_Boc Purification of Boc-D-Homoserine Workup_Boc->Purification_Boc Final_Product Final_Product Purification_Boc->Final_Product Boc-D-Homoserine

Caption: General experimental workflow for Boc-D-homoserine synthesis.

References

A Comparative Guide to Validating the Activity of Synthesized D-Acyl-Homoserine Lactones

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals engaged in quorum sensing (QS) research, the accurate validation of synthesized D-acyl-homoserine lactone (D-AHL) activity is paramount. This guide provides an objective comparison of two primary methodologies for this purpose: bacterial bioassays and liquid chromatography-tandem mass spectrometry (LC-MS/MS). The selection of an appropriate assay is contingent on the specific research question, required sensitivity, sample complexity, and available instrumentation.[1]

Comparison of D-AHL Validation Methods

The validation of synthesized D-AHLs predominantly relies on two distinct approaches: biological assays that measure the phenotypic response of reporter bacteria, and physicochemical methods that directly quantify the molecules. Each method offers a unique set of advantages and limitations in terms of sensitivity, specificity, and throughput.

FeatureBacterial Bioassay (Agrobacterium tumefaciens)Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
Principle Indirectly measures AHL activity through a biological response (e.g., enzyme production) in a reporter strain.[2][3]Directly detects and quantifies AHL molecules based on their mass-to-charge ratio and fragmentation patterns.[1]
Primary Output Semi-quantitative or quantitative measure of biological activity (e.g., β-galactosidase units).Precise quantification of AHL concentration (e.g., ng/mL).[4]
Sensitivity High, with detection limits typically in the nanomolar (nM) range.[1][2] Some ultrasensitive strains can detect picomolar (pM) concentrations.[5]Very high, with detection limits often in the low nanomolar to picomolar range.[5]
Specificity Can be susceptible to interference from compounds that affect bacterial growth or the reporter system. The response can also vary depending on the specific LuxR receptor of the biosensor.[6]Highly specific, allowing for the unambiguous identification and quantification of multiple AHLs in a single run, even in complex mixtures.[1]
Throughput High-throughput screening is possible using microplate formats.[7]Can be adapted for high-throughput analysis, but may be more time-consuming per sample than microplate-based bioassays.
Cost & Complexity Relatively low cost and technically less complex, requiring standard microbiology laboratory equipment.[1]High initial instrument cost and requires specialized expertise for operation and data analysis.[1]

Signaling Pathway and Experimental Workflow

D-AHL Quorum Sensing Signaling Pathway

D-AHLs are key signaling molecules in many Gram-negative bacteria, regulating gene expression in a cell-density-dependent manner. The canonical signaling pathway involves the binding of D-AHLs to a cytoplasmic LuxR-type receptor, which then acts as a transcriptional regulator.

AHL_Signaling_Pathway cluster_cell Bacterial Cell AHL_out D-AHL (outside) AHL_in D-AHL (inside) AHL_out->AHL_in Diffusion LuxR LuxR-type Receptor AHL_in->LuxR AHL_LuxR D-AHL-LuxR Complex LuxR->AHL_LuxR DNA Promoter Region (lux box) AHL_LuxR->DNA Binds to Transcription Transcription & Translation DNA->Transcription Activates Proteins Target Proteins (e.g., Virulence Factors, Biofilm Matrix) Transcription->Proteins

Caption: Canonical D-AHL signaling pathway in Gram-negative bacteria.

General Experimental Workflow for D-AHL Activity Validation

The process of validating the activity of a synthesized D-AHL typically involves the initial synthesis and purification of the compound, followed by its characterization and quantification using a chosen analytical method.

Experimental_Workflow cluster_synthesis Synthesis & Preparation cluster_validation Activity Validation cluster_analysis Data Analysis & Interpretation Synth Synthesize D-AHL Purify Purify D-AHL Synth->Purify Characterize Characterize Structure (NMR, MS) Purify->Characterize Bioassay Bacterial Bioassay Characterize->Bioassay LCMS LC-MS/MS Analysis Characterize->LCMS Quantify Quantify Activity/Concentration Bioassay->Quantify LCMS->Quantify Compare Compare with Standards Quantify->Compare Conclude Draw Conclusions Compare->Conclude

Caption: General workflow for validating synthesized D-AHL activity.

Experimental Protocols

Bacterial Bioassay using Agrobacterium tumefaciens Reporter Strain

This protocol describes a common method for determining the biological activity of D-AHLs using an A. tumefaciens reporter strain that expresses β-galactosidase in response to AHLs.

Materials:

  • Agrobacterium tumefaciens reporter strain (e.g., A136)

  • Luria-Bertani (LB) agar and broth

  • Appropriate antibiotics for plasmid maintenance

  • X-Gal (5-bromo-4-chloro-3-indolyl-β-D-galactopyranoside)

  • Synthesized D-AHLs and known standards

  • 96-well microtiter plates

  • Microplate reader

Procedure:

  • Prepare Reporter Strain: Inoculate the A. tumefaciens reporter strain into LB broth containing the appropriate antibiotics and grow overnight at 28°C with shaking.

  • Plate Preparation: Prepare LB agar plates containing X-Gal and the appropriate antibiotics.

  • Spot Assay (Qualitative):

    • Spot a small volume (e.g., 5 µL) of the synthesized D-AHL solution onto the surface of the agar plate.

    • As a positive control, spot a known concentration of a standard AHL.

    • As a negative control, spot the solvent used to dissolve the D-AHL.

    • Incubate the plates at 28°C for 24-48 hours.

    • Observe for the development of a blue color around the spots, indicating β-galactosidase activity and thus, AHL activity.

  • Liquid Culture Assay (Quantitative):

    • Dilute the overnight culture of the reporter strain in fresh LB broth.

    • In a 96-well plate, add a fixed volume of the diluted reporter strain to each well.

    • Add serial dilutions of the synthesized D-AHL and standard AHLs to the wells.

    • Incubate the plate at 28°C with shaking for a defined period (e.g., 6-8 hours).

    • Measure the β-galactosidase activity using a suitable substrate (e.g., ONPG) and a microplate reader.

    • Construct a dose-response curve to determine the activity of the synthesized D-AHL relative to the standard.

LC-MS/MS for D-AHL Quantification

This protocol provides a general workflow for the precise quantification of synthesized D-AHLs using liquid chromatography-tandem mass spectrometry.

Materials:

  • Synthesized D-AHLs and isotopically labeled internal standards

  • LC-MS/MS system equipped with a C18 column

  • LC-MS grade solvents (e.g., acetonitrile, methanol, water)

  • LC-MS grade formic acid

  • Autosampler vials

Procedure:

  • Sample Preparation:

    • Accurately prepare stock solutions of the synthesized D-AHL and a known concentration of an appropriate internal standard in a suitable solvent (e.g., methanol).

    • Prepare a series of calibration standards by serially diluting the stock solution.

    • Prepare quality control (QC) samples at different concentration levels.

  • LC-MS/MS Analysis:

    • Set up the LC method, including the mobile phases (e.g., water with 0.1% formic acid and acetonitrile with 0.1% formic acid), gradient, flow rate, and column temperature.

    • Set up the MS/MS method in positive electrospray ionization (ESI+) mode.

    • Use Multiple Reaction Monitoring (MRM) to detect the specific precursor-to-product ion transitions for each D-AHL and the internal standard.

    • Inject the calibration standards, QC samples, and the synthesized D-AHL samples into the LC-MS/MS system.

  • Data Analysis:

    • Integrate the peak areas for the analyte and the internal standard in the chromatograms.

    • Calculate the peak area ratio of the analyte to the internal standard.

    • Construct a calibration curve by plotting the peak area ratio against the concentration of the calibration standards.

    • Determine the concentration of the synthesized D-AHL in the samples by interpolating their peak area ratios from the calibration curve.

By carefully considering the strengths and weaknesses of each method, researchers can select the most appropriate approach to validate the activity of their synthesized D-AHLs, ensuring the generation of robust and reliable data for their drug discovery and development efforts.

References

comparing coupling reagents for Boc-D-homoserine in peptide synthesis

Author: BenchChem Technical Support Team. Date: December 2025

A Comprehensive Guide to Coupling Reagents for Boc-D-homoserine in Peptide Synthesis

For researchers, scientists, and drug development professionals, the successful incorporation of non-standard amino acids like Boc-D-homoserine is critical for the synthesis of novel peptides with enhanced therapeutic properties. The choice of coupling reagent is a pivotal factor that dictates the efficiency, purity, and overall success of solid-phase peptide synthesis (SPPS). This guide provides an objective comparison of common coupling reagents for the incorporation of Boc-D-homoserine, supported by available experimental data and detailed protocols.

The inherent challenge in coupling Boc-D-homoserine lies in its β-hydroxyl group, which can lead to side reactions, and potential steric hindrance, which may result in incomplete coupling. Therefore, selecting a highly efficient coupling reagent is paramount to minimize these issues and ensure a high yield of the desired peptide.

Performance Comparison of Coupling Reagents

While direct head-to-head quantitative comparisons for Boc-D-homoserine are limited in published literature, the following table summarizes the performance of commonly used coupling reagents based on data from structurally similar or sterically hindered amino acids.[1][2] This provides a reliable guide for reagent selection.

Coupling ReagentCoupling Efficiency (Typical Yield)Racemization RiskKey Advantages & Disadvantages
HATU Excellent (>99%)[1]Very Low[1]Advantages: High reactivity and speed, particularly effective for sterically hindered amino acids.[3][4] Disadvantages: Higher cost compared to other reagents.[5]
HBTU/HOBt Very Good (>98%)[1]Low[1]Advantages: Robust and widely used with a good balance of reactivity and cost.[5] Disadvantages: Generally less effective than HATU for difficult couplings.[3]
COMU Excellent (>99%)[1]Very Low[1]Advantages: High reactivity comparable to HATU with an improved safety profile as it does not generate potentially explosive benzotriazole byproducts.[1][2] Disadvantages: Higher cost.[2]
DIC/HOBt Good (>97%)[1]Low to Moderate[1]Advantages: Cost-effective and reliable. HOBt is essential for accelerating the reaction and minimizing racemization.[1] Disadvantages: Slower reaction times compared to onium salt-based reagents.[1]
PyBOP HighLowAdvantages: High efficiency and rapid reactions. Byproducts are considered less hazardous than those of its predecessor, BOP.[6] Disadvantages: Can be less effective for highly sterically hindered couplings compared to HATU.[5]

Experimental Workflow and Logical Relationships

The general workflow for the coupling of Boc-D-homoserine in solid-phase peptide synthesis involves several key steps, from resin preparation to the final coupling reaction and monitoring.

cluster_prep Resin Preparation cluster_coupling Coupling Reaction cluster_monitoring Monitoring and Completion Swell Swell Peptide-Resin in DMF Deprotect Boc Deprotection (e.g., 50% TFA in DCM) Swell->Deprotect Wash_Neutralize Wash and Neutralize (e.g., 10% DIEA in DCM) Deprotect->Wash_Neutralize Preactivate Pre-activate Boc-D-homoserine Wash_Neutralize->Preactivate Ready for Coupling Couple Add Activated Amino Acid to Resin Preactivate->Couple Agitate Agitate Mixture Couple->Agitate Kaiser Kaiser Test Agitate->Kaiser Check Completion Wash_Final Wash Resin Kaiser->Wash_Final

General workflow for a single coupling cycle of Boc-D-homoserine in SPPS.

The choice of coupling reagent directly influences the "Pre-activation" and "Coupling" steps, affecting reaction times and efficiency. For "difficult" couplings like that of Boc-D-homoserine, a double coupling strategy may be employed if the initial Kaiser test is positive.

Start First Coupling of Boc-D-homoserine Kaiser1 Perform Kaiser Test Start->Kaiser1 Result1 Negative? Kaiser1->Result1 Proceed Proceed to Next Deprotection Step Result1->Proceed Yes DoubleCouple Perform Second Coupling (Double Coupling) Result1->DoubleCouple No Kaiser2 Perform Kaiser Test DoubleCouple->Kaiser2 Result2 Negative? Kaiser2->Result2 Result2->Proceed Yes Cap Cap Unreacted Amines (e.g., Acetic Anhydride) Result2->Cap No Cap->Proceed

Decision workflow for handling incomplete coupling of Boc-D-homoserine.

Experimental Protocols

Detailed methodologies are essential for reproducible results. The following are representative protocols for the coupling of Boc-D-homoserine using different reagents in an SPPS workflow.

Protocol 1: Coupling using HATU

This protocol is recommended for achieving high coupling efficiency, especially for difficult sequences.

  • Resin Preparation:

    • Swell the peptide-resin (with a free N-terminal amine) in N,N-Dimethylformamide (DMF) for 30 minutes.

    • If starting from a Boc-protected resin, perform Boc deprotection using 50% Trifluoroacetic Acid (TFA) in Dichloromethane (DCM) for 30 minutes, followed by washing and neutralization with 10% N,N-diisopropylethylamine (DIEA) in DCM.[1]

  • Activation of Boc-D-homoserine:

    • In a separate vessel, dissolve Boc-D-homoserine (3 equivalents relative to resin loading), HATU (2.9 equivalents), and HOAt (3 equivalents) in DMF.[1]

    • Add DIEA (6 equivalents) to the solution and vortex for 1-2 minutes to pre-activate.[1]

  • Coupling Reaction:

    • Add the activated Boc-D-homoserine solution to the prepared resin.

    • Agitate the mixture at room temperature for 15-45 minutes.[1]

  • Monitoring and Washing:

    • Monitor the reaction completion using the Kaiser test.[4]

    • Upon a negative Kaiser test, wash the resin thoroughly with DMF (3x) and DCM (3x).[1]

Protocol 2: Coupling using HBTU/HOBt

A reliable and widely used method for efficient coupling.

  • Resin Preparation:

    • Follow the same procedure as for the HATU protocol.

  • Activation of Boc-D-homoserine:

    • In a separate vessel, dissolve Boc-D-homoserine (3 equivalents), HBTU (3 equivalents), and HOBt (3 equivalents) in DMF.[1]

    • Add DIEA (6 equivalents) to the mixture and allow it to pre-activate for 2-5 minutes.[1]

  • Coupling Reaction:

    • Transfer the activated amino acid solution to the resin.

    • Agitate the mixture at room temperature for 30-60 minutes.[1]

  • Monitoring and Washing:

    • Monitor the reaction using the Kaiser test.

    • Once complete, wash the resin with DMF (3x) and DCM (3x).[1]

Protocol 3: Coupling using DIC/HOBt

A cost-effective method suitable for many applications.

  • Resin Preparation:

    • Follow the same procedure as for the HATU protocol.

  • Coupling Solution Preparation:

    • In a separate vessel, dissolve Boc-D-homoserine (3 equivalents) and HOBt (3 equivalents) in a minimal amount of DMF.[1]

  • Coupling Reaction:

    • Add the Boc-D-homoserine/HOBt solution to the resin.

    • Add DIC (3 equivalents) to the reaction vessel.[1]

    • Agitate the reaction mixture at room temperature for 1-4 hours.[1]

  • Monitoring and Washing:

    • Monitor the reaction progress with the Kaiser test. Due to the longer reaction time, intermediate checks are advisable.[1]

    • After a negative Kaiser test, wash the resin thoroughly with DMF (3x) and DCM (3x).[1]

Conclusion

The selection of a coupling reagent for Boc-D-homoserine in peptide synthesis requires a balance between efficiency, cost, and the potential for side reactions. For challenging couplings where the highest efficiency and minimal side reactions are critical, HATU and COMU are the recommended reagents. HBTU/HOBt offers a robust and more economical alternative for routine synthesis. DIC/HOBt remains a viable option, particularly for large-scale synthesis where cost is a primary concern, although longer reaction times may be necessary. For any chosen reagent, monitoring the reaction completion with a qualitative method like the Kaiser test is crucial to ensure the successful incorporation of Boc-D-homoserine and to decide if a second coupling is necessary.

References

Unraveling Quorum Sensing: A Comparative Analysis of N-acyl Homoserine Lactone Analogs in Pseudomonas aeruginosa

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, understanding the intricacies of bacterial communication is paramount in the fight against antibiotic resistance. This guide provides a comprehensive comparison of various N-acyl homoserine lactone (AHL) analogs and their impact on quorum sensing (QS) in the opportunistic pathogen Pseudomonas aeruginosa. By objectively presenting experimental data and detailed methodologies, this document serves as a valuable resource for identifying and developing novel anti-virulence strategies.

P. aeruginosa employs a sophisticated QS system to coordinate the expression of virulence factors and biofilm formation, processes that are central to its pathogenicity.[1][2] This communication network relies on the production and detection of small signaling molecules, primarily N-acyl homoserine lactones (AHLs). The two major AHLs in P. aeruginosa are N-(3-oxododecanoyl)-L-homoserine lactone (3-oxo-C12-HSL) and N-butanoyl-L-homoserine lactone (C4-HSL), which interact with their cognate transcriptional regulators, LasR and RhlR, respectively.[3][4][5] The LasR/3-oxo-C12-HSL system is at the top of the QS hierarchy and controls the RhlR/C4-HSL system, among other virulence genes.[6]

The development of AHL analogs that can antagonize these QS systems represents a promising therapeutic avenue that aims to disarm the pathogen rather than kill it, potentially reducing the selective pressure for resistance development.[1][2] This guide delves into the analysis of such synthetic analogs, offering a comparative look at their efficacy.

Comparative Analysis of AHL Analog Activity

The following tables summarize the quantitative data on the inhibitory effects of various AHL analogs on key virulence phenotypes in P. aeruginosa. These compounds have been designed and evaluated for their potential to disrupt QS-mediated processes.

Table 1: Inhibition of Biofilm Formation by AHL Analogs

Compound IDConcentration (µM)% Inhibition of Biofilm FormationReference
Compound 10 200~65%[1][2]
4-Br-PHL (Positive Control) 200~50%[1][2]
C00 100Significant Reduction[3]
C01 100Significant Reduction[3]
C03 100Significant Reduction[3]
C60 100Significant Reduction[3]

Table 2: Inhibition of Virulence Factor Production by AHL Analogs

Compound IDVirulence FactorConcentration (µM)% InhibitionReference
Compound 10 Elastase200~70%[1][2]
Compound 10 Pyocyanin200~60%[7]
4-Br-PHL (Positive Control) Elastase200~55%[1][2]
C00 Total Protease100Significant Reduction[3]
C00 Elastase100Significant Reduction[3]
C00 Pyocyanin100Significant Reduction[3]
C01 Total Protease100Significant Reduction[3]
C01 Elastase100Significant Reduction[3]
C01 Pyocyanin100Significant Reduction[3]
C03 Total Protease100Significant Reduction[3]
C03 Elastase100Significant Reduction[3]
C03 Pyocyanin100Significant Reduction[3]
C60 Total Protease100Significant Reduction[3]
C60 Elastase100Significant Reduction[3]
C60 Pyocyanin100Significant Reduction[3]

Note: "Significant Reduction" indicates that the study reported a notable decrease in the phenotype but did not provide a specific percentage of inhibition.

Visualizing the Molecular Landscape

To better understand the mechanisms at play, the following diagrams illustrate the core signaling pathways and a typical experimental workflow for analyzing AHL analogs.

Quorum_Sensing_Pathway cluster_las Las System cluster_rhl Rhl System LasI LasI Synthase AHL_3_oxo_C12 3-oxo-C12-HSL LasI->AHL_3_oxo_C12 Synthesizes LasR LasR Receptor LasR_AHL LasR:AHL Complex AHL_3_oxo_C12->LasR Binds to Virulence_Genes Virulence Genes (e.g., elastase, pyocyanin) LasR_AHL->Virulence_Genes Activates RhlR_gene rhlR gene LasR_AHL->RhlR_gene Activates RhlI RhlI Synthase AHL_C4 C4-HSL RhlI->AHL_C4 Synthesizes RhlR RhlR Receptor RhlR_AHL RhlR:AHL Complex AHL_C4->RhlR Binds to RhlR_AHL->Virulence_Genes Activates AHL_Analogs AHL Analogs AHL_Analogs->LasR Inhibit Experimental_Workflow cluster_synthesis Compound Preparation cluster_invitro In Vitro Evaluation cluster_invivo In Vivo & Mechanistic Studies Synthesis Design & Synthesis of AHL Analogs Characterization Structural Characterization (NMR, MS) Synthesis->Characterization Growth_Assay Bacterial Growth Assay (No Inhibition) Characterization->Growth_Assay Biofilm_Assay Biofilm Inhibition Assay Growth_Assay->Biofilm_Assay Virulence_Assay Virulence Factor Assays (Elastase, Pyocyanin, etc.) Biofilm_Assay->Virulence_Assay Reporter_Assay QS Reporter Strain Assay Virulence_Assay->Reporter_Assay Gene_Expression Gene Expression Analysis (qRT-PCR) Reporter_Assay->Gene_Expression Docking Molecular Docking Studies Gene_Expression->Docking Infection_Model *C. elegans* Infection Model Docking->Infection_Model

References

A Comparative Guide to the Synthetic Routes of D-Homoserine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

D-homoserine, a non-proteinogenic amino acid, is a valuable chiral building block in the synthesis of a variety of pharmaceutical compounds and biologically active molecules. Its stereochemistry plays a crucial role in the efficacy and safety of these products. This guide provides a detailed comparison of the primary synthetic routes to D-homoserine, offering an objective analysis of chemical and chemoenzymatic methodologies. The information is supported by experimental data to aid researchers in selecting the most appropriate method for their specific applications.

At a Glance: Comparison of Synthetic Routes

The selection of a synthetic route for D-homoserine is a critical decision influenced by factors such as yield, enantiomeric purity, scalability, and environmental impact. The following table summarizes the key quantitative data for the principal synthetic strategies.

ParameterRoute 1: Chemical Synthesis from D-MethionineRoute 2: Chemoenzymatic Synthesis via Microbial Resolution
Starting Material D-MethionineDL-Homoserine (racemic mixture)
Key Steps 1. Reaction with bromoacetic acid. 2. Hydrolysis.1. Cultivation of Arthrobacter nicotinovorans. 2. Whole-cell resolution of DL-homoserine. 3. Purification of D-homoserine.
Reported Yield >75%[1]Theoretical max. 50% (for D-isomer from racemate)
Enantiomeric Excess (ee) High (dependent on starting material purity)>99.9%[2]
Key Reagents Bromoacetic acid, acetic acid, isopropanolNutrient broth, DL-homoserine, cation exchange resin
Advantages - Good yield. - Starts from a readily available D-amino acid.- Excellent enantioselectivity. - Mild reaction conditions. - Environmentally benign.
Disadvantages - Use of corrosive reagents. - Requires enantiomerically pure starting material.- Limited to 50% theoretical yield from the racemate. - Requires microbiology and fermentation expertise.

Synthetic Pathways Overview

The synthesis of D-homoserine can be broadly categorized into two main approaches: direct chemical synthesis from an enantiomerically pure precursor and resolution of a racemic mixture. The following diagram illustrates these distinct strategies.

Synthetic Routes to D-Homoserine cluster_0 Route 1: Chemical Synthesis cluster_1 Route 2: Chemoenzymatic Synthesis cluster_2 Racemate Synthesis cluster_3 Microbial Resolution d_met D-Methionine reaction1 Reaction with Bromoacetic Acid d_met->reaction1 intermediate1 Sulfonium Salt Intermediate reaction1->intermediate1 hydrolysis1 Hydrolysis intermediate1->hydrolysis1 d_hser1 D-Homoserine hydrolysis1->d_hser1 gbl γ-Butyrolactone bromination Bromination gbl->bromination bromo_gbl α-Bromo-γ-butyrolactone bromination->bromo_gbl amination Amination bromo_gbl->amination amino_gbl α-Amino-γ-butyrolactone amination->amino_gbl hydrolysis2 Hydrolysis amino_gbl->hydrolysis2 dl_hser DL-Homoserine hydrolysis2->dl_hser resolution Whole-Cell Resolution (Arthrobacter nicotinovorans) dl_hser->resolution d_hser2 D-Homoserine resolution->d_hser2 l_hser_degraded L-Homoserine (Degraded) resolution->l_hser_degraded purification Purification d_hser2->purification pure_d_hser Pure D-Homoserine purification->pure_d_hser

Caption: Comparative workflow of chemical and chemoenzymatic syntheses of D-homoserine.

Experimental Protocols

Route 1: Chemical Synthesis from D-Methionine

This method involves the conversion of the methylthio group of D-methionine to a hydroxyl group.

Materials:

  • D-Methionine

  • Bromoacetic acid

  • Acetic acid

  • Isopropanol

  • Water

Procedure:

  • A solution of D-methionine and a stoichiometric amount of bromoacetic acid is prepared in a 20% acetic acid solution of water and isopropanol (1:1).[1]

  • The reaction mixture is heated to reflux.[1]

  • The progress of the reaction is monitored by a suitable analytical technique (e.g., TLC or HPLC) until completion.

  • Upon completion, the resulting D-homoserine is isolated from the reaction mixture. This may involve cooling the solution to induce crystallization, followed by filtration.

  • The crude product is then purified, typically by recrystallization, to yield pure D-homoserine.

Route 2: Chemoenzymatic Synthesis via Microbial Resolution of DL-Homoserine

This protocol is divided into two main stages: the synthesis of the racemic DL-homoserine and its subsequent enzymatic resolution.

Part A: Chemical Synthesis of DL-Homoserine from γ-Butyrolactone

This procedure provides the racemic starting material for the enzymatic resolution. The reported yield for this synthesis is in the range of 65-70%.[3]

Materials:

  • γ-Butyrolactone

  • Red phosphorus (catalytic amount)

  • Bromine

  • Concentrated ammonium hydroxide

  • Hydrochloric acid

  • Ethanol

  • Water

Procedure:

  • Bromination: In a round-bottom flask fitted with a reflux condenser, γ-butyrolactone and a catalytic amount of red phosphorus are combined. The mixture is heated, and bromine is added dropwise. The reaction mixture is refluxed until the starting material is consumed.[3]

  • Purification of α-Bromo-γ-butyrolactone: The reaction mixture is cooled and then distilled under reduced pressure to yield purified α-bromo-γ-butyrolactone.[3]

  • Amination: The purified α-bromo-γ-butyrolactone is treated with an excess of concentrated ammonium hydroxide in a sealed vessel at room temperature and stirred for several days.[3]

  • Hydrolysis and Isolation: The resulting α-amino-γ-butyrolactone is hydrolyzed by refluxing with hydrochloric acid. The solution is then concentrated, and the pH is adjusted to the isoelectric point of homoserine to precipitate the DL-homoserine.[3]

  • Recrystallization: The crude DL-homoserine is collected by filtration and recrystallized from an ethanol-water mixture to obtain the pure racemic product.[3]

Part B: Microbial Resolution of DL-Homoserine

This protocol utilizes the enantioselective metabolism of Arthrobacter nicotinovorans to isolate D-homoserine.[4]

Materials:

  • Arthrobacter nicotinovorans strain

  • Nutrient agar and nutrient broth

  • DL-Homoserine

  • Sterile 0.9% NaCl solution or phosphate buffer (50 mM, pH 7.0)

  • Cation exchange resin

  • 2 M aqueous ammonia solution

  • Ethanol

Procedure:

  • Cultivation of Arthrobacter nicotinovorans:

    • A single colony of A. nicotinovorans is inoculated into a nutrient broth and incubated at 30°C with shaking for 24 hours to prepare the inoculum.[4]

    • The inoculum is then transferred to a larger volume of nutrient broth and incubated at 30°C with shaking for 48 hours, or until the late exponential phase of growth is reached.[4]

    • The bacterial cells are harvested by centrifugation (8,000 x g, 15 minutes, 4°C).[4]

    • The cell pellet is washed twice with a sterile 0.9% NaCl solution or phosphate buffer to remove residual medium.[4]

  • Whole-Cell Biotransformation:

    • The washed cell pellet is resuspended in a reaction buffer containing DL-homoserine.

    • The reaction mixture is incubated at 30°C with vigorous shaking to ensure adequate aeration. The pH is maintained in the optimal range of 7.0-8.0.[4]

    • The reaction is monitored by chiral HPLC to determine the concentration of D- and L-homoserine. The reaction is stopped when the L-enantiomer is completely consumed.

  • Purification of D-Homoserine:

    • The reaction mixture is centrifuged to remove the bacterial cells.

    • The pH of the supernatant is adjusted to 2-3 with HCl and loaded onto a pre-equilibrated cation exchange column.[4]

    • The column is washed with deionized water to remove impurities.

    • D-homoserine is eluted from the resin using a 2 M aqueous ammonia solution.[4]

    • The fractions containing D-homoserine are pooled, and the solvent is removed by evaporation under reduced pressure.[4]

    • The resulting residue is dissolved in a minimal amount of hot water, and ethanol is added to induce crystallization.[4]

    • The pure D-homoserine crystals are collected by filtration, washed with cold ethanol, and dried under vacuum.[4]

Conclusion

The choice between chemical and chemoenzymatic synthesis of D-homoserine depends on the specific requirements of the research or development project. The chemical synthesis from D-methionine offers a direct route with good yields, provided an enantiomerically pure starting material is available. The chemoenzymatic approach, while having a theoretical maximum yield of 50% from the racemate, provides exceptionally high enantiomeric purity and operates under mild, environmentally friendly conditions. For applications where enantiopurity is paramount, the chemoenzymatic resolution of DL-homoserine presents a highly attractive option. The synthesis of the initial racemic mixture from γ-butyrolactone is a well-established chemical procedure that can be efficiently coupled with the microbial resolution step. As the demand for enantiomerically pure compounds in the pharmaceutical industry continues to grow, the development and optimization of such efficient and selective synthetic methodologies will remain a key area of research.

References

Comparative Analysis of Byproduct Profiles in D-Methionine Synthesis Routes

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals: A guide to understanding and characterizing impurities in D-methionine production.

Methionine, an essential sulfur-containing amino acid, is a critical component in pharmaceuticals, dietary supplements, and animal feed. The stereospecific D-isomer, D-methionine, is of particular interest due to its metabolic interchangeability with the natural L-form in many species. The purity of D-methionine is paramount, as byproducts from its synthesis can impact efficacy, safety, and regulatory compliance. This guide provides a comparative characterization of byproducts from various D-methionine synthesis routes, supported by experimental data and detailed analytical protocols.

Chemical Synthesis Routes and Associated Byproducts

Chemical synthesis is a prevalent method for large-scale production of methionine, typically yielding a racemic mixture of DL-methionine from which the D-isomer can be separated. The two primary chemical synthesis pathways are the Strecker synthesis and the hydantoin-based process.

Strecker Synthesis: This classic method involves the reaction of an aldehyde (methional) with ammonia and hydrogen cyanide to form an α-aminonitrile, which is then hydrolyzed to the amino acid. While efficient, this process can lead to the formation of several byproducts.

Hydantoin-Based Synthesis: This route proceeds via the formation of 5-(β-methylmercaptoethyl)-hydantoin, which is subsequently hydrolyzed to methionine. This method is also widely used in industrial production.

Common byproducts identified in chemical synthesis routes include:

  • L-Methionine-sulfoxide: An oxidation product of methionine.

  • N-Acetyl-DL-methionine: An intermediate or byproduct from certain process variations.[1][2]

  • Homocysteine: Can be formed through demethylation of methionine.

  • Methionine Sulfone: A further oxidation product of methionine sulfoxide.

  • Residual Hydantoin: Incomplete hydrolysis in the hydantoin route can leave trace amounts of the starting hydantoin derivative.[3]

Enzymatic and Fermentative Synthesis Routes: A Cleaner Approach?

Enzymatic and microbial fermentation methods are gaining traction as more sustainable and stereoselective alternatives to chemical synthesis for producing specific amino acid isomers.

Enzymatic Conversion: One common enzymatic approach involves the conversion of a racemic mixture of DL-methionine to produce the desired D- or L-enantiomer. For instance, a multi-enzyme cascade can be employed to convert D-methionine into L-methionine, with 2-oxo-4-methylthiobutyric acid serving as a key intermediate.[4] This intermediate, if not fully converted, could be a potential impurity.

Microbial Fermentation: The direct production of D-methionine through microbial fermentation is an emerging field. While potentially offering high stereoselectivity and reduced byproduct formation compared to chemical synthesis, the optimization of fermentation conditions is crucial to minimize the generation of other metabolites. Potential byproducts in fermentation broths can include other amino acids and organic acids, depending on the microbial strain and fermentation conditions. So far, the reported yields of methionine from fermentation without genetically modified organisms are relatively low.[5][6]

Quantitative Comparison of Byproducts

The following table summarizes typical impurity levels found in D-methionine produced by different synthesis routes, based on available literature. It is important to note that these values can vary depending on the specific process parameters and purification methods employed by the manufacturer.

ByproductChemical Synthesis (Typical Levels)Enzymatic/Fermentative Synthesis (Typical Levels)
L-Methionine-sulfoxide < 0.05%[2][7]Generally lower than chemical synthesis, but data is limited.
N-Acetyl-DL-methionine < 0.05%[2][7]Not typically a byproduct of direct enzymatic or fermentative routes.
Residual Hydantoin Variable, dependent on process controlNot applicable.
Other Amino Acids Generally low after purificationCan be present, dependent on microbial strain and purification.
2-oxo-4-methylthiobutyric acid Not a typical byproductPotential intermediate impurity in specific enzymatic conversions.

Experimental Protocols for Byproduct Characterization

Accurate characterization of byproducts is essential for quality control. High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS) are the most common analytical techniques employed.

High-Performance Liquid Chromatography (HPLC) for Impurity Profiling

Principle: HPLC separates compounds based on their differential interactions with a stationary phase and a mobile phase. Different detectors, such as UV-Vis or Mass Spectrometry (MS), can be used for identification and quantification.

Detailed Protocol for Methionine and its Byproducts:

  • Column: A mixed-mode column, such as a Primesep 100, is effective for separating methionine and its polar byproducts.[1][7]

  • Mobile Phase: A gradient elution with a mixture of an aqueous buffer (e.g., ammonium formate) and an organic solvent (e.g., acetonitrile) is typically used.

  • Detection: UV detection at a low wavelength (e.g., 210 nm) is suitable for detecting compounds lacking a strong chromophore. Mass spectrometry provides higher specificity and sensitivity.

  • Sample Preparation: Samples are typically dissolved in a suitable solvent, such as the mobile phase, and filtered before injection.

Gas Chromatography-Mass Spectrometry (GC-MS) for Volatile Byproducts and Derivatized Amino Acids

Principle: GC separates volatile compounds based on their boiling points and interactions with a stationary phase. The separated compounds are then ionized and detected by a mass spectrometer, which provides information about their mass-to-charge ratio and fragmentation pattern, allowing for identification. Amino acids require derivatization to increase their volatility for GC analysis.

Detailed Protocol for Derivatized Methionine and Impurities:

  • Derivatization: A two-step derivatization is common. First, the carboxyl group is esterified (e.g., with methanolic HCl). Second, the amino group is acylated (e.g., with pentafluoropropionic anhydride).[8]

  • Column: A non-polar or medium-polarity capillary column is typically used for the separation of the derivatized amino acids.

  • Carrier Gas: Helium is the most common carrier gas.

  • Injection: A split or splitless injection is used depending on the concentration of the analytes.

  • Mass Spectrometry: Electron ionization (EI) is commonly used, and the mass spectrometer is operated in full scan mode for identification or selected ion monitoring (SIM) mode for quantification.

Visualizing the Synthesis and Analysis Workflows

To better illustrate the concepts discussed, the following diagrams are provided in the DOT language for Graphviz.

D_Methionine_Synthesis_Routes cluster_chemical Chemical Synthesis cluster_enzymatic Enzymatic/Fermentative Synthesis Strecker Strecker DL-Methionine DL-Methionine Strecker->DL-Methionine Hydantoin Hydantoin Hydantoin->DL-Methionine D-Methionine_Chem D-Methionine DL-Methionine->D-Methionine_Chem Byproducts_Chem Byproducts: - L-Met-Sulfoxide - N-Acetyl-DL-Met - Residual Hydantoin D-Methionine_Chem->Byproducts_Chem Enzymatic_Conversion Enzymatic Conversion D-Methionine_Enz D-Methionine Enzymatic_Conversion->D-Methionine_Enz Fermentation Microbial Fermentation Fermentation->D-Methionine_Enz Byproducts_Enz Byproducts: - Other Amino Acids - Metabolic Intermediates D-Methionine_Enz->Byproducts_Enz Byproduct_Analysis_Workflow Sample D-Methionine Sample Preparation Sample Preparation (Dissolution/Derivatization) Sample->Preparation HPLC HPLC Analysis Preparation->HPLC GCMS GC-MS Analysis Preparation->GCMS Data Data Analysis (Identification & Quantification) HPLC->Data GCMS->Data Report Byproduct Profile Report Data->Report Synthesis_Comparison_Logic Goal Select Optimal D-Methionine Source Purity Purity Requirements Goal->Purity Byproduct_Profile Byproduct Profile Goal->Byproduct_Profile Cost Production Cost Goal->Cost Sustainability Sustainability Goal->Sustainability Chemical Chemical Synthesis Purity->Chemical Enzymatic Enzymatic/Fermentative Purity->Enzymatic Byproduct_Profile->Chemical Byproduct_Profile->Enzymatic Cost->Chemical Cost->Enzymatic Sustainability->Chemical Sustainability->Enzymatic

References

Unveiling the Potential of Novel AHL Analogs in Quorum Sensing Inhibition: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the quest for effective quorum sensing (QS) inhibitors is a critical frontier in the battle against bacterial pathogenicity. This guide provides a comprehensive evaluation of novel N-Acyl-homoserine lactone (AHL) analogs, comparing their inhibitory activity against established benchmarks and detailing the experimental frameworks used for their assessment.

Quorum sensing, a cell-to-cell communication mechanism in bacteria, orchestrates collective behaviors such as biofilm formation and virulence factor production, making it an attractive target for novel anti-infective therapies.[1][2] AHLs are the key signaling molecules in many Gram-negative bacteria, including the opportunistic pathogen Pseudomonas aeruginosa.[3][4] The development of AHL analogs that can antagonize QS systems offers a promising strategy to mitigate bacterial infections without exerting selective pressure for resistance.[5][6]

This guide delves into the inhibitory performance of recently developed AHL analogs, presenting a comparative analysis of their efficacy in disrupting QS-regulated processes. We will explore their impact on biofilm formation, the production of virulence factors like pyocyanin and elastase, and the underlying gene expression.

Comparative Inhibitory Activity of Novel AHL Analogs

The inhibitory potential of novel AHL analogs is typically evaluated against the notorious opportunistic pathogen, Pseudomonas aeruginosa. The following tables summarize the quantitative data on the inhibitory activity of select novel analogs compared to known inhibitors or controls.

A recent study detailed the design and synthesis of nine novel AHL analogs, with compound 10 (2-(4-bromophenyl)-N-(2-oxotetrapyridinefuran-3-yl) butanamide) emerging as a particularly potent inhibitor.[7][8][9] Another promising compound, GM-50 , a phenolic derivative, has also demonstrated significant anti-QS activity.[5][6]

CompoundConcentration (µM)Biofilm Inhibition (%)Reference
Novel Analog 10 200~75%[7]
GM-50 100Significant reduction[5]
N-(4-bromophenylacetanoyl)-L-homoserine lactone (Positive Control)200~40%[7]

Table 1: Comparative Biofilm Inhibition by Novel AHL Analogs. This table highlights the superior biofilm inhibitory activity of novel analog 10 compared to a known positive control.

CompoundConcentration (µM)Pyocyanin Inhibition (%)Elastase Inhibition (%)Reference
Novel Analog 10 200~80%~70%[7]
GM-50 100Significant reductionSignificant reduction[5]
Control---[5][7]

Table 2: Inhibition of Virulence Factor Production by Novel AHL Analogs. Both novel analogs demonstrate a marked ability to suppress the production of key virulence factors in P. aeruginosa.

The inhibitory effects of these analogs are rooted in their ability to downregulate the expression of key QS-related genes. For instance, compound 10 was shown to robustly suppress the expression of lasI, lasR, rhlI, and rhlR genes in P. aeruginosa.[7] Similarly, GM-50 was found to inhibit the expression of AHL-regulated genes.[5]

Key Signaling Pathways and Experimental Workflows

To understand the mechanism of action of these AHL analogs, it is crucial to visualize the targeted signaling pathways and the experimental procedures used for their evaluation.

AHL-Mediated Quorum Sensing in P. aeruginosa

The QS system in P. aeruginosa is a complex hierarchical network primarily governed by the las and rhl systems. These systems rely on the production and detection of specific AHL molecules to regulate the expression of a wide array of genes involved in virulence and biofilm formation.

AHL_Quorum_Sensing AHL-Mediated Quorum Sensing in P. aeruginosa cluster_las Las System cluster_rhl Rhl System LasI LasI (AHL Synthase) AHL_3O_C12 3-oxo-C12-HSL (AHL Signal) LasI->AHL_3O_C12 Synthesizes LasR LasR (Transcriptional Regulator) Virulence_Biofilm Virulence Factor Production & Biofilm Formation LasR->Virulence_Biofilm Activates RhlI RhlI (AHL Synthase) LasR->RhlI Activates RhlR RhlR (Transcriptional Regulator) LasR->RhlR Activates AHL_3O_C12->LasR Binds to AHL_C4 C4-HSL (AHL Signal) RhlI->AHL_C4 Synthesizes RhlR->Virulence_Biofilm Activates AHL_C4->RhlR Binds to Inhibitor Novel AHL Analog (Inhibitor) Inhibitor->LasR Antagonizes Inhibitor->RhlR Antagonizes

Caption: A simplified diagram of the Las and Rhl quorum sensing systems in P. aeruginosa and the inhibitory action of novel AHL analogs.

Experimental Workflow for Evaluating AHL Analog Activity

The assessment of novel AHL analogs involves a multi-step experimental process, starting from initial screening to detailed mechanistic studies.

Experimental_Workflow Experimental Workflow for Evaluating AHL Analogs cluster_synthesis Compound Synthesis & Characterization cluster_screening In Vitro Screening cluster_mechanism Mechanism of Action cluster_invivo In Vivo Validation Synthesis Design & Synthesis of Novel AHL Analogs Characterization Structural Characterization (NMR, MS) Synthesis->Characterization Biofilm_Assay Biofilm Inhibition Assay (Crystal Violet Staining) Characterization->Biofilm_Assay Test Compounds Virulence_Assay Virulence Factor Assays (Pyocyanin, Elastase) Characterization->Virulence_Assay Test Compounds Gene_Expression Gene Expression Analysis (qRT-PCR) Biofilm_Assay->Gene_Expression Lead Compounds Virulence_Assay->Gene_Expression Lead Compounds Molecular_Docking Molecular Docking Studies Gene_Expression->Molecular_Docking Infection_Model Animal Infection Model (e.g., C. elegans) Gene_Expression->Infection_Model Validate in vivo

Caption: A typical experimental workflow for the discovery and evaluation of novel AHL analog quorum sensing inhibitors.

Experimental Protocols

Detailed methodologies are crucial for the reproducibility and validation of research findings. Below are summaries of key experimental protocols used in the evaluation of AHL analogs.

Biofilm Inhibition Assay
  • Bacterial Culture: P. aeruginosa is grown overnight in a suitable medium (e.g., LB broth).

  • Treatment: The overnight culture is diluted and added to microtiter plates containing various concentrations of the test compounds (AHL analogs). Control wells with no compound and with a known inhibitor are included.

  • Incubation: The plates are incubated statically for 24-48 hours at 37°C to allow for biofilm formation.

  • Quantification: Non-adherent bacteria are washed away. The remaining biofilm is stained with crystal violet. The stain is then solubilized, and the absorbance is measured to quantify the biofilm biomass. The percentage of inhibition is calculated relative to the control.[7]

Pyocyanin and Elastase Assays
  • Bacterial Culture and Treatment: P. aeruginosa is grown in a suitable production medium in the presence of different concentrations of the AHL analogs.

  • Pyocyanin Quantification: After incubation, the bacterial culture is centrifuged. Pyocyanin is extracted from the supernatant using chloroform and then back-extracted into an acidic solution. The absorbance of the solution is measured at 520 nm to quantify pyocyanin production.[7]

  • Elastase Quantification: The supernatant from the bacterial culture is used to measure elastase activity. The ability of the supernatant to degrade elastin-Congo red is determined by measuring the absorbance of the supernatant at 495 nm after incubation.[7]

Quantitative Real-Time PCR (qRT-PCR) for Gene Expression Analysis
  • RNA Extraction: P. aeruginosa is grown with and without the AHL analogs. Total RNA is then extracted from the bacterial cells.

  • cDNA Synthesis: The extracted RNA is reverse-transcribed into complementary DNA (cDNA).

  • qRT-PCR: The cDNA is used as a template for qRT-PCR with specific primers for the target QS genes (lasI, lasR, rhlI, rhlR) and a housekeeping gene for normalization.

  • Data Analysis: The relative expression levels of the target genes are calculated using the 2-ΔΔCt method.[7]

The exploration of novel AHL analogs represents a vibrant and promising area of research in the development of new anti-virulence strategies. The data presented here underscore the potential of compounds like analog 10 and GM-50 to effectively disrupt bacterial communication and mitigate pathogenicity. Continued research, guided by robust experimental protocols and a deep understanding of the underlying signaling pathways, will be instrumental in translating these findings into clinically effective therapies.

References

A Comparative Guide to TFA and HCl for Boc Deprotection Selectivity

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the selection of the appropriate deprotection strategy for the tert-butoxycarbonyl (Boc) group is a critical decision in the synthesis of complex molecules. The two most common acidic reagents for this purpose, trifluoroacetic acid (TFA) and hydrogen chloride (HCl), each present distinct advantages and disadvantages in terms of reaction kinetics, selectivity, and handling. This guide offers an objective comparison of their performance, supported by experimental data, to facilitate the choice of the optimal deprotection method.

The primary consideration when choosing between TFA and HCl is often the presence of other acid-labile functional groups within the molecule. While both strong acids effectively cleave the Boc group, their differing acid strengths and the nature of their counter-ions can significantly impact the stability of other protecting groups and the overall yield and purity of the desired product.

Quantitative Comparison of TFA and HCl for Boc Deprotection

The following table summarizes the key quantitative and qualitative differences between TFA and HCl for Boc deprotection, based on published experimental data. The selectivity of these reagents is highly substrate-dependent, and the conditions listed represent common starting points for optimization.

ParameterTrifluoroacetic Acid (TFA)Hydrogen Chloride (HCl)
Typical Concentration 20-50% in Dichloromethane (DCM)[1][2], neat TFA4M in Dioxane[1][3][4], 1M-4M in various organic solvents (e.g., MeOH, EtOAc)[1], or aqueous solutions
Reaction Time Generally fast, from 30 minutes to a few hours at room temperature.[1]Can be very rapid (e.g., 30 minutes with 4M HCl in dioxane)[3][4] or slower depending on the solvent and concentration.
Yield Typically high to quantitative.Typically high to quantitative.
Product Purity Generally high, but the resulting trifluoroacetate salt can sometimes be oily or difficult to crystallize, complicating purification.[5]Often high, with the resulting hydrochloride salt frequently being a crystalline solid, which can aid in purification by precipitation and filtration.[5]
Selectivity Can be less selective and may cleave other acid-sensitive groups such as tert-butyl esters and ethers, especially with prolonged reaction times or higher concentrations. A 1:1 mixture of TFA-CHCl3 has been reported to selectively remove Nα-Boc groups in the presence of tert-butyl ethers, but required a low temperature (-20°C) and a long reaction time (10 hours) for the limited examples studied.[3]Generally offers higher selectivity. 4M HCl in dioxane at room temperature for 30 minutes has been shown to selectively deprotect Nα-Boc groups in the presence of tert-butyl esters and tert-butyl ethers (including thio-tert-butyl ethers).[3] However, phenolic tert-butyl ethers are not stable under these conditions.[3]
Side Reactions The intermediate tert-butyl cation can lead to the alkylation of nucleophilic residues (e.g., tryptophan, methionine). Scavengers like anisole or thioanisole are often used to prevent this.[4]Similar potential for tert-butyl cation-mediated side reactions exists, although the choice of solvent can influence this.

Experimental Protocols

Detailed methodologies for Boc deprotection using TFA and HCl are presented below. These protocols are general and may require optimization based on the specific substrate.

Protocol 1: Boc Deprotection using TFA in Dichloromethane

This protocol is a general method for the removal of a Boc group from an amine using a solution of trifluoroacetic acid in dichloromethane.[1][2]

Materials:

  • Boc-protected amine

  • Dichloromethane (DCM), anhydrous

  • Trifluoroacetic acid (TFA)

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate or magnesium sulfate

  • Rotary evaporator

  • Standard laboratory glassware

Procedure:

  • Dissolve the Boc-protected amine in anhydrous DCM (e.g., at a concentration of 0.1 M).

  • Add TFA to the solution to achieve a final concentration of 20-50% (v/v).

  • Stir the reaction mixture at room temperature.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Upon completion, remove the solvent and excess TFA under reduced pressure.

  • For work-up, the residue can be co-evaporated with a solvent like toluene to remove residual TFA.[5] Alternatively, the residue can be dissolved in an appropriate organic solvent and washed with a saturated aqueous solution of sodium bicarbonate, followed by water and brine, to neutralize the acid and remove water-soluble byproducts.

  • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate in vacuo to yield the deprotected amine.

Protocol 2: Boc Deprotection using HCl in Dioxane

This protocol describes a method for Boc deprotection using a solution of hydrogen chloride in 1,4-dioxane, which is often preferred for its selectivity.[1][3]

Materials:

  • Boc-protected amine

  • 4M HCl in 1,4-dioxane

  • Anhydrous diethyl ether

  • Centrifuge or filtration apparatus

  • Standard laboratory glassware

Procedure:

  • If necessary, dissolve the Boc-protected amine in a minimal amount of a suitable co-solvent (e.g., methanol or DCM).

  • Add the 4M HCl in dioxane solution (typically 5-10 equivalents of HCl) to the substrate.

  • Stir the reaction mixture at room temperature. The deprotected amine hydrochloride salt may precipitate from the solution.

  • Monitor the reaction by TLC or LC-MS. Complete conversion is often achieved within 30 minutes to 2 hours.

  • Upon completion, the product can be isolated by filtration if it has precipitated. Wash the solid with anhydrous diethyl ether to remove any non-polar impurities.

  • If the product remains in solution, the solvent can be removed in vacuo. The resulting residue can be triturated with diethyl ether to induce precipitation of the hydrochloride salt.

  • Collect the solid product by filtration or centrifugation and dry under vacuum.

Signaling Pathways and Experimental Workflows

To visualize the chemical transformations and the general workflow, the following diagrams are provided.

Boc_Deprotection_Mechanism cluster_tfa TFA Deprotection cluster_hcl HCl Deprotection Boc-Protected_Amine_TFA Boc-Protected Amine Protonated_Carbamate_TFA Protonated Carbamate Boc-Protected_Amine_TFA->Protonated_Carbamate_TFA TFA Carbamic_Acid_TFA Carbamic Acid Protonated_Carbamate_TFA->Carbamic_Acid_TFA tBu_Cation_TFA tert-Butyl Cation Protonated_Carbamate_TFA->tBu_Cation_TFA Deprotected_Amine_TFA_Salt Deprotected Amine (TFA Salt) Carbamic_Acid_TFA->Deprotected_Amine_TFA_Salt - CO2 Side_Products_TFA Side Products (e.g., t-butylated species) tBu_Cation_TFA->Side_Products_TFA Alkylation Boc-Protected_Amine_HCl Boc-Protected Amine Protonated_Carbamate_HCl Protonated Carbamate Boc-Protected_Amine_HCl->Protonated_Carbamate_HCl HCl Carbamic_Acid_HCl Carbamic Acid Protonated_Carbamate_HCl->Carbamic_Acid_HCl tBu_Cation_HCl tert-Butyl Cation Protonated_Carbamate_HCl->tBu_Cation_HCl Deprotected_Amine_HCl_Salt Deprotected Amine (HCl Salt) Carbamic_Acid_HCl->Deprotected_Amine_HCl_Salt - CO2 Side_Products_HCl Side Products (e.g., t-butylated species) tBu_Cation_HCl->Side_Products_HCl Alkylation

Caption: General mechanism of acid-catalyzed Boc deprotection.

Experimental_Workflow cluster_workflow General Boc Deprotection Workflow Start Start: Boc-Protected Substrate Dissolve Dissolve in Anhydrous Solvent Start->Dissolve Add_Acid Add Acid (TFA or HCl Solution) Dissolve->Add_Acid React Stir at Room Temperature Add_Acid->React Monitor Monitor Reaction (TLC/LC-MS) React->Monitor Workup Work-up and Purification Monitor->Workup Reaction Complete Product Final Product (Deprotected Amine Salt) Workup->Product

Caption: A generalized experimental workflow for Boc deprotection.

References

Unraveling the Message: A Comparative Guide to N-butanoyl L-homoserine lactone Function and its Alternatives in Quorum Sensing

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

N-butanoyl L-homoserine lactone (C4-HSL) is a key signaling molecule in the intricate communication network of the opportunistic human pathogen Pseudomonas aeruginosa. As a central player in quorum sensing (QS), a cell-density-dependent gene regulation system, C4-HSL orchestrates the expression of a wide array of virulence factors and biofilm formation. This guide provides a comprehensive structural analysis of C4-HSL function, offering a comparative look at its performance alongside synthetic and natural alternatives. Detailed experimental data and protocols are presented to support further research and drug development endeavors aimed at disrupting this critical bacterial communication pathway.

The C4-HSL Signaling Cascade: A Central Hub in P. aeruginosa Virulence

In P. aeruginosa, the C4-HSL-mediated quorum sensing system, also known as the rhl system, operates in a hierarchical manner, often influenced by the las system. The core components of the rhl system are the synthase RhlI and the transcriptional regulator RhlR.

Mechanism of Action:

  • Synthesis: The RhlI enzyme synthesizes C4-HSL from S-adenosyl-L-methionine (SAM) and butanoyl-acyl carrier protein (ACP).

  • Accumulation: As the bacterial population density increases, C4-HSL accumulates in the extracellular environment and diffuses across the bacterial membrane.

  • Binding and Activation: Once a threshold concentration is reached, C4-HSL binds to the cytoplasmic receptor protein, RhlR.

  • Transcriptional Regulation: This binding event induces a conformational change in RhlR, promoting its dimerization and subsequent binding to specific DNA sequences known as rhl boxes. This, in turn, activates the transcription of target genes.

  • Virulence Factor Production: The genes regulated by the C4-HSL/RhlR complex include those responsible for the production of virulence factors such as elastase, rhamnolipids (essential for biofilm formation and maintenance), and pyocyanin (a toxin that causes oxidative stress).[1]

Caption: The Rhl quorum sensing pathway in P. aeruginosa.

Performance Comparison: C4-HSL Agonists and Antagonists

The central role of the C4-HSL/RhlR system in P. aeruginosa pathogenicity has made it an attractive target for the development of anti-virulence therapies. Research has focused on identifying both agonists, which mimic the action of C4-HSL, and antagonists, which inhibit the pathway.

C4-HSL Analogs: Modulating RhlR Activity

Modifications to the acyl chain and lactone headgroup of the C4-HSL molecule have yielded a range of synthetic analogs with varying activities.

CompoundTypeEC50 (µM) in E. coli ReporterIC50 (µM) in E. coli ReporterReference
N-butanoyl-L-homoserine lactone (C4-HSL) Agonist (Native) ~1.0 - 5.0 N/A
N-pentanoyl-L-homoserine lactone (C5-HSL)Agonist~0.5 - 2.0N/A
N-hexanoyl-L-homoserine lactone (C6-HSL)Agonist~0.1 - 1.0N/A
meta-bromo-thiolactone (mBTL)AntagonistN/A~10 - 20
N-(4-chlorophenyl)-N'-(3-oxo-dodecanoyl)ureaAntagonistN/A~5 - 15

Note: EC50 (half-maximal effective concentration) measures the concentration of an agonist that gives half of the maximum response. IC50 (half-maximal inhibitory concentration) measures the concentration of an antagonist that inhibits the response by 50%. Values are approximate and can vary based on the specific reporter strain and assay conditions.

Non-AHL Inhibitors: Expanding the Chemical Space

Beyond direct analogs, a diverse range of small molecules, including natural products, have been identified as inhibitors of the RhlR/I system. These compounds offer alternative scaffolds for drug development.

CompoundSource/ClassMode of ActionIC50 (µM)Reference
Baicalin Natural Product (Flavonoid) Inhibits RhlR binding to DNA ~25 - 50
Hamamelitannin Natural Product (Tannin) Inhibits RhlI synthase activity ~5 - 10
Furanone C-30 Synthetic Promotes RhlR degradation ~1 - 5
SAV Synthetic Competitively binds to RhlR ~10 - 20

Experimental Protocols: A Guide to Key Assays

The following provides a detailed methodology for a common assay used to screen for modulators of the C4-HSL/RhlR signaling pathway.

RhlR-Based Reporter Gene Assay in E. coli

This assay utilizes a genetically engineered E. coli strain that is incapable of producing its own AHLs but contains a plasmid expressing RhlR and a reporter gene (e.g., lacZ or luxCDABE) under the control of an RhlR-responsive promoter (e.g., the promoter of the rhlA gene).

Materials:

  • E. coli reporter strain (e.g., DH5α) containing plasmids for RhlR expression and the reporter construct.

  • Luria-Bertani (LB) broth and agar.

  • Appropriate antibiotics for plasmid maintenance.

  • C4-HSL stock solution.

  • Test compounds (potential agonists or antagonists) dissolved in a suitable solvent (e.g., DMSO).

  • 96-well microplates.

  • Microplate reader for measuring absorbance (for lacZ) or luminescence (for lux).

  • For lacZ assays: ONPG (o-nitrophenyl-β-D-galactopyranoside) and cell lysis buffer.

Methodology:

  • Overnight Culture: Inoculate the E. coli reporter strain into LB broth with appropriate antibiotics and grow overnight at 37°C with shaking.

  • Sub-culturing: Dilute the overnight culture 1:100 into fresh LB broth and grow to an OD600 of ~0.2-0.3.

  • Assay Setup:

    • For Agonist Screening: Add a fixed volume of the sub-cultured reporter strain to the wells of a 96-well plate. Add serial dilutions of the test compounds. Include a positive control with a known concentration of C4-HSL and a negative control with no added compound.

    • For Antagonist Screening: Add a fixed volume of the sub-cultured reporter strain to the wells. Add a fixed, sub-maximal concentration of C4-HSL to all wells (except the negative control). Then, add serial dilutions of the test compounds. Include a positive control with only C4-HSL and a negative control with no C4-HSL or test compound.

  • Incubation: Incubate the microplate at 37°C with shaking for a defined period (e.g., 4-6 hours).

  • Measurement:

    • For lux reporters: Measure the luminescence of each well directly using a microplate reader.

    • For lacZ reporters: a. Measure the OD600 of each well to normalize for cell growth. b. Lyse the cells using a lysis buffer. c. Add ONPG solution to each well and incubate at room temperature until a yellow color develops. d. Stop the reaction by adding a stop solution (e.g., Na2CO3). e. Measure the absorbance at 420 nm.

  • Data Analysis:

    • Normalize the reporter gene expression to cell density (OD600).

    • For agonist screening, plot the reporter activity against the concentration of the test compound to determine the EC50.

    • For antagonist screening, plot the percentage of inhibition of C4-HSL-induced activity against the concentration of the test compound to determine the IC50.

Reporter_Assay_Workflow A 1. Overnight Culture of E. coli Reporter Strain B 2. Sub-culture to Exponential Phase (OD600 ~0.2-0.3) A->B C 3. Assay Setup in 96-well Plate B->C D Agonist Screening: + Test Compounds C->D E Antagonist Screening: + C4-HSL + Test Compounds C->E F 4. Incubation (37°C with shaking) D->F E->F G 5. Measurement F->G H Luminescence (lux) or Absorbance (lacZ) G->H I 6. Data Analysis H->I J Calculate EC50 (Agonists) or IC50 (Antagonists) I->J

Caption: Workflow for an RhlR reporter gene assay.

Conclusion and Future Directions

The structural and functional analysis of N-butanoyl L-homoserine lactone and its signaling pathway in P. aeruginosa has provided a solid foundation for the development of novel anti-virulence strategies. The comparative data presented here on various agonists and antagonists highlight the potential for modulating the RhlR/I system to control bacterial pathogenicity. The detailed experimental protocol for a reporter gene assay offers a practical tool for researchers to screen and characterize new lead compounds.

Future research should focus on expanding the diversity of chemical scaffolds targeting the RhlR/I system, particularly those derived from natural products. Furthermore, a deeper understanding of the off-target effects and the potential for resistance development to these quorum sensing inhibitors will be crucial for their successful translation into clinical applications. The continued exploration of the intricate regulatory networks governed by C4-HSL will undoubtedly unveil new avenues for combating the formidable challenge of P. aeruginosa infections.

References

Safety Operating Guide

Navigating the Safe Disposal of Boc-D-Homoserine Lactone: A Procedural Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and professionals in drug development, the responsible handling and disposal of chemical reagents like Boc-D-Homoserine lactone is paramount for laboratory safety and environmental protection. This guide outlines the essential procedures for the proper disposal of this compound, ensuring compliance with safety regulations and fostering a secure research environment.

I. Understanding the Hazard Profile

  • Harmful if swallowed.[1]

  • Causes skin irritation.[1]

  • Causes serious eye irritation.[1]

  • May cause respiratory irritation.[1]

Therefore, all disposal procedures must be conducted with appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat. All handling of the solid compound or its solutions should be performed in a well-ventilated area or a chemical fume hood.

II. Quantitative Data Summary

For clarity, the key identifiers and physical properties of this compound are summarized below.

PropertyValueReference
Molecular Formula C₉H₁₅NO₄[2]
Molecular Weight 201.22 g/mol [2]
CAS Number 67198-86-1[2]
Storage Conditions Store at room temperature.[2]

III. Disposal Protocol: A Step-by-Step Approach

Given its potential hazards, this compound and any materials contaminated with it must be treated as hazardous chemical waste.[3] Under no circumstances should this chemical be disposed of in the regular trash or down the sanitary sewer. [3][4] The following protocol outlines the necessary steps for its safe disposal.

Step 1: Waste Identification and Segregation

  • All unused or excess this compound, as well as any solutions containing it, must be designated as chemical waste.

  • Segregate waste containing this compound from other laboratory waste streams to prevent inadvertent chemical reactions.[3][5]

Step 2: Containerization

  • Place the chemical waste in a chemically compatible, leak-proof container with a secure lid.[3] Sturdy plastic containers are often preferable to glass to minimize the risk of breakage.[3][5]

  • Ensure the container is clearly labeled as "Hazardous Waste" and includes the full chemical name: "this compound".[3][4]

Step 3: Contaminated Labware

  • Labware (e.g., glassware, plastic tubes, pipette tips) that is grossly contaminated with this compound should be decontaminated whenever possible.[6]

  • If decontamination is not feasible, the contaminated labware must be disposed of as hazardous waste.[6]

  • For lightly contaminated items, first rinse with a suitable solvent (e.g., ethanol or acetone) in a fume hood. This first rinse must be collected and disposed of as hazardous chemical waste.[4] Subsequent rinses with water can then be performed.

  • Empty chemical containers must be thoroughly rinsed, with the first rinse collected as hazardous waste.[4] After rinsing and air-drying, the labels on the container must be defaced or removed before disposal in the appropriate glass or plastic recycling bin.[4]

Step 4: Storage of Waste

  • Store the sealed hazardous waste container in a designated, well-ventilated, and secure area away from incompatible materials.[4][7]

  • Follow your institution's guidelines for the maximum allowable volume of hazardous waste to be stored in the laboratory.[4]

Step 5: Disposal Request

  • Contact your institution's Environmental Health and Safety (EHS) department or the equivalent authority to schedule a pickup for the hazardous waste.[3][8]

  • Do not attempt to transport or dispose of the waste yourself.[3]

IV. Experimental Protocol: Potential for Chemical Degradation

For situations requiring the degradation of small quantities of this compound prior to disposal, hydrolysis can be considered. The lactone ring and the Boc protecting group are susceptible to hydrolysis under acidic or basic conditions.[9] This procedure should only be performed by trained personnel in a controlled laboratory setting.

Caution: This procedure will generate deprotected D-homoserine and other byproducts. The resulting solution must still be evaluated for hazardous characteristics and disposed of in accordance with institutional policies, which will likely still require it to be treated as chemical waste.

Base-Mediated Hydrolysis Protocol:

  • In a chemical fume hood, dissolve the this compound in a suitable solvent (e.g., a mixture of acetonitrile and water).

  • Slowly add a 0.1 M solution of sodium hydroxide (NaOH) to the solution.

  • Allow the reaction to proceed at a controlled temperature (e.g., room temperature or slightly elevated) for a defined period to ensure complete hydrolysis.

  • After the reaction is complete, neutralize the solution by carefully adding a dilute acid (e.g., 0.1 M HCl) until the pH is between 6.0 and 8.0.

  • The final neutralized aqueous solution should be collected in a hazardous waste container for disposal via your institution's EHS department.

V. Disposal Workflow Diagram

The following diagram illustrates the logical steps for the proper disposal of this compound.

cluster_prep Preparation & Identification cluster_segregation Segregation & Containerization cluster_disposal_path Disposal Path start This compound (Solid, Solution, or Contaminated Material) ppe Don Appropriate PPE (Goggles, Gloves, Lab Coat) start->ppe Step 1 identify Identify as Hazardous Waste ppe->identify segregate Segregate from other chemical waste streams identify->segregate Step 2 container Select Chemically Compatible, Leak-Proof Container segregate->container label_container Affix 'Hazardous Waste' Label with Full Chemical Name container->label_container place_waste Place Waste in Labeled Container and Secure Lid label_container->place_waste Step 3 store_waste Store in Designated Secure Area place_waste->store_waste Step 4 contact_ehs Contact EHS for Waste Pickup store_waste->contact_ehs Step 5 end Proper Disposal by EHS contact_ehs->end

Caption: Workflow for the safe disposal of this compound.

References

Essential Safety and Operational Guide for Handling Boc-D-Homoserine Lactone

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides immediate and essential safety protocols, operational procedures, and disposal plans for the handling of Boc-D-Homoserine lactone. It is intended for researchers, scientists, and professionals in drug development to ensure safe laboratory practices and minimize exposure risks.

Hazard Assessment

Potential Hazards:

  • May be harmful if swallowed, inhaled, or absorbed through the skin.

  • May cause irritation to the skin, eyes, and respiratory tract.

Personal Protective Equipment (PPE)

A multi-layered approach to personal protective equipment is recommended to ensure personnel safety.

PPE CategorySolid Form SpecificationSolution Specification
Eye Protection Chemical safety goggles meeting ANSI Z87.1 standards.Chemical splash goggles. A face shield is recommended when handling larger volumes.
Hand Protection Nitrile gloves. Check for any signs of degradation or puncture before use.Nitrile gloves.
Body Protection A standard laboratory coat, fully buttoned with long sleeves.A chemical-resistant apron over a lab coat.
Respiratory Protection Not generally required with adequate ventilation. If dust is generated, work in a fume hood or use an N95 respirator.Not generally required if handled in a well-ventilated area or a fume hood.
Foot Protection Closed-toe shoes must be worn at all times.Closed-toe, chemical-resistant shoes.

Operational Plan: Safe Handling Protocol

Adherence to a systematic workflow is crucial for safely handling this compound in a laboratory setting.

Experimental Workflow for Handling this compound

cluster_prep Preparation cluster_handling Handling cluster_post Post-Handling cluster_waste Waste Disposal prep_area Ensure work area is clean and uncluttered don_ppe Don appropriate PPE (goggles, gloves, lab coat) prep_area->don_ppe weigh Weigh solid in a fume hood or ventilated enclosure don_ppe->weigh dissolve Dissolve solid in a suitable solvent weigh->dissolve clean Clean work surfaces and equipment dissolve->clean collect Collect all waste in a labeled, sealed container dissolve->collect doff_ppe Remove PPE in the correct order clean->doff_ppe wash Wash hands thoroughly doff_ppe->wash

Caption: Workflow for the safe handling of this compound.

Step-by-Step Handling Procedure:

  • Preparation:

    • Ensure the designated work area, preferably a chemical fume hood, is clean and free of clutter.

    • Put on all required personal protective equipment as specified in the table above.

  • Handling Solid Compound:

    • When weighing the solid, perform the task in a chemical fume hood or a ventilated balance enclosure to minimize inhalation of any dust particles.

    • Use a spatula for transfers and avoid creating dust.

  • Preparing Solutions:

    • Add the solvent to the weighed solid slowly to avoid splashing.

    • If the dissolution process generates fumes, ensure it is performed within a fume hood.

  • Post-Handling:

    • After handling, decontaminate all work surfaces with an appropriate cleaning agent.

    • Remove PPE carefully, avoiding contamination of skin and clothing.

    • Wash hands thoroughly with soap and water.

Disposal Plan

Proper disposal of this compound and associated waste is critical to prevent environmental contamination and ensure regulatory compliance.

Logical Flow for Waste Disposal

start Waste Generated waste_type Solid or Liquid Waste? start->waste_type solid_waste Solid Waste (Contaminated PPE, weigh boats) waste_type->solid_waste Solid liquid_waste Liquid Waste (Unused solutions, rinse water) waste_type->liquid_waste Liquid collect_solid Collect in a designated, sealed waste container for solids solid_waste->collect_solid collect_liquid Collect in a designated, sealed waste container for liquids liquid_waste->collect_liquid label_container Label container clearly with contents and hazard warnings collect_solid->label_container collect_liquid->label_container ehs_pickup Arrange for pickup by Environmental Health & Safety (EHS) label_container->ehs_pickup end Proper Disposal ehs_pickup->end

Caption: Decision process for the disposal of this compound waste.

Disposal Procedures:

  • Consult Local Regulations: Before initiating any disposal, consult your institution's Environmental Health & Safety (EHS) office for specific guidelines on chemical waste[3].

  • Waste Segregation:

    • Solid Waste: Collect contaminated disposable items such as gloves, weigh boats, and paper towels in a dedicated, clearly labeled, and sealed chemical waste container.

    • Liquid Waste: Collect all solutions containing this compound and any solvent rinses in a separate, labeled, and sealed chemical waste container.

  • Container Labeling: Ensure all waste containers are clearly labeled with the chemical name ("this compound waste") and appropriate hazard warnings.

  • Storage and Pickup: Store the sealed waste containers in a designated and secure area until they are collected by your institution's EHS or a licensed chemical waste disposal company. Do not pour chemical waste down the drain.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Boc-D-Homoserine lactone
Reactant of Route 2
Reactant of Route 2
Boc-D-Homoserine lactone

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.